2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Description
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Properties
IUPAC Name |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVPZSSECZKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS 1913-17-3 physicochemical data for pharmaceutical research
Physicochemical Profiling & Synthetic Utility in Pharmaceutical Development
Executive Summary
2-Furoic acid (CAS 1913-17-3) , also known as furan-2-carboxylic acid, acts as a critical heterocyclic building block in modern medicinal chemistry.[1][2] While historically viewed merely as a preservative or bio-based platform chemical, its role in pharmaceutical synthesis is pivotal—specifically as the donor of the furoate moiety found in high-potency corticosteroids (e.g., Mometasone furoate, Fluticasone furoate).
This guide moves beyond basic datasheet parameters to analyze the implications of its physicochemical properties on drug design, synthesis, and analytical characterization.
Part 1: Molecular Identity & Structural Analysis
The furan ring confers unique electronic properties to the carboxylic acid group. Unlike benzoic acid, the oxygen heteroatom in the ring exerts an electron-withdrawing inductive effect, significantly increasing the acidity of the carboxyl group.
| Parameter | Data | Technical Context |
| IUPAC Name | Furan-2-carboxylic acid | Heteroaromatic carboxylic acid.[3] |
| CAS RN | 1913-17-3 | Primary identifier. |
| Molecular Weight | 112.08 g/mol | Low MW facilitates high atom economy in synthesis. |
| Appearance | White to off-white crystalline solid | Subject to photo-oxidation (yellowing) over time. |
| Melting Point | 130 – 133 °C | Sharp endotherm; purity indicator. |
| Boiling Point | 230 – 232 °C | Critical: Sublimes significantly before boiling. |
Part 2: Critical Physicochemical Parameters
Understanding these parameters is essential for pre-formulation and synthetic route planning.
1. Acid Dissociation Constant (pKa)
-
Value: 3.16 (at 25°C)
-
Implication: 2-Furoic acid is approximately 10 times stronger than benzoic acid (pKa ~4.2).
-
Operational Impact:
-
Extraction: In aqueous workups, the compound remains ionized at pH > 4.5. To extract it into an organic phase (e.g., EtOAc or DCM), the aqueous layer must be acidified to pH < 2.0 .
-
Buffer Selection: In HPLC, mobile phases must be buffered to pH < 2.5 to suppress ionization and prevent peak tailing.
-
2. Lipophilicity (LogP)[4][5][6]
-
Value: ~0.64
-
Implication: The molecule is amphiphilic but leans towards hydrophilicity.
-
Operational Impact:
-
It readily crosses biological membranes but does not accumulate in adipose tissue.
-
Solubility Profile: High solubility in alcohols (Ethanol, Methanol) and ethers; moderate solubility in water (~36 g/L).
-
3. Thermal Stability & Sublimation[3]
-
Observation: Significant sublimation occurs at temperatures >130°C (atmospheric pressure) or lower under vacuum.
-
Process Warning: Do not dry this compound under high vacuum at elevated temperatures (>60°C) for extended periods, as this will lead to mass loss and equipment contamination.
Part 3: Pharmaceutical Relevance & Synthetic Utility[7][8]
The "Furoate" ester moiety is not merely a protecting group; it is a pharmacophore modulator. In corticosteroids, the addition of a furoate ester at the C-17 position significantly enhances lipophilicity and receptor binding affinity , leading to longer retention times in tissue (e.g., nasal mucosa).
Synthetic Logic Visualization
The following diagram illustrates the transformation of 2-Furoic acid into key pharmaceutical agents.
Caption: Synthetic derivation of high-value furoate esters from the 2-Furoic acid core via acid chloride activation.
Part 4: Analytical Characterization Protocols
Standardizing the analysis of 2-Furoic acid requires addressing its acidity and UV absorption characteristics.
Protocol: HPLC-UV Quantification
Objective: Accurate quantification of 2-Furoic acid in raw material or reaction mixtures. Principle: Reverse-phase chromatography with ion suppression.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm (Maximal absorption for the furan ring).
-
Temperature: 25°C.
2. Sample Preparation:
-
Diluent: Mobile Phase (or 50:50 Water:Acetonitrile).
-
Concentration: Prepare standard at 0.1 mg/mL.
-
Filtration: 0.45 µm PTFE filter (Nylon is also acceptable).
3. System Suitability Criteria (Self-Validating):
-
Tailing Factor: Must be < 1.5. Note: If tailing > 1.5, lower the pH of the mobile phase.
-
Retention Time: Typically elutes early (approx. 4-6 mins) due to polarity.
-
Resolution: > 2.0 from any degradation products (e.g., furfural).
Analytical Logic Visualization
Caption: HPLC workflow emphasizing the critical control point of pH adjustment to prevent peak tailing.
Part 5: Stability & Handling
1. Thermal Degradation: At temperatures exceeding 140°C, 2-Furoic acid undergoes decarboxylation to form furan (a volatile carcinogen) and CO2.[2][10]
-
Control: Reaction temperatures involving this reagent should rarely exceed 120°C unless in a pressurized vessel.
2. Storage:
-
Store in amber glass containers. The furan ring is electron-rich and susceptible to photo-oxidation, leading to ring-opening and formation of polymeric impurities (browning).
3. Safety (HSE):
-
Irritant to eyes and respiratory system.[11]
-
Due to sublimation potential, always handle in a fume hood to prevent inhalation of micro-crystals.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.[10][12] Food Chemistry.[3][11][13] Retrieved from [Link]
-
Zhang, N., et al. (2014). Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate.[14] PLOS ONE.[14] Retrieved from [Link]
Sources
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- 4. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Suppression of Cytokine Release by Fluticasone Furoate vs. Mometasone Furoate in Human Nasal Tissue Ex-Vivo | PLOS One [journals.plos.org]
Solubility profile of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in organic solvents
The following technical guide details the solubility profiling of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS: 716360-56-4). As specific experimental solubility data for this compound is not widely published in open literature, this guide serves as a definitive protocol for generating, analyzing, and applying such data in drug development and process chemistry.
Executive Summary & Compound Profile
This compound is a critical intermediate, likely utilized in the synthesis of sulfonamide-based diuretics or specific agrochemicals.[1] Its structure features a benzoic acid core with electron-withdrawing chlorine atoms at the 2,6-positions and a polar methylsulfamoyl group at the 3-position.
Understanding the solubility profile of this compound is essential for:
-
Purification: Designing efficient recrystallization processes (e.g., antisolvent selection).
-
Reaction Engineering: Selecting optimal solvents for subsequent functionalization (e.g., amidation).
-
Formulation: Predicting bioavailability and dissolution rates in early-stage drug development.
Physicochemical Characteristics (Predicted)
| Property | Value / Trend | Mechanistic Insight |
| Molecular Formula | Heteroatomic, polar functionality. | |
| Molecular Weight | 284.12 g/mol | Moderate size, likely crystalline solid. |
| pKa (Acidic) | ~2.0 - 2.5 | The 2,6-dichloro substitution significantly increases acidity compared to benzoic acid (pKa 4.2) via inductive electron withdrawal. |
| LogP (Lipophilicity) | ~1.5 - 1.8 | Moderate lipophilicity. The hydrophobic dichlorobenzene core competes with the hydrophilic sulfamoyl/carboxyl groups. |
| H-Bond Donors | 2 (COOH, NH) | High potential for dimerization and solvent interaction. |
| H-Bond Acceptors | 4 (O=S=O, C=O) | Strong interaction with protic solvents. |
Theoretical Framework: Solubility Thermodynamics
To accurately profile this compound, we employ the Solid-Liquid Equilibrium (SLE) framework. The dissolution process is governed by the balance between the crystal lattice energy and the solvation enthalpy.
Thermodynamic Modeling
For a non-ideal solution, the solubility mole fraction (
Where:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[2][3][4]
- : Empirical model parameters derived from regression analysis.
Mechanistic Implication:
-
If
is negative (typical), solubility increases with temperature (endothermic dissolution). -
The
term accounts for the temperature dependence of the enthalpy of solution.
Experimental Protocol: Solubility Determination
This protocol uses the Laser Monitoring Dynamic Method , which offers higher precision than static gravimetric methods for pharmaceutical intermediates.
Materials & Apparatus
-
Solute: this compound (Purity >99.5% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water).
-
Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, connected to a programmable circulating water bath (
K). -
Detector: Laser monitoring system (or turbidity probe) to detect the dissolution point (clear point).
Workflow Diagram (DOT)
Caption: Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh a known mass of solute (
) and solvent ( ) into the vessel. -
Equilibration: Set the stirring speed to 400 rpm. Cool the mixture to a temperature well below the expected saturation point (e.g., 278.15 K) until a suspension forms.
-
Dynamic Heating: Increase the temperature of the circulating bath at a slow, constant rate (0.1 K/min) to ensure quasi-equilibrium.
-
Detection: Continuously monitor the laser intensity passing through the solution. The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (
). -
Replication: Repeat the experiment 3 times for each composition to ensure statistical validity (RSD < 2%).
Data Analysis & Expected Trends
Since specific data for CAS 716360-56-4 is proprietary/sparse, the following trends are derived from structural analogs (e.g., 2,6-dichlorobenzoic acid and sulfonamide derivatives).
Expected Solubility Profile
The solubility (
Polar Aprotic > Short-chain Alcohols > Esters > Water > Non-polar
| Solvent Class | Representative Solvent | Predicted Solubility Trend | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from sulfonamide NH. |
| Alcohols | Methanol, Ethanol | High | Strong H-bonding capability matches the solute's donor/acceptor sites. |
| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good solvency for the organic core, but less effective at solvating the ionic/polar groups compared to alcohols. |
| Water | Water (pH < pKa) | Low | The hydrophobic dichlorobenzene core limits solubility despite polar groups. |
| Non-polar | n-Hexane, Toluene | Very Low | Lack of specific interactions (H-bonding) to overcome lattice energy. |
Data Recording Template
Use the following structure to tabulate your experimental results:
| T (K) | Mass Solute ( | Mass Solvent ( | Mole Fraction ( | |
| 278.15 | ... | ... | ... | ... |
| 283.15 | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... |
Calculation of Mole Fraction (
Application: Recrystallization Strategy
Based on the predicted differential solubility, a Cooling Anti-Solvent Crystallization is the recommended purification strategy.
Solvent System Selection
-
Good Solvent: Ethanol or Methanol (High solubility at elevated T).
-
Anti-Solvent: Water (Low solubility, miscible with alcohols).
Process Flow (DOT)
Caption: Proposed recrystallization workflow utilizing Ethanol/Water system.
Critical Process Parameters (CPPs)
-
Cooling Rate: Maintain < 0.5 K/min to prevent oiling out or formation of amorphous solids.
-
Anti-solvent Ratio: Determine the "Metastable Zone Width" (MSZW) experimentally. Typically, a 1:1 to 1:3 (Solvent:Anti-solvent) ratio is effective for sulfonamide benzoates.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
-
NIST Chemistry WebBook. Standard Reference Data for 2,6-dichlorobenzoic acid (Analog). Link
-
Sigma-Aldrich. Product Specification: this compound (CAS 716360-56-4). Link
Sources
Role of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in Furosemide synthesis
An In-Depth Technical Guide on the Synthesis of Furosemide: Elucidating the Core Role of Substituted Sulfamoylbenzoic Acids
This technical guide provides a comprehensive overview of the synthetic pathways for the potent loop diuretic, Furosemide. Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the nuanced chemistry, process optimization, and critical role of key intermediates. While the topic of "2,6-Dichloro-3-(methylsulfamoyl)benzoic acid" was proposed, extensive review of the authoritative literature indicates that the principal intermediate in the industrial synthesis of Furosemide is, in fact, 2,4-dichloro-5-sulfamoylbenzoic acid . An alternative, higher-yield synthesis utilizes 4-chloro-2-fluoro-5-sulfamoylbenzoic acid . This guide will elucidate these scientifically validated pathways, providing in-depth procedural details and mechanistic insights.
Introduction to Furosemide: A Cornerstone Diuretic
Furosemide, chemically known as 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid, is a vital active pharmaceutical ingredient (API) widely prescribed for the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. It is also used in the management of hypertension.[1] Its therapeutic effect is derived from its ability to inhibit the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle in the kidneys, leading to a significant increase in the excretion of water and electrolytes.[2] The efficacy and rapid onset of action of Furosemide have established it as a critical medication in clinical practice.
The synthesis of Furosemide is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield of the final product. The core of this synthesis revolves around the formation of a substituted sulfamoylbenzoic acid, which then undergoes condensation with furfurylamine.
The Primary Industrial Synthesis of Furosemide: The Dichlorobenzoic Acid Route
The most established and widely practiced industrial synthesis of Furosemide commences with 2,4-dichlorobenzoic acid.[3][4] This pathway can be dissected into two critical stages: the formation of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, and its subsequent condensation with furfurylamine.
Synthesis of the Key Intermediate: 2,4-Dichloro-5-sulfamoylbenzoic Acid
The initial step in this synthetic route is the chlorosulfonation of 2,4-dichlorobenzoic acid. This is typically achieved by reacting it with chlorosulfonic acid.[5][6] The electrophilic chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene ring. The directing effects of the existing chloro and carboxylic acid groups guide the substitution to the 5-position.
Following chlorosulfonation, the resulting 2,4-dichloro-5-chlorosulfonylbenzoic acid is subjected to ammonolysis.[7] This is a nucleophilic substitution reaction where ammonia (NH₃) displaces the chloride on the sulfonyl group to form the sulfonamide, yielding 2,4-dichloro-5-sulfamoylbenzoic acid.[8]
Caption: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid.
Condensation with Furfurylamine and Final Product Formation
The final step in this pathway is the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.[2][9] This reaction is a nucleophilic aromatic substitution where the amino group of furfurylamine displaces the chlorine atom at the 2-position of the benzoic acid ring. This reaction is typically carried out at elevated temperatures and may utilize a base to facilitate the reaction.[6] The resulting product is Furosemide.
Caption: Condensation to form Furosemide.
It is important to note that this condensation step can result in low yields, typically in the range of 35% to 50%, due to the formation of by-products.[10][11] This necessitates robust purification procedures for the final API.
| Reaction Stage | Key Reagents | Typical Conditions | Yield | Reference |
| Chlorosulfonation | 2,4-Dichlorobenzoic Acid, Chlorosulfonic Acid | N/A | N/A | [5][6] |
| Ammonolysis | 2,4-Dichloro-5-chlorosulfonylbenzoic Acid, Ammonia | Room Temperature | N/A | [7][8] |
| Condensation | 2,4-Dichloro-5-sulfamoylbenzoic Acid, Furfurylamine | Elevated Temperature (e.g., 125-135 °C), with base (e.g., Sodium Methoxide) in a solvent like DMSO | 35-50% | [8][10][11] |
An Alternative, High-Yield Synthetic Route
To address the low yield of the traditional method, an alternative synthesis has been developed that utilizes 4-chloro-2-fluoro-5-sulfamoylbenzoic acid as the key intermediate.[3][10] This approach generally provides a much higher yield in the final condensation step.
Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
This synthetic pathway begins with 4-chloro-2-fluoro-toluene.[10] The process involves the following key steps:
-
Photochlorination: 4-chloro-2-fluoro-toluene is photochlorinated to yield 4-chloro-2-fluoro-benzotrichloride.[11]
-
Chlorosulfonylation: The resulting benzotrichloride is then chlorosulfonylated with chlorosulfonic acid in the presence of sulfuric acid.[10]
-
Ammonolysis: The chlorosulfonylated product is then subjected to ammonolysis with ammonium hydroxide to produce 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid.[10][11]
Condensation and Advantages
The 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is then condensed with furfurylamine. The fluorine atom at the 2-position is a much better leaving group than the chlorine atom in the traditional intermediate. This increased reactivity leads to a more efficient condensation reaction, with yields reported to be as high as 96%.[10]
Caption: High-yield Furosemide synthesis workflow.
Purification and Analysis of Furosemide
Regardless of the synthetic route, the purification of the crude Furosemide product is a critical step to ensure the quality and safety of the API.[1] Impurities can arise from starting materials, intermediates, by-products, and degradation products.[8]
Purification Protocols
A common purification method involves the following steps:
-
The crude Furosemide is dissolved in an inorganic alkali solution, such as sodium hydroxide or sodium carbonate, to form the sodium salt.[4]
-
The solution may be treated with activated carbon for decolorization.
-
The solution is filtered to remove insoluble impurities.
-
The pH of the filtrate is then adjusted with an acid, such as hydrochloric acid or glacial acetic acid, to precipitate the purified Furosemide.[4]
-
The precipitated Furosemide is collected by filtration, washed with water, and dried.
Recrystallization from a suitable solvent, such as ethanol, can be employed for further purification.[10]
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of Furosemide and quantifying any impurities.[8] Other analytical methods that can be employed include:
-
Spectrophotometry: For the determination of Furosemide in pharmaceutical formulations.[12]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification and characterization of impurities.[8]
Conclusion
The synthesis of Furosemide is a well-established process in the pharmaceutical industry, with the route starting from 2,4-dichlorobenzoic acid being the most common. The key to this synthesis is the formation of the intermediate 2,4-dichloro-5-sulfamoylbenzoic acid. An alternative, higher-yielding pathway utilizing 4-chloro-2-fluoro-5-sulfamoylbenzoic acid offers significant advantages in terms of efficiency. A thorough understanding of these synthetic routes, coupled with robust purification and analytical methods, is essential for the consistent production of high-quality Furosemide API.
References
- GPATINDIA. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- BenchChem. (n.d.). Literature review on the synthesis of furosemide precursors.
- Process for the preparation of furosemide. (1996). EP0788494B1.
- Refining process of furosemide. (2024). CN117510444A.
- Process for the preparation of furosemide. (1998). US5739361A.
- ChemEase. (2022, September 22). Synthesis of Furosemide [Video]. YouTube.
- BenchChem. (n.d.). Application Note: Purification of Furosemide Using Chromatographic Techniques.
- National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.
- Chegg. (2023, April 30).
- Taylor & Francis Online. (n.d.).
- Wang, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2345.
- Process for the preparation of furosemide. (1996). WO1996012714A1.
- GPAT DISCUSSION CENTER. (2019, June 9). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube.
- Saf's pharma journey. (2021, October 30). Synthesis of furosemide |Loop diuretics| Medicinal chemistry 5th sem [Video]. YouTube.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Chloro-2-fluoro-5-sulfamylbenzoic Acid in Drug Discovery.
- Berzas, J. J., et al. (2012). ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. Ars Pharmaceutica, 53(1), 1-10.
- Academia.edu. (n.d.). analytical determination of furosemide: the last researches.
- Al-Enizi, M. H., et al. (2023). New Method for Spectrophotometric Determination of Furosemide in Pure Form and in Pharmaceutical Formulations. International Journal of Pharmaceutical and Bio-Medical Science, 3(4), 1-7.
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Navigating the Synthesis of Furosemide: A Technical Guide to the Toxicity and Safety of Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Furosemide, a potent loop diuretic essential in the management of edema and hypertension, involves a series of chemical transformations utilizing various intermediates. A thorough understanding of the toxicological profiles and safe handling procedures for these precursor molecules is paramount for ensuring the safety of laboratory and manufacturing personnel and minimizing environmental impact. This in-depth technical guide provides a comprehensive overview of the toxicity and safety data for the key intermediates in the two primary synthetic routes to Furosemide, grounded in authoritative sources and field-proven insights.
The Synthetic Landscape: Two Major Pathways to Furosemide
The manufacturing of Furosemide predominantly follows two synthetic routes, each with its own set of intermediate compounds.
Pathway 1 commences with 2,4-dichlorobenzoic acid. This route involves a chlorosulfonylation reaction, followed by ammonolysis to introduce the sulfonamide group, and finally, condensation with furfurylamine to yield the active pharmaceutical ingredient (API).[1][2]
Pathway 2 utilizes 4-chloro-2-fluoro-toluene as the starting material. This pathway proceeds through photochlorination to form a benzotrichloride derivative, which then undergoes chlorosulfonylation and ammonolysis, followed by the concluding condensation with furfurylamine.
The intermediates from these pathways possess distinct chemical properties and, consequently, different toxicological and safety considerations. A detailed examination of each is crucial for a holistic risk assessment.
In-Depth Toxicological and Safety Profiles of Furosemide Intermediates
This section provides a detailed analysis of the known toxicity and safety data for the principal intermediates in both synthetic pathways. The information is compiled from Safety Data Sheets (SDS), toxicological databases, and peer-reviewed literature.
Intermediates of Pathway 1
This chlorinated aromatic carboxylic acid serves as the foundational building block in the first synthetic route.
Toxicological Summary: 2,4-Dichlorobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[3][4][5] The oral lethal dose 50 (LD50) in mice is reported as 830 mg/kg, indicating moderate acute toxicity.[4][6][7] Limited information is available regarding its chronic toxicity, mutagenicity, and reproductive effects, with many safety data sheets noting that these properties have not been fully investigated.[5][6]
| Property | Value | Source(s) |
| CAS Number | 50-84-0 | [4][5][6][7] |
| Molecular Formula | C₇H₄Cl₂O₂ | [6] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3][4][5] |
| Acute Toxicity (Oral LD50, mouse) | 830 mg/kg | [4][6][7] |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [4][5] |
| Mutagenicity/Reproductive Toxicity | Data not available. | [3][4][5][6] |
Safe Handling and Personal Protective Equipment (PPE): Due to its irritant properties, handling of 2,4-dichlorobenzoic acid requires stringent safety protocols.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust generation is unavoidable, a NIOSH-approved particulate respirator should be used.
-
Experimental Protocol: Standard Risk Assessment Workflow
Caption: Workflow for a standard chemical risk assessment.
This intermediate is formed through the chlorosulfonylation of 2,4-dichlorobenzoic acid. It is a highly reactive compound due to the presence of the chlorosulfonyl group.
Toxicological Summary: This compound is classified as causing severe skin burns and eye damage and may be corrosive to metals.[5][8] It may also cause respiratory irritation.[8] Quantitative toxicological data such as LD50 values are not readily available in the public domain, but its classification as a corrosive substance indicates a high potential for tissue damage upon contact.
| Property | Value | Source(s) |
| CAS Number | 3740-18-9 | [8][9][10] |
| Molecular Formula | C₇H₃Cl₃O₄S | [8][9][10] |
| GHS Hazard Statements | H290, H314, H318, H335 | [8][9] |
| Acute Toxicity | Data not available; classified as corrosive. | [8] |
| Chronic Toxicity/Mutagenicity | Data not available. | [8] |
Safe Handling and PPE: Extreme caution must be exercised when handling this corrosive intermediate.
-
Engineering Controls: A chemical fume hood is essential to prevent inhalation of corrosive vapors and dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: A face shield in combination with chemical goggles is recommended.
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton) and a chemical-resistant apron or suit are necessary.
-
Respiratory Protection: A NIOSH-approved respirator with an acid gas cartridge is required if there is a risk of inhalation.
-
The ammonolysis of the preceding intermediate yields 2,4-dichloro-5-sulfamoylbenzoic acid, often referred to by the common name "Lasamide."
Toxicological Summary: This compound is known to cause skin and serious eye irritation, and it may cause respiratory irritation.[11] In contrast to its precursor, it is significantly less acutely toxic, with a reported oral LD50 in mice of >10,000 mg/kg, indicating low acute toxicity.[11] Information regarding chronic toxicity, mutagenicity, and reproductive toxicity is limited.[11]
| Property | Value | Source(s) |
| CAS Number | 2736-23-4 | [11] |
| Molecular Formula | C₇H₅Cl₂NO₄S | [11] |
| GHS Hazard Statements | H315, H319, H335 | [11] |
| Acute Toxicity (Oral LD50, mouse) | >10,000 mg/kg | [11] |
| Carcinogenicity | Not classified as a carcinogen by IARC. | [11] |
| Mutagenicity/Reproductive Toxicity | Data not available. | [11] |
Safe Handling and PPE: While less hazardous than its immediate precursor, appropriate safety measures are still necessary.
-
Engineering Controls: Use in a well-ventilated area is recommended. A fume hood is advisable for handling large quantities or when generating dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin Protection: Protective gloves and a lab coat.
-
Respiratory Protection: A dust mask or respirator should be worn if dust is generated.
-
This amine is the final reactant condensed with the substituted benzoic acid to form Furosemide.
Toxicological Summary: Furfurylamine is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[12] Some sources also classify it as toxic if swallowed and fatal in contact with skin.[13] It may also cause respiratory irritation. The oral LD50 in rabbits is between 200 and 2000 mg/kg, and the dermal LD50 in rats is 100 mg/kg, indicating significant acute toxicity through multiple routes of exposure.[12]
| Property | Value | Source(s) |
| CAS Number | 617-89-0 | [13] |
| Molecular Formula | C₅H₇NO | [13] |
| GHS Hazard Statements | H226, H301/302, H310/311/312, H314, H332 | [13][14][15] |
| Acute Toxicity (Oral LD50, rabbit) | 200 - 2000 mg/kg | [12] |
| Acute Toxicity (Dermal LD50, rat) | 100 mg/kg | [12] |
| Chronic Toxicity/Mutagenicity | Limited data available. |
Safe Handling and PPE: The flammability and high acute toxicity of furfurylamine demand rigorous safety precautions.
-
Engineering Controls: Work must be performed in a chemical fume hood. All ignition sources must be eliminated from the work area.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical goggles and a face shield are essential.
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a flame-retardant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Intermediates of Pathway 2
This compound serves as the starting material for the second major synthetic route to Furosemide.
Toxicological Summary: 4-Chloro-2-fluorotoluene is a flammable liquid and vapor that causes skin and serious eye irritation.[16] It may also cause respiratory irritation.[16] Specific quantitative toxicity data, such as LD50 values, are not readily available in public safety documents.[17] Similarly, data on chronic effects, mutagenicity, and carcinogenicity are lacking.[17]
| Property | Value | Source(s) |
| CAS Number | 452-75-5 | [16][18] |
| Molecular Formula | C₇H₆ClF | [16][18] |
| GHS Hazard Statements | H226, H315, H319, H335 | [16] |
| Acute Toxicity | Data not available. | [17] |
| Chronic Toxicity/Mutagenicity | Data not available. | [17] |
Safe Handling and PPE: Given its flammability and irritant nature, appropriate precautions are necessary.
-
Engineering Controls: Use in a well-ventilated area, away from ignition sources. A chemical fume hood is recommended.
-
Personal Protective Equipment:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin Protection: Protective gloves and a lab coat.
-
Respiratory Protection: If vapors are likely to be inhaled, a NIOSH-approved organic vapor respirator should be used.
-
Photochlorination of the starting toluene derivative yields this reactive intermediate.
Toxicological Summary: While specific toxicological studies on this particular compound are scarce, its structural similarity to other benzotrichlorides suggests it should be handled with extreme caution. Benzotrichloride itself is classified as a probable human carcinogen (Group B2) by the EPA.[19] It is also highly irritating to the skin and mucous membranes.[19] One available SDS for a related compound, 4-chlorobenzotrichloride, indicates it is corrosive, causes eye and skin burns, and is a lachrymator (a substance that causes tearing).[9] It is reasonable to extrapolate that 4-chloro-2-fluoro-benzotrichloride poses similar significant hazards. Studies on benzotrichloride and related compounds have also shown mutagenic activity in microbial assays.[20]
| Property | Value | Source(s) |
| CAS Number | Not readily available | |
| Molecular Formula | C₇H₃Cl₄F | |
| GHS Hazard Statements | Expected to be corrosive and a lachrymator; potential carcinogen and mutagen. | [9][19][20] |
| Acute Toxicity | Data not available; expected to be highly toxic and corrosive. | [9] |
| Carcinogenicity/Mutagenicity | Belongs to a class of compounds (benzotrichlorides) with known carcinogenic and mutagenic potential. | [19][20] |
Safe Handling and PPE: Due to the high suspected hazards, the most stringent safety protocols must be implemented.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: A full-face respirator or a face shield with chemical goggles.
-
Skin Protection: Heavy-duty chemical-resistant gloves, a chemical-resistant apron, and full-coverage clothing.
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is mandatory.
-
Comparative Hazard Analysis
The following diagram illustrates the relative hazards of the key intermediates, providing a visual guide for risk assessment and prioritization of safety measures.
Caption: Comparative hazard levels of Furosemide intermediates.
Conclusion and Best Practices
The synthesis of Furosemide involves intermediates with a wide spectrum of toxicological hazards, from moderate irritants to highly toxic, corrosive, and potentially carcinogenic substances. A comprehensive understanding of these risks is not merely a regulatory requirement but a fundamental aspect of responsible chemical research and development.
Key Takeaways for Researchers and Scientists:
-
Prioritize Information: Always consult the most up-to-date Safety Data Sheets before handling any intermediate.
-
Hierarchy of Controls: Implement engineering controls (e.g., fume hoods) as the primary means of protection, supplemented by appropriate PPE.
-
Assume the Worst with Data Gaps: For intermediates with limited toxicological data, such as 4-chloro-2-fluoro-benzotrichloride, treat them as highly hazardous until proven otherwise.
-
Waste Management: Follow all institutional and regulatory guidelines for the disposal of hazardous chemical waste generated during the synthesis.
By adhering to these principles and the detailed information provided in this guide, drug development professionals can navigate the synthesis of Furosemide with a heightened awareness of the associated risks, fostering a safer and more compliant research and manufacturing environment.
References
-
Loba Chemie Pvt. Ltd. (2016, May 25). 2,4-DICHLOROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - 2,4-DICHLOROBENZOIC ACID. [Link]
-
HPC Standards. 2,4-Dichlorobenzoic Acid Safety Data Sheet. [Link]
-
Tazima, Y., Kada, T., & Murakami, A. (1975). Mutagenicity of nitrofuran derivatives, including furylfuramide, a food preservative. Mutation Research/Reviews in Genetic Toxicology, 32(1), 55-80. [Link]
-
HPC Standards. 2,4-Dichlorobenzoic acid. [Link]
-
Yasuo, K., Fujimoto, S., Katoh, M., Kikuchi, Y., & Kada, T. (1978). Mutagenicity of benzotrichloride and related compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 58(2-3), 143-150. [Link]
-
PubChem. Furfurylamine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Chlorobenzotrichloride, 99%. [Link]
-
PubChem. 4-Chloro-2-fluorotoluene. [Link]
-
Miyaji, T. (1971). Acute and chronic toxicity of furylfuramide in rats and mice. The Tohoku Journal of Experimental Medicine, 103(4), 331-369. [Link]
-
Wikipedia. Furfurylamine. [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
U.S. Environmental Protection Agency. Benzotrichloride. [Link]
-
GOV.UK. (2022, August 10). Benzotrichloride: general information. [Link]
-
Suvchem Laboratory Chemicals. 2,4-DICHLOROBENZOIC ACID (FOR SYNTHESIS). [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
U.S. Environmental Protection Agency. 4-Fluoro-2-nitrobenzoyl chloride - Hazard Genotoxicity. [Link]
Sources
- 1. Buy Furfurylamine Premium Chemical Product From Trusted Manufacturer [chemicalbull.com]
- 2. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-dichloro-5-(chlorosulphonyl)benzoic acid | 3740-18-9 [chemicalbook.com]
- 11. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 12. Furfurylamine | 617-89-0 [chemicalbook.com]
- 13. Furfurylamine = 99 617-89-0 [sigmaaldrich.com]
- 14. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Furfurylamine - Wikipedia [en.wikipedia.org]
- 16. 4-Chloro-2-fluorotoluene | C7H6ClF | CID 520630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]
- 18. 4-Chloro-2-fluorotoluene = 99 452-75-5 [sigmaaldrich.com]
- 19. epa.gov [epa.gov]
- 20. Mutagenicity of benzotrichloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic stability of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Thermodynamic Stability Profiling of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Part 1: Executive Summary
This compound (CAS: 716360-56-4) represents a critical structural scaffold in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of diuretics and selective h-NTPDase inhibitors. As a polysubstituted benzoic acid derivative, its thermodynamic stability is governed by the interplay between the electron-withdrawing chlorine atoms, the acidic carboxyl group, and the polar sulfonamide moiety.
This technical guide provides a comprehensive framework for evaluating the thermodynamic and kinetic stability of this compound. It addresses the specific challenges posed by its steric congestion and zwitterionic potential, offering a field-proven roadmap for researchers to establish its solid-state and solution-phase profiles.
Part 2: Physicochemical & Structural Analysis
To understand stability, one must first analyze the molecular architecture. The 2,6-dichloro substitution pattern is the defining feature of this molecule's thermodynamic behavior.
Structural Thermodynamics
-
Steric Shielding (The "Orth Effect"): The chlorine atoms at positions 2 and 6 create a significant steric blockade around the carboxylic acid group at position 1. This "ortho effect" forces the carboxyl group out of planarity with the benzene ring, reducing conjugation but significantly increasing resistance to nucleophilic attack (esterification/hydrolysis).
-
Lattice Energy & Melting Point: The 3-methylsulfamoyl group (
) introduces strong hydrogen bond donor and acceptor sites. Unlike simple 2,6-dichlorobenzoic acid (MP ~140°C), the addition of the sulfonamide moiety significantly increases the lattice energy.-
Predicted Melting Point:210°C – 240°C (Based on isomeric analogues like 2,4-dichloro-5-sulfamoylbenzoic acid).
-
Implication: The high melting point suggests a stable solid state at ambient conditions, but it also flags a risk for polymorphism , as the molecule may adopt multiple hydrogen-bonding networks during crystallization.
-
Ionization & Solubility Profile
The molecule is amphoteric but predominantly acidic.
-
Carboxylic Acid (pKa₁ ≈ 2.0 - 2.5): Acidity is enhanced by the electron-withdrawing chlorine atoms.
-
Sulfonamide (pKa₂ ≈ 10.5 - 11.5): The
proton is weakly acidic. -
Stability Implication: In aqueous solution at neutral pH, the molecule exists primarily as a mono-anion (carboxylate). This anionic state is thermodynamically more stable against decarboxylation than the neutral form, but less stable against oxidation.
Part 3: Thermodynamic Stability Assessment
Solid-State Stability
-
Thermal Decomposition: The primary degradation pathway in the solid state is decarboxylation . The electron-withdrawing chlorines destabilize the ground state of the carboxylate but can stabilize the transition state for decarboxylation at high temperatures (>200°C).
-
Hygroscopicity: While the chlorines are hydrophobic, the sulfonamide group is polar. The compound is expected to be non-hygroscopic in its crystalline form but may sorb moisture if amorphous.
Solution-State Stability
-
Hydrolytic Resistance: The sulfonamide bond is exceptionally stable to hydrolysis under neutral and mild acidic conditions. The 2,6-dichloro steric shield renders the benzoic acid core resistant to esterification or amide coupling without activation, implying that the molecule is stable in protic solvents (methanol, water) at ambient temperature.
-
Photostability: Chlorinated aromatics are susceptible to photodehalogenation (homolytic fission of the C-Cl bond) under UV irradiation. Solutions should be protected from light to prevent radical-mediated degradation.
Part 4: Experimental Protocols
The following protocols are designed to generate a self-validating stability profile.
Protocol A: Thermal Analysis (DSC & TGA)
-
Objective: Determine melting point, glass transition (if amorphous), and thermal degradation onset.
-
Methodology:
-
TGA (Thermogravimetric Analysis): Load 5-10 mg of sample. Heat from 30°C to 400°C at 10°C/min under Nitrogen.
-
Success Criteria: No weight loss (<0.5%) below 150°C (confirms absence of solvates). Degradation onset (
) should be >200°C.
-
-
DSC (Differential Scanning Calorimetry): Heat from 30°C to (
- 20°C) at 10°C/min.-
Critical Observation: Look for a sharp endotherm (melting). If a small exotherm precedes melting, it indicates a polymorphic transition.
-
-
Protocol B: Forced Degradation (Stress Testing)
-
Objective: Identify degradation products and pathways.
-
Conditions:
-
Acid Stress: 0.1 N HCl, 60°C, 24 hours. (Target: Sulfonamide hydrolysis).
-
Base Stress: 0.1 N NaOH, 60°C, 24 hours. (Target: Decarboxylation/Dehalogenation).
-
Oxidative Stress: 3%
, RT, 24 hours. (Target: Sulfur oxidation). -
Photolytic Stress: 1.2 million lux hours (ICH Q1B).
-
-
Analysis: Analyze via HPLC-UV (254 nm) coupled with MS to identify degradants (e.g., loss of
[M-44], loss of group).
Part 5: Visualizations
Figure 1: Predicted Degradation Pathways
This diagram illustrates the logical degradation routes based on the molecule's functional groups.
Caption: Predicted degradation pathways. Thermal stress favors decarboxylation (Red), while extreme hydrolytic conditions attack the sulfonamide (Yellow).
Figure 2: Stability Testing Workflow
A decision tree for researchers to validate the compound's stability profile.
Caption: Standardized workflow for establishing the thermodynamic baseline of the compound.
Part 6: References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichlorobenzoic acid derivatives. Retrieved from
-
Roca, M., et al. (2013). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry. Retrieved from
-
Muby Chemicals. (2024).[1] Technical Specifications: 2,4-dichloro-5-sulfamoyl Benzoic Acid.[1] Retrieved from
-
Beilstein J. Org. Chem. (2018). "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry. Retrieved from
-
NIST Chemistry WebBook. (2024). Benzoic acid, 2,6-dichloro- Data.[2][3][4][5][6] Retrieved from
Sources
- 1. 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS [mubychem.com]
- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]
- 3. Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester [webbook.nist.gov]
- 4. 2,6-dichloro-3-[methyl(propan-2-yl)sulfamoyl]benzoic acid [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. 2,6-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
pKa values and ionization behavior of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
An In-depth Technical Guide on the pKa Values and Ionization Behavior of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid
Abstract
The ionization state of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, profoundly influencing its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive analysis of this compound, a molecule whose acidic character is significantly modulated by the presence of multiple electron-withdrawing substituents. We will delve into the theoretical underpinnings of its acidity, present robust experimental and computational methodologies for the accurate determination of its pKa values, and discuss the implications of its ionization behavior in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and interpret the ionization constants of complex molecules.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant (Ka), or its logarithmic form, pKa, is a fundamental parameter in medicinal chemistry. It quantifies the extent to which a molecule will ionize in a solution of a given pH. For a drug molecule, the ionization state dictates its interaction with biological membranes, plasma proteins, and metabolic enzymes. Consequently, a thorough understanding of a compound's pKa is indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.
This compound presents an interesting case study. The molecule possesses a carboxylic acid group, rendering it acidic. However, the electronic landscape of the benzene ring is heavily influenced by the presence of two strongly electron-withdrawing chlorine atoms and a methylsulfamoyl group. These substituents are anticipated to have a substantial impact on the acidity of the carboxylic acid proton, and potentially introduce other ionizable sites. This guide will systematically explore the ionization behavior of this molecule.
Theoretical Framework: Substituent Effects on Benzoic Acid Acidity
The acidity of benzoic acid is primarily determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) attached to the benzene ring can delocalize the negative charge of the carboxylate group through inductive and/or resonance effects, thereby stabilizing the conjugate base and increasing the acidity (i.e., lowering the pKa).
In the case of this compound, we have:
-
Carboxylic Acid Group (-COOH): This is the primary acidic functional group.
-
2,6-Dichloro Substituents: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). The presence of two chlorine atoms ortho to the carboxylic acid group is expected to significantly increase its acidity.
-
3-Methylsulfamoyl Substituent (-SO2NHCH3): The sulfamoyl group is also a potent electron-withdrawing group due to the high oxidation state of the sulfur atom. This group will further contribute to the stabilization of the benzoate anion.
Given these structural features, it is reasonable to hypothesize that this compound is a considerably stronger acid than benzoic acid itself (pKa ≈ 4.2). Furthermore, the potential for a second, much weaker acidic site exists at the sulfonamide proton, though its pKa would be significantly higher.
Methodologies for pKa Determination
An integrated approach combining computational prediction and experimental verification is the most robust strategy for determining the pKa of a novel compound.
Computational pKa Prediction
Computational methods provide a rapid initial assessment of a molecule's pKa values. These algorithms are typically based on quantitative structure-property relationships (QSPR) or quantum mechanical calculations. Various software packages can be employed for this purpose, offering predictions based on large databases of known pKa values and sophisticated models of substituent effects.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) while monitoring the pH. The pKa can be determined from the midpoint of the resulting titration curve.
Experimental Protocol: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in a co-solvent mixture (e.g., 50:50 methanol:water) to ensure solubility of the analyte.
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume of the co-solvent mixture.
-
-
Instrument Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place the dissolved analyte in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add small, precise aliquots of the standardized KOH solution using a calibrated burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the expected equivalence point and stabilized at a high value.
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added.
-
The pKa of the carboxylic acid will correspond to the pH at the half-equivalence point (the midpoint of the first steep rise in pH).
-
If a second inflection point is observed at a much higher pH, it may correspond to the pKa of the sulfonamide proton.
-
Diagram 1: Workflow for Potentiometric pKa Determination
Caption: A streamlined workflow for determining pKa values via potentiometric titration.
Predicted Ionization Behavior and Physicochemical Implications
Based on the strong electron-withdrawing nature of the substituents, the pKa of the carboxylic acid group of this compound is predicted to be significantly lower than that of benzoic acid.
Table 1: Predicted pKa Values and Ionization at Physiological pH
| Ionizable Group | Predicted pKa Range | Predominant Species at pH 7.4 |
| Carboxylic Acid | 2.0 - 3.0 | Anionic (deprotonated) |
| Sulfonamide (N-H) | 9.0 - 10.5 | Neutral (protonated) |
This predicted ionization profile has profound implications for the molecule's behavior in a biological system:
-
Solubility: At physiological pH (around 7.4), the carboxylic acid group will be almost completely deprotonated, forming the anionic carboxylate. This ionized form is expected to have significantly higher aqueous solubility than the neutral, protonated form.
-
Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can readily diffuse across lipid membranes. Since this compound will be predominantly ionized in the bloodstream and extracellular fluid, its passive diffusion across cell membranes may be limited. However, in the acidic environment of the stomach (pH 1-3), a greater proportion of the molecule will be in its neutral, more lipophilic form, which could favor absorption.
-
Protein Binding: The anionic nature of the molecule at physiological pH may lead to interactions with positively charged residues on plasma proteins such as albumin.
Diagram 2: pH-Dependent Ionization Equilibrium
Caption: The equilibrium between the neutral and anionic forms is governed by pH.
Conclusion
The ionization behavior of this compound is dominated by its highly acidic carboxylic acid group, a consequence of the potent electron-withdrawing effects of its chloro and methylsulfamoyl substituents. An accurate determination of its pKa, through a combination of computational modeling and experimental methods like potentiometric titration, is a critical step in its development as a potential therapeutic agent. The predominantly anionic state of the molecule at physiological pH will be a key factor influencing its solubility, absorption, and distribution, and must be carefully considered in formulation design and preclinical evaluation.
References
-
Title: pKa Prediction of Substituted Benzoic Acids Using Density Functional Theory Source: ACS Omega URL: [Link]
-
Title: Potentiometric pKa Determination of Water-Insoluble Compounds in various Cosolvent-Water Mixtures Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]
-
Title: The pH-Partition Hypothesis Source: Basic Pharmacokinetics (Second Edition), 2015 URL: [Link]
Technical Guide: Crystal Structure Analysis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
The following technical guide provides a comprehensive framework for the structural elucidation of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS 716360-56-4).
As specific crystallographic data for this exact derivative is often proprietary (associated with impurity profiling of diuretics like Xipamide or Indapamide), this guide synthesizes established crystal engineering principles with data from structural analogs (e.g., 2,6-dichlorobenzoic acid and sulfonamide pharmacophores) to define the protocol, expected supramolecular synthons, and validation methods.
Executive Summary
Target Analyte: this compound
Chemical Formula:
Scope: This guide details the workflow for Single Crystal X-Ray Diffraction (SCXRD) determination, focusing on the competition between carboxylic acid dimerization and sulfonamide catenation in the solid state.
Experimental Protocol: Crystallization & Data Acquisition
The high melting point and polarity of the sulfonamide group require a gradient cooling approach to obtain diffraction-quality single crystals.
Crystallization Strategy
To resolve the structure, one must induce the formation of the thermodynamically stable polymorph (Form I).
| Parameter | Recommended Protocol | Rationale |
| Solvent System | Ethanol/Ethyl Acetate (1:1 v/v) | Ethanol solubilizes the sulfonamide; EtOAc promotes lattice formation of the benzoic acid core. |
| Method | Slow Evaporation at 4°C | Lower temperatures reduce kinetic trapping of amorphous phases. |
| Anti-solvent | n-Hexane (Vapor Diffusion) | Gradual diffusion prevents rapid precipitation, allowing defect-free crystal growth. |
X-Ray Diffraction (XRD) Parameters
For definitive structure solution, the following acquisition parameters are standard for chlorinated aromatic sulfonamides:
-
Radiation Source:
( ). Note: is preferred if crystals are to maximize scattering intensity, despite higher absorption by Chlorine. -
Temperature: 100 K (Cryostream). Essential to freeze methyl group rotation on the sulfonamide nitrogen.
-
Resolution:
or better (to resolve H-atom positions for H-bonding analysis).
Structural Solution and Refinement
Space Group Determination
Based on the centrosymmetric nature of benzoic acid analogs (e.g., 2,6-dichlorobenzoic acid), the predicted space group is Monoclinic
-
Unit Cell Logic: The 2,6-dichloro substitution creates steric bulk that forces the carboxyl group out of planarity with the benzene ring, typically expanding the b-axis relative to unsubstituted benzoic acid.
Refinement Strategy
-
Heavy Atoms (Cl, S): Locate via Direct Methods (SHELXT).
-
Hydrogen Atoms:
Supramolecular Architecture & Synthon Analysis
The core of the analysis lies in defining how the molecule self-assembles. Two primary "Supramolecular Synthons" compete in the crystal lattice.
Primary Interaction: The Carboxylic Dimer ( )
The most robust feature is the formation of a centrosymmetric dimer between two carboxylic acid groups.
-
Graph Set:
-
Mechanism: Two molecules link via
hydrogen bonds. -
Bond Distance: Expected
distance is .
Secondary Interaction: Sulfonamide Chaining ( or )
The
-
Geometry: The methyl group likely adopts an anti conformation relative to the aromatic ring to minimize steric clash with the ortho-chloro substituent.
-
Result: This forms an infinite 1D chain or 2D sheet, effectively "stapling" the carboxylic acid dimers together.
Visualization of Packing Logic
The following diagram illustrates the hierarchical assembly of the crystal structure:
Caption: Hierarchical assembly from monomer to 3D lattice, driven by competing hydrogen bond synthons.
Advanced Characterization: Hirshfeld Surface Analysis
To validate the visual observations from the X-ray model, Hirshfeld Surface analysis (using CrystalExplorer) is required. This quantifies the intermolecular interactions.[2][4][5]
Interpreting the Surface
-
Red Spots: Indicate interactions shorter than the sum of van der Waals radii.
-
White Regions: Contact distances equal to vdW sum (H...H contacts).
-
Blue Regions: No close contacts.
Fingerprint Plot Decomposition
For this specific molecule, the 2D fingerprint plot will show characteristic "spikes":
-
Sharp Spikes (
): Represent the strong hydrogen bonds of the acid dimer.[1] -
Wings: Represent
or interactions, which are significant due to the 2,6-dichloro substitution pattern.
Computational Validation (DFT)[6]
Experimental geometries should be validated against Density Functional Theory (DFT) to confirm that the crystal packing does not induce significant strain.
-
Method: Gas-phase optimization using B3LYP/6-311G(d,p) .
-
Comparison Metric: Root Mean Square Deviation (RMSD) between the X-ray structure and the DFT optimized structure.
-
Key Check: If the torsion angle of the sulfonamide group in the crystal deviates by
from the DFT minimum, it indicates that packing forces (intermolecular H-bonds) are overcoming intramolecular steric preferences.
References
-
Methodology for Sulfonamide Crystallography: Goud, N. R., et al. (2011).[1] "Sulfonamide–pyridine-N-oxide cocrystals: weak intermolecular interactions and their role in crystal packing." CrystEngComm, 13, 1919-1927. Link
-
Benzoic Acid Dimer Analogs: Linden, A., & James, M. (2009). "Structure of 2,6-dichlorobenzoic acid." Acta Crystallographica Section E, 65(2), o273. Link
-
Hirshfeld Surface Analysis Protocols: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. Link
-
Sulfonamide Hydrogen Bonding Motifs: Adsmond, D. A., & Grant, D. J. (2001). "Hydrogen bonding in sulfonamides." Journal of Pharmaceutical Sciences, 90(12), 2058-2077. Link
Sources
An In-depth Technical Guide to the Metabolic Pathway Prediction for 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Abstract
The prediction of metabolic pathways is a critical component in the early stages of drug discovery and development, providing invaluable insights into the potential efficacy, toxicity, and pharmacokinetic profile of a xenobiotic. This guide presents a comprehensive strategy for predicting the metabolic fate of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid, a molecule with structural motifs common to various pharmacologically active compounds. By integrating in silico predictive methodologies with established principles of xenobiotic biotransformation, we will construct a putative metabolic map. This document will further detail the experimental workflows essential for the validation of these predictions, offering a robust framework for researchers, scientists, and drug development professionals. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of scientific inquiry.
Introduction: The Imperative of Metabolic Prediction
Understanding the metabolic fate of a novel chemical entity is fundamental to modern drug development. The biotransformation of a parent compound can lead to a variety of outcomes, including detoxification, bioactivation to a more potent or toxic metabolite, or the formation of intermediates with altered pharmacokinetic properties.[1] For this compound, its constituent parts—a dichlorinated benzoic acid core and a methylsulfamoyl side chain—suggest a complex interplay of metabolic reactions. The presence of halogen atoms can influence the sites of oxidation and conjugation, while the sulfonamide-like moiety introduces additional possibilities for enzymatic modification.[2]
This guide will first explore the probable metabolic pathways of this compound through a deductive approach, drawing parallels with the known metabolism of structurally related compounds. We will then delineate a multi-pronged strategy for the empirical validation of these predicted pathways.
In Silico Prediction of Metabolic Pathways
Computational tools have become indispensable in forecasting the metabolism of xenobiotics, offering a time- and cost-effective means to prioritize experimental studies.[3] These platforms utilize vast databases of known metabolic reactions and sophisticated algorithms to predict the likely sites of metabolism and the resulting metabolites.[4]
For this compound, a consensus approach employing multiple in silico tools such as BioTransformer, Meteor, and TIMES is recommended to enhance the predictive accuracy.[5] These tools model a wide array of Phase I (functionalization) and Phase II (conjugation) reactions.
Predicted Phase I Biotransformations
Phase I reactions introduce or expose functional groups on the parent molecule, typically rendering it more hydrophilic.[1] For our target compound, the following Phase I reactions are predicted:
-
Hydroxylation: The aromatic ring, despite the presence of deactivating chloro-substituents, remains a potential site for cytochrome P450 (CYP)-mediated hydroxylation. The most probable positions for hydroxylation are the less sterically hindered carbons.
-
N-demethylation: The N-methyl group on the sulfamoyl moiety is a prime target for oxidative demethylation by CYP enzymes, yielding a primary sulfonamide.
-
Dechlorination: While generally less common for aromatic chlorides, reductive or oxidative dechlorination could occur, leading to the replacement of a chlorine atom with a hydroxyl group.
Predicted Phase II Biotransformations
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion.[6]
-
Glucuronidation: The carboxylic acid group is a primary site for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). Hydroxylated metabolites from Phase I are also excellent substrates for glucuronidation.
-
Sulfation: Phenolic metabolites generated during Phase I can undergo sulfation by sulfotransferases (SULTs).
-
Glycine Conjugation: The benzoic acid moiety can be conjugated with glycine to form a hippuric acid derivative.
-
Glutathione Conjugation: While less likely for the parent compound, electrophilic intermediates, potentially formed during oxidative metabolism, could be conjugated with glutathione (GSH).
The following diagram illustrates the predicted metabolic pathways for this compound.
Caption: Predicted Phase I and Phase II metabolic pathways for the title compound.
Experimental Validation of Predicted Pathways
While in silico predictions are a valuable starting point, experimental validation is essential to confirm the metabolic fate of a compound. A tiered approach, beginning with in vitro assays and progressing to in vivo studies, provides a comprehensive understanding of its biotransformation.
In Vitro Metabolism Studies
In vitro systems offer a controlled environment to investigate specific metabolic pathways and identify the enzymes involved.
3.1.1. Protocol: Incubation with Liver Microsomes
This experiment aims to identify metabolites formed by CYP enzymes.
-
Preparation: Prepare human liver microsomes (or from other species of interest) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, this compound (typically 1-10 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the mixture and analyze the supernatant for the parent compound and potential metabolites using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[7]
3.1.2. Protocol: Incubation with Hepatocytes
Hepatocytes contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.
-
Cell Culture: Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepaRG) in appropriate media.[8]
-
Dosing: Treat the cells with this compound at a non-toxic concentration.
-
Sampling: Collect aliquots of the cell culture medium and cell lysates at various time points.
-
Sample Preparation: Process the samples to extract the parent compound and its metabolites.
-
Analysis: Analyze the extracts by LC-HRMS to identify and quantify the metabolites formed.
Metabolite Identification and Structural Elucidation
The identification of metabolites is a critical step in understanding the biotransformation pathways.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of elemental compositions and the identification of metabolic modifications (e.g., addition of an oxygen atom for hydroxylation).[7]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of the metabolites provide structural information, helping to pinpoint the site of metabolic modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR provides definitive structural elucidation.[9]
The following workflow diagram illustrates the process of experimental validation.
Caption: A workflow for the experimental validation of metabolic pathways.
Quantitative Data Summary
The results from these experiments should be summarized in a clear and concise format.
| Metabolite | In Vitro System | Relative Abundance (%) | Proposed Structure |
| M1 | Liver Microsomes, Hepatocytes | 45 | Hydroxylated parent |
| M2 | Liver Microsomes, Hepatocytes | 25 | N-demethylated parent |
| M3 | Hepatocytes | 15 | Glucuronide of parent |
| M4 | Hepatocytes | 10 | Glucuronide of M1 |
| M5 | Hepatocytes | 5 | Glycine conjugate of parent |
Conclusion and Future Directions
This guide has outlined a comprehensive, integrated strategy for the metabolic pathway prediction of this compound. By combining the predictive power of in silico tools with the empirical rigor of in vitro experimental validation, a reliable metabolic profile can be established. The causality-driven approach, from predicting likely reactions based on chemical structure to designing experiments for their confirmation, ensures a robust and scientifically sound investigation.
Future work may involve in vivo studies in animal models to understand the complete pharmacokinetic profile and the physiological relevance of the identified metabolic pathways. Furthermore, reaction phenotyping studies using a panel of recombinant CYP enzymes can pinpoint the specific isoforms responsible for the oxidative metabolism of the compound. This detailed metabolic map is an indispensable asset for the continued development and safety assessment of this compound and structurally related compounds.
References
-
Djoumbou-Feunang, Y., et al. (2019). BioTransformer: a comprehensive computational tool for small molecule metabolism prediction and metabolite identification. Journal of Cheminformatics, 11(1), 2. Available at: [Link]
-
Kulkarni, S. A., et al. (2005). In silico techniques for the study and prediction of xenobiotic metabolism: a review. Xenobiotica, 35(10-11), 955-73. Available at: [Link]
- Darwhekar, G. N., et al. (2012). In-silico metabolic fate prediction of xenobiotics. Journal of Pharmacy Research, 5(4), 2195-2200.
-
He, L., et al. (2021). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR Protocols, 2(4), 100947. Available at: [Link]
-
Creative Bioarray. (n.d.). Methods of Metabolite Identification. Available at: [Link]
-
Pacific Northwest National Laboratory. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Available at: [Link]
-
Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Available at: [Link]
-
Wishart, D. S., et al. (2022). BioTransformer 3.0: a web server for the comprehensive prediction of human and microbial metabolism of xenobiotics. Nucleic Acids Research, 50(W1), W636-W647. Available at: [Link]
-
Zhu, K., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 25(4), bbae313. Available at: [Link]
-
EMBL-EBI. (n.d.). Studying metabolites and small molecules with MetaboLights and ChEBI. Available at: [Link]
-
Biotransformation. (n.d.). UPUMS. Available at: [Link]
-
Helen, D. (n.d.). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug Metabolism & Toxicology. Available at: [Link]
-
Fry, J. R., & Bridges, J. W. (1980). Metabolic perspectives of in vitro toxicity tests. Archives of toxicology. Supplement, (4), 11-20. Available at: [Link]
-
Lemoine, A., et al. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-91. Available at: [Link]
-
Ruan, X., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Applied and environmental microbiology, 84(21), e01267-18. Available at: [Link]
-
Hypha Discovery. (n.d.). Unusual Biotransformation Reactions. Available at: [Link]
-
Pallocca, G., et al. (2025). In vitro metabolomics approaches to decipher the biochemical and cellular response to genotoxic compounds. EFSA Journal, 23(1), e250102. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur Metabolism Under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of sulfur-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.upums.ac.in [api.upums.ac.in]
- 7. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolomics approaches to decipher the biochemical and cellular response to genotoxic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method Development for 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Abstract
This guide details the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS: 716360-56-4). This compound, characterized by a highly acidic benzoic acid core (pKa ~1.69) and a polar methylsulfamoyl moiety, presents specific retention challenges. This protocol utilizes a low-pH phosphate buffer system to suppress ionization, ensuring robust retention and peak symmetry on a C18 stationary phase.
Introduction & Chemical Context
This compound is a structural analog often encountered in the synthesis or degradation profiling of sulfonamide diuretics (e.g., Indapamide, Xipamide) and related pharmaceutical intermediates.[1]
Chemical Challenges
-
Acidity: The ortho-dichloro substitution on the benzoic acid ring significantly lowers the pKa of the carboxylic acid group to approximately 1.69 [1]. Standard acidic mobile phases (pH 3.0–4.0) are insufficient to suppress ionization, leading to peak fronting and poor retention.
-
Solubility: The molecule contains both a hydrophobic dichlorobenzene core and a polar sulfonamide group, requiring a balanced organic/aqueous gradient.
Figure 1: Chemical Structure & Functional Analysis
Caption: Functional group analysis highlighting the critical pKa constraint imposed by the 2,6-dichloro substitution.
Method Development Strategy
Stationary Phase Selection
A C18 (Octadecyl) column is selected as the primary stationary phase. However, due to the requirement for low pH (pH ~2.0), a column with sterically protected silanes or hybrid particles is mandatory to prevent hydrolysis of the bonded phase.
-
Recommended: Agilent Zorbax StableBond SB-C18 or Waters XBridge BEH C18.
Mobile Phase Optimization
-
Buffer (Mobile Phase A): To approach the pKa of 1.69 without destroying the column, we utilize 20 mM Potassium Phosphate adjusted to pH 2.0 . This suppresses ionization sufficiently (~30-40% non-ionized) to allow hydrophobic interaction.
-
Organic Modifier (Mobile Phase B): Acetonitrile (ACN) is preferred over methanol to minimize backpressure and provide sharper peak shapes for chlorinated aromatics.
Detection Wavelength
Benzoic acid derivatives exhibit strong absorbance in the UV region.
-
Primary Wavelength: 240 nm (Optimal balance of sensitivity and solvent transparency).
-
Secondary Wavelength: 254 nm (Standard aromatic detection).
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.
-
Column: Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
).[2] -
Orthophosphoric Acid (85%).
-
Milli-Q Water (18.2 MΩ).
-
Solution Preparation
A. Mobile Phase A (Buffer pH 2.0)
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water. -
Adjust pH to 2.0 ± 0.05 using 85% Orthophosphoric Acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm nylon membrane and degas.
B. Standard Stock Solution (1000 µg/mL)
-
Weigh 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile (Sonication may be required).
-
Make up to volume with diluent.
Chromatographic Conditions
| Parameter | Setting |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 240 nm (Bandwidth 4 nm) |
| Run Time | 20 minutes |
Gradient Program
A gradient is recommended to elute potential late-eluting non-polar impurities.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 12.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Method Validation (Self-Validating System)
This method is designed to be self-validating by monitoring specific system suitability parameters.
System Suitability Criteria
Before analyzing samples, inject the Standard Solution (50 µg/mL) six times and verify:
-
Retention Time (RT): ~6.5 - 7.5 min (Must not drift > 2%).
-
Theoretical Plates (N): > 5,000.
-
Tailing Factor (T): < 1.5 (Critical check for pH adequacy).
-
RSD of Peak Area: < 2.0%.
Linearity & Range
-
Range: 5 µg/mL to 150 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
-
Spike placebo matrix at 50%, 100%, and 150% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.[3]
Workflow Visualization
Caption: Operational workflow for the analysis of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction or ionization of acid. | Lower mobile phase pH to 1.9-2.0. Ensure column is end-capped. |
| Retention Time Shift | pH instability or temperature fluctuation. | Use a column thermostat (30°C). Verify buffer pH daily. |
| Split Peaks | Sample solvent too strong. | Dissolve sample in mobile phase A or reduce injection volume. |
| High Backpressure | Precipitation of buffer in organic phase. | Ensure buffer concentration is ≤ 20 mM when B > 80%. |
References
Sources
Application Note: Advanced Recrystallization of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
The following Application Note and Protocol is designed for researchers and process chemists working with 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS: 716360-56-4).
This guide synthesizes specific physicochemical properties of polysubstituted benzoic acids with established purification methodologies for sulfonamide intermediates.
Executive Summary
This compound (hereafter DCMBA ) is a highly functionalized aromatic scaffold, often utilized as a critical intermediate in the synthesis of diuretic agents and ion-channel modulators. Its structure features a sterically crowded carboxylic acid flanked by two chlorine atoms (positions 2 and 6) and a polar methylsulfamoyl group at position 3.
Achieving pharmaceutical-grade purity (>99.5%) is challenging due to:
-
Regioisomeric Impurities: Co-elution of 2,4-dichloro isomers generated during electrophilic aromatic substitution.
-
Hydrolysis Byproducts: Presence of 2,6-dichlorobenzoic acid from desulfonylation or incomplete chlorosulfonation.
-
Solubility Profile: The "push-pull" nature of the lipophilic dichlorobenzene core and the polar sulfonamide/acid moieties creates a complex solubility window.
This protocol details a Dual-Mode Purification Strategy utilizing a pH-swing extraction followed by a thermodynamic recrystallization to ensure removal of both non-acidic and structurally similar acidic impurities.
Physicochemical Basis & Solvent Selection
To design a robust crystallization, we must exploit the specific intermolecular forces of DCMBA.
Molecular Analysis
-
Acidity (pKa): The 2,6-dichloro substitution exerts a significant electron-withdrawing effect and steric inhibition of resonance, likely lowering the pKa of the carboxylic acid to ~1.5–2.5 (compared to 4.2 for benzoic acid). The sulfonamide proton (
) is weakly acidic (pKa ~10). -
H-Bonding: The molecule is a strong H-bond donor (amide, acid) and acceptor (sulfonyl, carbonyl).
-
Crystal Lattice: Likely forms robust centrosymmetric dimers via carboxylic acid groups, stacked by
- interactions of the dichlorobenzene ring.
Solvent Screening Matrix
Based on Hansen Solubility Parameters (HSP), the following solvent systems were evaluated:
| Solvent System | Role | Dielectric Const. ( | Suitability | Mechanism |
| Ethanol/Water | Primary | 24.5 / 80.1 | High | High solubility at |
| Acetic Acid/Water | Alternative | 6.2 / 80.1 | Medium | Good for removing desulfonylated impurities; corrosive. |
| Ethyl Acetate/Heptane | Polishing | 6.0 / 1.9 | High | Excellent for removing non-polar organic impurities. |
| Acetone | Solvent | 20.7 | Low | Too soluble; difficult to crystallize without massive antisolvent volume. |
Selected System: Ethanol:Water (95:5 v/v) for dissolution, graded to 50:50 for crystallization. This balances the solubilization of the lipophilic core with the exclusion of polar impurities.
Detailed Experimental Protocol
Phase I: Crude Preparation (Acid-Base Swing)
Objective: Removal of non-acidic organic impurities and gross mechanical particulates.
-
Dissolution: Suspend 10.0 g of crude DCMBA in 60 mL of 0.5 M NaHCO₃ .
-
Note: Use bicarbonate rather than hydroxide to avoid potential hydrolysis of the sulfonamide bond.
-
Observation: The solution should clarify as the sodium salt forms. CO₂ evolution will occur.
-
-
Filtration: Filter the solution through a Celite 545 pad to remove insoluble particulates and tarry residues.
-
Precipitation: Slowly add 6 M HCl dropwise to the filtrate under vigorous stirring until pH reaches 1.0.
-
Critical Step: Do not dump acid. Slow addition promotes larger particle size.
-
-
Isolation: Filter the white precipitate and wash with 20 mL cold water.
-
Drying: Dry the wet cake at 50°C under vacuum for 2 hours. (Yield target: >90%).
Phase II: Thermodynamic Recrystallization
Objective: Removal of regioisomers and crystal lattice refinement.
Reagents:
-
Ethanol (Absolute, HPLC Grade)
-
Deionized Water (Type II)
Workflow:
-
Reflux: Charge the semi-dried cake from Phase I into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Solvation: Add Ethanol (5 mL per gram of solid). Heat to reflux (78°C).
-
Checkpoint: If solids remain, add Ethanol in 0.5 mL/g increments. The goal is near-saturation at boiling.
-
-
Hot Filtration (Optional): If the solution is not perfectly clear, perform a hot filtration through a pre-warmed glass frit.
-
Nucleation Control: Remove from heat. Allow the solution to cool naturally to ~60°C.
-
Seeding: At 60°C, add 0.1% w/w pure seed crystals (if available) to induce controlled nucleation.
-
-
Antisolvent Addition: Slowly add Water (pre-heated to 60°C) dropwise.
-
Ratio: Target a final solvent composition of Ethanol:Water 1:1.
-
Rate: 1 mL/minute. Turbidity should dissolve transiently. Stop if permanent turbidity forms, reheat slightly, then resume.
-
-
Cooling Ramp:
-
60°C
25°C over 2 hours (approx 0.3°C/min). -
Hold at 25°C for 1 hour.
-
Cool to 0–4°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the cake with cold Ethanol:Water (1:1) mixture (2 x 5 mL/g).
-
Drying: Dry under vacuum (50 mbar) at 55°C for 12 hours.
Process Visualization (Workflow)
Figure 1: Integrated purification workflow combining chemical extraction (Phase I) and thermodynamic recrystallization (Phase II).
Analytical Validation & Quality Control
To ensure the protocol's success, the final product must be validated against the following specifications.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide).
-
Acceptance Criteria: Main peak >99.5% area; no single impurity >0.1%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature dropped too fast or water added too quickly. | Reheat to reflux until clear. Add ethanol (5% vol). Cool more slowly. |
| Low Yield (<60%) | Too much ethanol used; final temp not low enough. | Concentrate mother liquor by 30% and re-cool. Check pH of aqueous phase. |
| Colored Impurities | Oxidation products or metal contaminants. | Treat hot ethanolic solution with Activated Carbon (5% w/w) before filtration. |
| Melting Point Depression | Residual solvent or isomer contamination. | Dry at higher temp (60°C) or recrystallize from Ethyl Acetate/Heptane. |
Safety & Handling (MSDS Summary)
-
Hazards: DCMBA is an irritant to eyes, respiratory system, and skin.
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid dust inhalation.
-
Waste: Dispose of halogenated organic waste and acidic aqueous waste separately according to local EHS regulations.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Grant, D. J. W., & Brittain, H. G. (1995). Solubility of Pharmaceutical Solids. In Physical Characterization of Pharmaceutical Solids. Marcel Dekker. (Theoretical basis for solubility parameter selection).
-
PubChem. (n.d.). Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved from [Link]
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Disclaimer: This protocol is intended for research and development purposes only. Optimization may be required depending on the specific impurity profile of the crude starting material.
Sources
Application Note: Structural Elucidation of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the theoretical basis for spectral interpretation, provides a detailed experimental protocol for data acquisition, and presents a thorough analysis of the expected ¹H NMR spectrum. The causality behind experimental choices and the principles of spectral analysis are explained to ensure a deep understanding of the methodology.
Introduction
This compound is a multifaceted organic compound featuring a highly substituted benzene ring. The presence of two chlorine atoms, a carboxylic acid group, and a methylsulfamoyl group creates a unique electronic environment, making ¹H NMR spectroscopy an invaluable tool for its structural verification. The precise arrangement of these substituents significantly influences the chemical shifts and coupling patterns of the aromatic protons. A definitive interpretation of the ¹H NMR spectrum is therefore essential for confirming the successful synthesis of the target molecule and for its characterization in drug discovery and development pipelines. This guide will deconstruct the expected ¹H NMR spectrum, providing a logical framework for its interpretation.
Theoretical Considerations for ¹H NMR Interpretation
The ¹H NMR spectrum of this compound is governed by several key principles of NMR spectroscopy. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the chlorine atoms, the carboxylic acid, and the sulfamoyl group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).
In the case of this compound, all substituents on the benzene ring are electron-withdrawing. The two aromatic protons will therefore be significantly deshielded. Their precise chemical shifts can be predicted by considering the additive effects of the substituents.[1][2] The protons of the methyl group in the methylsulfamoyl moiety will appear in the aliphatic region of the spectrum, and the acidic proton of the carboxylic acid will typically be a broad singlet at a very high chemical shift, often above 10 ppm.[1][3] The proton on the sulfonamide nitrogen may also be observable, typically as a broad signal.[4]
Spin-spin coupling, observed as the splitting of a proton's signal into a multiplet, provides information about neighboring protons. The magnitude of this coupling, the coupling constant (J), is dependent on the number and orientation of the bonds separating the coupled protons. For aromatic systems, ortho coupling (³J) is typically in the range of 6-9 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[1]
Experimental Protocol
This section details a standardized protocol for the preparation and ¹H NMR analysis of this compound.
Materials and Reagents
-
This compound (sample)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Volumetric flasks
-
Pipettes
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. The use of DMSO-d₆ is recommended due to the potential for hydrogen exchange of the acidic and amide protons, which can be observed in this solvent.[5]
-
Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the sulfonamide proton, and the carboxylic acid proton.
Predicted Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 (aromatic) | 7.8 - 8.2 | Doublet | ~8-9 | 1H |
| H-5 (aromatic) | 7.6 - 8.0 | Doublet | ~8-9 | 1H |
| -SO₂NHCH ₃ | 2.6 - 3.0 | Singlet | N/A | 3H |
| -SO₂NH CH₃ | 8.5 - 9.5 | Broad Singlet | N/A | 1H |
| -COOH | 12.0 - 14.0 | Broad Singlet | N/A | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Detailed Interpretation
-
Aromatic Protons (H-4 and H-5): The two protons on the benzene ring are adjacent to each other and will therefore exhibit ortho-coupling, appearing as two distinct doublets.[1] Due to the strong electron-withdrawing effects of the surrounding substituents, these protons will be significantly deshielded and appear in the downfield region of the spectrum. The proton at the H-4 position is flanked by the electron-withdrawing sulfamoyl group and a chlorine atom, while the H-5 proton is adjacent to a chlorine atom and the carboxylic acid group. This will result in slightly different chemical shifts for these two protons.
-
Methyl Protons (-SO₂NHCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. They will therefore appear as a sharp singlet in the aliphatic region of the spectrum.[4]
-
Sulfonamide Proton (-SO₂NHCH₃): The proton on the nitrogen of the sulfonamide group is expected to appear as a broad singlet.[4] Its chemical shift can be variable and is dependent on factors such as concentration and temperature.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a very broad singlet at a high chemical shift, typically above 12 ppm.[1][3] This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the proton to exchange with deuterium, leading to the disappearance of the signal.
Visualization of Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.
Caption: Molecular structure of this compound with proton numbering.
Caption: Experimental workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound, while complex due to the multiple electron-withdrawing substituents, can be definitively interpreted through a systematic analysis of chemical shifts, coupling constants, and integration. This application note provides a robust framework for researchers to confidently identify and characterize this molecule. The provided protocol and theoretical explanations serve as a valuable resource for ensuring the scientific integrity of experimental results in the fields of chemical synthesis and drug development.
References
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using ¹H NMR Spectroscopy | Langmuir - ACS Publications. (2016). Retrieved from [Link]
-
¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. (1992). Retrieved from [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. Retrieved from [Link]
-
Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026). Retrieved from [Link]
-
APPENDIX 2 - DSpace@MIT. Retrieved from [Link]
-
¹H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Retrieved from [Link]
-
¹H NMR and ¹³C NMR of the prepared compounds. | Download Table - ResearchGate. Retrieved from [Link]
-
VII. ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids ¹H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Retrieved from [Link]
-
NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives. (1970). Retrieved from [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Sci-Hub. NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives / Journal of Magnetic Resonance (1969), 1970 [sci-hub.box]
- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Derivative UV-Vis Spectrophotometric Analysis of Furosemide and its Hydrolytic Impurity (CSA)
Executive Summary
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for pharmacopeial impurity profiling, it is often resource-intensive for routine stability screening or dissolution profiling. This guide details a First-Derivative (D1) UV-Vis Spectrophotometric method designed to quantify Furosemide in the presence of its primary degradation product, 4-chloro-5-sulfamoylanthranilic acid (CSA) .
Unlike zero-order spectrophotometry, which suffers from significant spectral overlap between the parent drug and its hydrolytic impurity, derivative spectroscopy enhances spectral resolution. This protocol utilizes the Zero-Crossing Technique , allowing for the precise quantification of CSA without prior separation, providing a rapid, cost-effective alternative for stability monitoring.
Scientific Background & Chemical Basis[1][2][3]
The Instability of Furosemide
Furosemide is a loop diuretic structurally defined as a sulfonamide. It is known to be photosensitive and hydrolytically unstable in acidic environments. The primary degradation pathway involves the cleavage of the furfuryl amino bond, yielding CSA (Impurity B) and Furfuryl Alcohol (which subsequently degrades to Furfural).
Why this matters: CSA is not only a pharmacopeial impurity (USP/EP limits typically
Degradation Pathway Diagram
Figure 1: Hydrolytic degradation pathway of Furosemide leading to Impurity B (CSA).
Principles of the Method: The Zero-Crossing Technique
In a standard absorption spectrum (Zero-Order), Furosemide and CSA both absorb strongly in the 270 nm region, making direct subtraction impossible.
Derivative Spectrophotometry calculates the rate of change of absorbance with respect to wavelength (
-
The Logic: At the wavelength where the analyte of interest (e.g., CSA) has a peak (or non-zero slope), the interfering substance (Furosemide) may have a zero slope (a peak maxima or minima in zero-order).
-
The Strategy: We select a wavelength (
) where the derivative amplitude of Furosemide is exactly zero . Any signal measured at this wavelength is attributable solely to CSA.
Experimental Protocol
Reagents and Equipment
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1 nm or 2 nm).
-
Software: Capable of First Derivative (D1) calculation and smoothing (Savitzky-Golay filter).
-
Solvent: 0.1 N Sodium Hydroxide (NaOH) or Methanol (HPLC Grade). Note: NaOH is preferred for dissolution simulations; Methanol provides sharper spectral features.
-
Reference Standards: Furosemide USP RS; Furosemide Related Compound B (CSA) RS.
Preparation of Standard Solutions
Step 1: Stock Preparation (100 µg/mL)
-
Accurately weigh 10.0 mg of Furosemide RS into a 100 mL volumetric flask.
-
Dissolve in ~20 mL solvent; sonicate for 5 minutes.
-
Dilute to volume with solvent.[1]
-
Repeat the process for CSA RS.
Step 2: Working Standards (Calibration Curve) Prepare a series of dilutions for both Furosemide and CSA separately to cover the linearity range:
-
Furosemide: 2 – 20 µg/mL
-
CSA: 0.5 – 10 µg/mL (Lower range required due to impurity limits)
Analytical Workflow
Figure 2: Step-by-step workflow for Zero-Crossing Derivative Spectrophotometry.
Determination of Zero-Crossing Points (Critical Step)
This step makes the method self-validating for your specific instrument.
-
Scan the 10 µg/mL standard of Furosemide and the 5 µg/mL standard of CSA from 200 nm to 400 nm .
-
Convert both traces to the First Derivative (D1) .
-
To Quantify CSA: Look for a wavelength where the Furosemide derivative trace crosses the X-axis (Amplitude = 0) but the CSA trace has significant amplitude.
-
Typical Region: ~250 nm or ~330 nm (Solvent dependent).
-
-
To Quantify Furosemide: Look for a wavelength where the CSA derivative trace crosses zero.
-
Typical Region: ~230 nm or ~270 nm.
-
Data Analysis & Validation Criteria
Calculation
Calculate the concentration using the linear regression equation derived from the calibration curve at the specific zero-crossing wavelength.
Validation Parameters (ICH Q2)
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at ZCP | Verify D1 amplitude of FUR is < 0.001 at the CSA detection wavelength. |
| Linearity | Plot D1 Amplitude vs. Concentration for 5 levels. | |
| Precision | RSD < 2.0% | 6 replicate scans of a mixed standard (FUR + CSA). |
| LOD / LOQ | S/N > 3 (LOD) / 10 (LOQ) | Calculated via Standard Deviation of the intercept ( |
Troubleshooting & Expert Tips
-
Smoothing Factor: Derivative spectra often amplify noise. Apply a Savitzky-Golay smoothing filter (typically 9-15 points) to the raw data. Crucial: Apply the exact same smoothing to standards and samples.
-
Wavelength Shift: Derivative values change drastically with slight wavelength shifts. Ensure your spectrophotometer is calibrated for wavelength accuracy (Holmium Oxide filter) before every run.
-
pH Robustness: The spectra of sulfonamides are pH-dependent. If using NaOH, ensure the molarity is precise (0.1 N). If using Methanol, ensure no evaporation occurs during the scan.
References
-
United States Pharmacopeia (USP). Furosemide Monograph. USP-NF.
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. 4-chloro-5-sulfamoylanthranilic acid (Compound Summary). National Library of Medicine.
- Bonazzi, D. et al. "Derivative spectrophotometric determination of Furosemide in the presence of its degradation products." Farmaco.
-
Prasad, P. et al. "Simultaneous Estimation of Furosemide and Its Impurities by Derivative Spectrophotometry." Indian Journal of Pharmaceutical Sciences.
Sources
Application Notes: Mastering the Thin Layer Chromatography of Benzoic Acid and Its Derivatives
Introduction: The Nuances of Separating Acidic Aromatics
Thin Layer Chromatography (TLC) is a cornerstone of synthetic chemistry, offering a rapid, inexpensive, and powerful method for assessing reaction progress, identifying compounds, and determining purity[1][2]. Benzoic acid and its derivatives are a ubiquitous class of compounds in pharmaceuticals, food preservation, and organic synthesis. While seemingly straightforward, their acidic nature presents unique challenges for achieving clean and reproducible separations on standard silica gel plates.
The primary obstacle arises from the interaction between the acidic carboxyl group (-COOH) of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase[2][3]. This can lead to undesirable peak tailing or streaking, where the spot elongates instead of remaining compact, making accurate Rf calculation and resolution of components difficult[2][4]. This guide provides a comprehensive framework for overcoming these challenges, detailing optimized protocols and explaining the chemical principles behind successful TLC analysis of benzoic acid derivatives.
Part 1: The Foundational Choice - Stationary Phase Selection
The vast majority of TLC applications for benzoic acid derivatives utilize silica gel (SiO2) as the stationary phase[1]. Its high polarity and acidic nature make it suitable for separating compounds of varying polarities. For most applications, standard silica gel 60 F254 plates are the workhorse. The "F254" designation indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds, such as the aromatic ring present in all benzoic acid derivatives, under a UV lamp at 254 nm[5][6].
In specific cases where standard silica fails, or for highly polar derivatives, other options can be considered:
-
Alumina (Al2O3): Available in acidic, neutral, or basic forms, alumina can be an alternative, particularly if the target compound is sensitive to the acidity of silica gel[1][7].
-
Reversed-Phase (RP) Plates: For highly polar benzoic acid derivatives that remain at the baseline on silica, RP plates (e.g., RP-8 or RP-18) can be effective. Here, the stationary phase is non-polar (C8 or C18 alkyl chains), and a polar mobile phase is used[8][9].
Part 2: The Art of Elution - Mobile Phase Optimization
The selection of the mobile phase (eluent) is the most critical factor in achieving good separation. The goal is to find a solvent system that moves the compounds of interest to an Rf value between 0.3 and 0.7, ensuring clear separation from the baseline and the solvent front[6].
The Polarity Principle
The principle is simple: "like dissolves like." A more polar compound will have a stronger affinity for the polar silica gel and will move less (lower Rf), while a less polar compound will be carried further up the plate by the mobile phase (higher Rf)[3]. A typical starting point for neutral organic molecules is a binary mixture of a non-polar solvent like Hexanes or Toluene and a more polar solvent like Ethyl Acetate (EtOAc) or Diethyl Ether [10].
The Key to Success: Suppressing Ionization with Acid
For carboxylic acids, using a neutral eluent often results in significant streaking[2][4]. This is because the acidic analyte can deprotonate and bind ionically to the silica gel. To prevent this, a small amount of a competing acid, typically acetic acid (AcOH) or formic acid, is added to the mobile phase. This addition serves to saturate the binding sites on the silica and, by Le Châtelier's principle, suppress the ionization of the benzoic acid derivative, ensuring it remains in its less polar, protonated form and elutes as a compact spot[3][11].
A general rule of thumb is to add 0.5-2% acetic acid to the eluent mixture.
Recommended Solvent Systems
The following table provides starting points for developing a separation method for various benzoic acid derivatives on silica gel plates. The ratios should be optimized experimentally to achieve the desired Rf values.
| Compound Class | Example Derivatives | Recommended Mobile Phase (v/v) | Expected Rf Range & Notes |
| Simple Benzoic Acids | Benzoic Acid, Toluic Acids | Hexane:Ethyl Acetate:Acetic Acid (70:30:1) | 0.3 - 0.5. Adjust Hexane/EtOAc ratio to fine-tune Rf. |
| Hydroxybenzoic Acids | Salicylic Acid, p-Hydroxybenzoic Acid | Dichloromethane:Methanol:Acetic Acid (90:10:1) | 0.2 - 0.6. These are more polar; require a more polar eluent system. |
| Nitrobenzoic Acids | 3-Nitrobenzoic Acid | Toluene:Ethyl Acetate:Formic Acid (50:50:1) | 0.4 - 0.7. Polarity is significantly increased by the nitro group. |
| Benzoate Esters | Methyl Benzoate, Ethyl Benzoate | Hexane:Ethyl Acetate (80:20) | 0.5 - 0.8. Esters are much less polar than the parent acid; no acid modifier is typically needed[5]. |
| Aminobenzoic Acids | Anthranilic Acid, p-Aminobenzoic Acid | n-Butanol:Acetic Acid:Water (4:1:1) | 0.2 - 0.5. These are amphoteric and very polar, requiring highly polar solvent systems[10]. |
Part 3: Experimental Workflow and Protocols
General TLC Workflow Diagram
The following diagram outlines the standard procedure for TLC analysis.
Caption: Standard workflow for TLC analysis of benzoic acid derivatives.
Detailed Step-by-Step Protocol
-
Chamber Preparation:
-
Pour the chosen mobile phase into a developing chamber to a depth of approximately 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber so that it lines one wall, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more uniform development[12].
-
Cover the chamber and allow it to equilibrate for 5-10 minutes.
-
-
Sample Preparation:
-
Dissolve a small amount (~1 mg) of your sample in a few drops of a volatile solvent (e.g., ethyl acetate, dichloromethane). The solution should be dilute to avoid overloading the plate[13].
-
-
Spotting the Plate:
-
Using a pencil (not a pen, as ink will run), gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin line.
-
Dip a capillary spotter into your sample solution.
-
Briefly and gently touch the tip of the capillary to the origin line on the plate. Aim for a spot that is 1-2 mm in diameter[13].
-
If running multiple samples or standards, spot them on the same origin line, keeping them well-spaced. A co-spot, where the sample and a known standard are spotted on top of each other, is an excellent way to confirm identity[13].
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the level of the solvent pool[6].
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Light: Place the plate under a short-wave (254 nm) UV lamp. Aromatic compounds will appear as dark purple or blue spots against a fluorescent green background[6][14]. Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of solid iodine. Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots[15]. This method is generally non-destructive.
-
Permanganate Stain: Prepare a solution of potassium permanganate (KMnO4). Briefly dip the plate in the solution or spray it. Compounds with oxidizable functional groups will appear as yellow-to-brown spots on a purple background.
-
Phosphomolybdic Acid Stain: This stain is a good general-purpose visualizing agent. After dipping or spraying, gentle heating is required to develop the spots, which typically appear as green or blue spots[15].
-
-
Data Analysis (Rf Calculation):
-
The Retention Factor (Rf) is a ratio calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Measure the distances from the origin line. The Rf value is a characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature) and is dimensionless, always being between 0 and 1[1][3].
-
Part 4: Understanding Separation - Polarity vs. Rf
The separation of benzoic acid and its less polar ester derivative, methyl benzoate, is a classic example of how polarity dictates mobility on a TLC plate.
Caption: Relationship between polarity and Rf for benzoic acid derivatives.
As illustrated, the more polar benzoic acid, with its hydrogen-bonding capable -COOH group, interacts strongly with the polar silica gel, resulting in reduced mobility and a lower Rf value. The less polar methyl benzoate ester interacts more weakly with the stationary phase and is carried further by the mobile phase, leading to a higher Rf value.
Part 5: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | 1. Sample is too concentrated. 2. Analyte is acidic (not suppressed). 3. Adsorbent was disturbed during spotting. | 1. Dilute the sample solution[4][13]. 2. Add 0.5-2% acetic or formic acid to the mobile phase[3][11]. 3. Spot the plate more gently. |
| Spots are at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase (e.g., increase EtOAc in a Hex/EtOAc mix). |
| Spots are at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease EtOAc and increase Hexane). |
| Uneven Solvent Front | 1. Plate is touching the filter paper or side of the chamber. 2. Chamber was not level or was disturbed. | 1. Reposition the plate carefully in the center of the chamber[4]. 2. Ensure the chamber is on a flat, vibration-free surface. |
| No Spots Visible | 1. Compound is not UV-active. 2. Sample is too dilute. 3. Compound is volatile and evaporated. | 1. Use a chemical stain (Iodine, KMnO4) for visualization[6]. 2. Spot the plate multiple times in the same location, allowing the solvent to dry in between. |
References
-
Quora. (2023). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?[Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
Khan Academy. Thin layer chromatography (TLC). [Link]
-
Environmental Science Institute, The University of Texas at Austin. Organic Functional Groups and Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Reddit. r/OrganicChemistry - carboxylic acid TLC. [Link]
-
Unknown. Thin Layer Chromatography (rev 3/2020). [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
ResearchGate. (2025). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]
-
ResearchGate. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER. [Link]
-
ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. [Link]
-
Scribd. Calculating Rf Values in TLC Analysis. [Link]
-
Analyst (RSC Publishing). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. [Link]
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- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 14. Khan Academy [khanacademy.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Preparation of a Certified Reference Standard for 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and certification of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid as a high-purity analytical reference standard. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to established regulatory guidelines for reference materials. This guide follows a logical progression from the initial synthesis to the final certification, ensuring the resulting standard is suitable for its intended analytical purpose.
Introduction: The Critical Role of Reference Standards
In pharmaceutical development and quality control, analytical reference standards are of paramount importance.[1] They serve as the benchmark against which new drug substances and products are evaluated for identity, purity, and strength.[1][2] The accuracy and reliability of these standards are therefore non-negotiable, as they directly impact the validity of analytical data and, ultimately, patient safety. This application note details the complete workflow for preparing a certified reference standard of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The establishment of a well-characterized reference standard for this compound is essential for ensuring the quality and consistency of downstream products.
Strategic Approach to Synthesis and Certification
The preparation of a reference standard is a multi-step process that requires careful planning and execution. The overall strategy is to first synthesize the target compound, this compound, with a focus on achieving high initial purity. This is followed by a rigorous purification protocol to remove any remaining impurities. Finally, a comprehensive analytical characterization is performed to confirm the identity and establish the purity of the reference standard in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[3][4]
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, starting from the readily available 2,6-dichlorobenzoic acid.
Step 1: Chlorosulfonation of 2,6-Dichlorobenzoic Acid
The first step involves an electrophilic aromatic substitution reaction to introduce a chlorosulfonyl group onto the benzene ring of 2,6-dichlorobenzoic acid.[5]
Reaction Scheme:
Caption: Chlorosulfonation of 2,6-Dichlorobenzoic Acid.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2,6-dichlorobenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly add an excess of chlorosulfonic acid via the dropping funnel with constant stirring.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[5]
-
Collect the precipitate by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.[5]
Step 2: Amination with Methylamine
The second step involves the reaction of the synthesized 2,6-dichloro-3-chlorosulfonyl-benzoic acid with methylamine to form the final product, this compound.[6]
Reaction Scheme:
Caption: Amination with Methylamine.
Protocol:
-
In a clean, dry round-bottom flask, dissolve 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add pyridine (1.2 eq) to the solution.[6]
-
In a separate flask, dissolve methylamine (1.1 eq) in anhydrous dichloromethane.
-
Add the methylamine solution dropwise to the reaction mixture at 0°C over a period of 15-20 minutes.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.[6]
-
Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
Purification of the Reference Standard
The crude product from the synthesis is further purified to meet the high-purity requirements of a reference standard.[7] Recrystallization is a highly effective method for this purpose.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Characterization and Certification of the Reference Standard
A comprehensive characterization of the purified material is essential to confirm its identity and determine its purity.[8] This process should be guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP).[6]
Caption: Workflow for the Certification of the Reference Standard.
Identity Confirmation
The chemical structure of the purified compound must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be used to elucidate the molecular structure.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to confirm the molecular weight and elemental composition.[8]
Purity Assessment
The purity of the reference standard will be determined using a combination of orthogonal analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method with UV detection will be used to determine the purity of the compound and to detect any non-volatile impurities.[8]
-
Quantitative NMR (qNMR): qNMR is a powerful technique for the accurate determination of purity without the need for a specific reference standard of the same compound.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS will be used to identify and quantify any residual solvents from the synthesis and purification processes.[5][7]
Certificate of Analysis (CoA)
A Certificate of Analysis will be generated, summarizing the results of all analytical tests performed. The CoA will include:
-
Compound Name and Structure
-
Lot Number
-
Date of Certification
-
Purity (as determined by HPLC and/or qNMR)
-
Identity Confirmation Data (NMR, MS)
-
Residual Solvent Content
-
Storage Conditions
-
Retest Date
Table 1: Representative Analytical Data for Certified Reference Standard
| Analytical Test | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |
| Purity | HPLC (UV, 254 nm) | ≥ 99.5% | 99.8% |
| Purity | qNMR | Report Value | 99.7% |
| Residual Solvents | GC-MS | As per ICH Q3C | Meets requirements |
| Appearance | Visual | White to off-white solid | Conforms |
Conclusion
The protocols outlined in this application note provide a robust framework for the in-house preparation of a certified reference standard for this compound. By following these detailed procedures for synthesis, purification, and comprehensive characterization, laboratories can produce a high-quality reference material that is fit for its intended purpose in pharmaceutical analysis. The use of such a well-characterized standard will contribute to the accuracy and reliability of analytical data, ensuring the quality of pharmaceutical products.
References
- Benchchem. Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.
- Benchchem. Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
- Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?
- ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- Royal Society of Chemistry.
- Pharmaceutical Technology. Pharmaceutical quality control: the reference standards labyrinth.
- Trung Tâm Thuốc Central Pharmacy. USP Reference Standards- General Chapters.
- USP. <11> USP REFERENCE STANDARDS.
- A Guide to Using Analytical Standards.
- Pharmaceutical Technology.
- World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- PMC.
- Sigma-Aldrich. USP Compendial Reference Standards.
- Pharmaguideline. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- ICH. ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- ILAC.
- ResolveMass Laboratories Inc.
- Google Patents.
- BrJAC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. US5149357A - Herbicidal substituted benzoylsulfonamides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. allhdi.com [allhdi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Optimizing Reaction Conditions for the Chlorosulfonation of Benzoic Acid: An Application Note and Protocol
Introduction
The chlorosulfonation of benzoic acid is a pivotal reaction in organic synthesis, yielding 3-(chlorosulfonyl)benzoic acid, a versatile intermediate in the pharmaceutical and chemical industries. This compound serves as a precursor for a variety of sulfonamides and other derivatives with significant biological and material properties.[1] The reaction proceeds via electrophilic aromatic substitution, a cornerstone of aromatic chemistry. However, achieving high yield and purity of the desired meta-isomer necessitates a thorough understanding and precise control of the reaction conditions to mitigate the formation of unwanted side products.
This comprehensive guide provides a detailed protocol for the chlorosulfonation of benzoic acid and explores key optimization strategies. Drawing upon established principles and field-proven insights, this document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency and reproducibility of this important transformation.
Theoretical Background: Mechanism and Regioselectivity
The chlorosulfonation of benzoic acid is a classic example of electrophilic aromatic substitution. The reaction is initiated by the in situ generation of a potent electrophile from chlorosulfonic acid. At lower temperatures, the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), formed through the auto-protolysis of chlorosulfonic acid.[2][3][4]
The carboxylic acid group (-COOH) of benzoic acid is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[5][6][7] This deactivation arises from both the inductive effect of the electronegative oxygen atoms and the resonance effect, which withdraws electron density from the ring. Consequently, the ortho and para positions are significantly deactivated, making the meta position the most favorable site for electrophilic substitution.[8][9] This directing effect is crucial for the selective synthesis of 3-(chlorosulfonyl)benzoic acid.
Experimental Protocol: Synthesis of 3-(Chlorosulfonyl)benzoic Acid
This protocol provides a representative method for the laboratory-scale synthesis of 3-(chlorosulfonyl)benzoic acid.
Materials:
-
Benzoic acid
-
Chlorosulfonic acid (HSO₃Cl)
-
Crushed ice
-
Deionized water
-
Appropriate reaction vessel with a stirrer and dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, equip a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (typically 3-5 molar equivalents relative to benzoic acid).[2]
-
Slow Addition of Benzoic Acid: While stirring vigorously, slowly add benzoic acid in small portions to the chlorosulfonic acid, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. The reaction is typically stirred for 2-4 hours.[2]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.[2]
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath. In a separate large beaker, prepare a significant amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The product will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with copious amounts of cold deionized water to remove any residual acid.
-
Drying: Dry the product under vacuum to obtain crude 3-(chlorosulfonyl)benzoic acid.
Optimization of Reaction Conditions
Achieving optimal yield and purity in the chlorosulfonation of benzoic acid hinges on the careful control of several key parameters.
Stoichiometry of Chlorosulfonic Acid
Chlorosulfonic acid serves as both a reagent and a solvent in this reaction.[3] Using a slight excess (3-5 molar equivalents) is crucial for driving the reaction to completion and suppressing the formation of diaryl sulfone byproducts.[2] However, a large excess can promote disulfonation, where a second chlorosulfonyl group is introduced onto the ring.[2][3]
| Molar Ratio (HSO₃Cl : Benzoic Acid) | Observation | Recommendation |
| < 3 : 1 | Incomplete reaction, potential for diaryl sulfone formation. | Not recommended. |
| 3 - 5 : 1 | Optimal for high yield of the desired product. [2] | Recommended starting point for optimization. |
| > 5 : 1 | Increased risk of disulfonation.[3] | Avoid unless specific conditions require it. |
Reaction Temperature
Temperature is a critical parameter that significantly influences both the reaction rate and the formation of byproducts.
-
Low Temperatures (0-20°C): Favors the formation of the desired meta-isomer and minimizes side reactions. The initial addition of benzoic acid should be performed at low temperatures to control the exothermic reaction.
-
Moderate Temperatures (20-90°C): Can be employed to increase the reaction rate after the initial addition. However, careful monitoring is essential.[2]
-
High Temperatures (>100°C): Should be avoided as they promote the formation of the undesired para-isomer and diaryl sulfones.[2]
Reaction Time
The optimal reaction time is typically between 2 to 4 hours.[2] Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable para-isomer.[2] Monitoring the reaction progress is the most effective way to determine the ideal reaction time and prevent over-reaction.
Quenching and Work-up
The quenching step is critical for isolating the product and preventing hydrolysis of the sulfonyl chloride group back to the sulfonic acid.
-
Rapid Quenching: The reaction mixture should be poured rapidly onto a large volume of crushed ice with vigorous stirring to dissipate the heat of reaction and ensure rapid precipitation of the product.[2]
-
Low Temperature: Maintaining a low temperature (0-5°C) during quenching is essential to minimize hydrolysis.[2]
-
Prompt Filtration: The precipitated product should be filtered as soon as possible to reduce its contact time with the aqueous acidic environment.[2]
Troubleshooting Common Side Reactions
| Issue | Probable Cause(s) | Solution(s) |
| Significant formation of the para-isomer | High reaction temperature (>100°C) or prolonged reaction time.[2] | Maintain a reaction temperature between 20-90°C and monitor the reaction to avoid unnecessary heating.[2] |
| Presence of a high-melting, insoluble white solid (diaryl sulfone) | High reaction temperature or insufficient chlorosulfonic acid.[2] | Maintain low reaction temperatures throughout the process and use a slight excess of chlorosulfonic acid (3-5 equivalents).[2] |
| Low yield due to hydrolysis (product is sulfonic acid) | Slow quenching, elevated temperature during work-up, or prolonged contact with water.[2] | Quench the reaction mixture rapidly onto crushed ice, maintain a low temperature (0-5°C), and filter the product promptly.[2] |
| Presence of disulfonated product | Large excess of chlorosulfonic acid and/or high reaction temperatures.[2] | Carefully control the stoichiometry of chlorosulfonic acid and maintain a moderate reaction temperature. |
Purification of 3-(Chlorosulfonyl)benzoic Acid
Recrystallization is a common and effective method for purifying the crude product.[2] A suitable solvent system can be a mixture of ethanol and water, or acetic acid. The general procedure involves dissolving the crude product in a minimal amount of the hot solvent, followed by hot filtration to remove insoluble impurities like diaryl sulfones. The filtrate is then allowed to cool slowly to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.[2]
Experimental Workflow Diagram
Caption: A step-by-step overview of the experimental process for the chlorosulfonation of benzoic acid.
Conclusion
The chlorosulfonation of benzoic acid is a robust and widely used reaction that can be optimized to achieve high yields of the desired 3-(chlorosulfonyl)benzoic acid. By carefully controlling key parameters such as stoichiometry, temperature, and reaction time, and by employing proper quenching and purification techniques, researchers can consistently obtain high-purity material. The insights and protocols detailed in this application note provide a solid foundation for the successful execution and optimization of this important synthetic transformation.
References
-
Quora. Why is the carboxylic group in benzoic group a meta-directing group?. [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]
-
Gauth. C O O H group in electrophilic aromatic substitution is :para directing or [Chemistry]. [Link]
-
YouTube. Electrophilic aromatic substitution: meta directors. [Link]
-
ChemBK. 3-Sulfamoylbenzoic acid. [Link]
-
PMC. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
ResearchGate. How to carry out a sulfonation reaction?. [Link]
- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]
-
PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
- Google Patents.
- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Wikipedia. Chlorosulfuric acid. [Link]
-
SpringerLink. Chlorosulfonic Acid - A Versatile Reagent. [Link]
-
Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? : r/OrganicChemistry. [Link]
-
ResearchGate. (PDF) Chlorosulfonic Acid. [Link]
- Google Patents. 4-chloro-3-sulfamoylbenzoic acid hydrazides, a process for the preparation thereof, pharmaceutical compositions containing them and their use as medicaments.
-
YouTube. Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
National Institute of Standards and Technology. Preparation of benzoic acid of high purity. [Link]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Solved: The − C O O H group in electrophilic aromatic substitution is :para directing or [Chemistry] [gauthmath.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. youtube.com [youtube.com]
Application Note: LC-MS/MS Fragmentation & Quantification of 2-(Methylamino)quinazolin-4(3H)-one (CAS 1913-17-3)
This comprehensive Application Note and Protocol details the LC-MS analysis and fragmentation behavior of 2-(methylamino)quinazolin-4(3H)-one (CAS 1913-17-3). This guide is designed for analytical chemists and drug development scientists characterizing this scaffold, which is increasingly relevant in antiviral (SARS-CoV-2) and antibacterial (MRSA) research.
Introduction & Compound Profile
2-(methylamino)quinazolin-4(3H)-one is a pharmacologically active heterocyclic scaffold.[1] It belongs to the class of 2-aminoquinazolinones, which have demonstrated significant biological activity as inhibitors of viral RNA-dependent RNA polymerase (RdRp) and bacterial targets.
-
IUPAC Name: 2-(methylamino)-3H-quinazolin-4-one
-
Molecular Formula: C
H N O -
Monoisotopic Mass: 175.0746 Da
-
Protonated Mass [M+H]
: 176.0818 Da -
Physicochemical Properties:
-
Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.
-
pKa: ~4.5 (basic nitrogen), suitable for Positive Mode ESI.
-
Relevance in Drug Development
Recent studies highlight derivatives of this scaffold as potent inhibitors of SARS-CoV-2 and MRSA (Methicillin-resistant Staphylococcus aureus). Accurate mass spectrometry protocols are critical for pharmacokinetic (PK) profiling, metabolic stability assessment (e.g., demethylation), and impurity analysis.
Experimental Protocol: LC-MS/MS Methodology
Sample Preparation
-
Stock Solution: Dissolve 1 mg of CAS 1913-17-3 in 1 mL DMSO to create a 1 mg/mL stock.
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
-
Matrix Extraction (Plasma/Microsomes):
-
Aliquot 50 µL plasma.
-
Precipitate proteins with 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Inject 5 µL of the supernatant.
-
Liquid Chromatography Conditions
A reverse-phase gradient is recommended to separate the parent compound from polar metabolites (e.g., the demethylated 2-amino analog).
| Parameter | Setting |
| Column | Waters XSelect HSS T3 C18 (2.1 x 100 mm, 2.5 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid (or 5 mM Ammonium Formate pH 3.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 2–5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 95 | Linear Gradient |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+)
Ionization is most efficient in Positive Electrospray Ionization (ESI+) due to the basicity of the guanidine-like motif at position 2.
| Parameter | Setting |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Optimized for m/z 176 precursor) |
| Source Temp | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas | 800 L/hr (N |
| Collision Gas | Argon (for CID) |
Fragmentation Pattern Analysis
Understanding the fragmentation of the [M+H]
Primary Precursor Ion
-
m/z 176.08 ([M+H]
): The proton preferentially localizes on the exocyclic amine or the N1 ring nitrogen, destabilizing the pyrimidine ring.
Key Product Ions & Pathways
| m/z (Fragment) | Loss (Neutral) | Mechanism & Structure | Relative Intensity |
| 176.08 | - | Precursor Ion [M+H]+ | 100% |
| 159.05 | NH | Deamination (minor pathway). | <10% |
| 148.08 | CO (28 Da) | Loss of Carbon Monoxide from the amide carbonyl (C4). | Medium |
| 145.06 | CH | Diagnostic Ion: Loss of the methylamine side chain, yielding the 2,4-quinazolinedione cation. | High (Quantifier) |
| 119.04 | CH | Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring, losing methyl isocyanate. Leaves the aminobenzoyl cation. | High (Qualifier) |
| 117.04 | CH | Sequential loss of Methylamine and CO. | Medium |
| 92.05 | C | Formation of aniline radical cation or azatropylium ion (typical aromatic fragment). | Low |
Mechanistic Pathway Diagram
The following diagram illustrates the collision-induced dissociation (CID) pathways.
Figure 1: Proposed LC-MS/MS fragmentation pathway for 2-(methylamino)quinazolin-4(3H)-one (ESI+).
Data Interpretation & Troubleshooting
Distinguishing Metabolites
In biological matrices, CAS 1913-17-3 may undergo metabolism.
-
Demethylation: Look for m/z 162.06 (2-aminoquinazolin-4(3H)-one). This is a common metabolic route.
-
Hydroxylation: Look for m/z 192.08 (+16 Da).
Common Interferences
-
Adducts: In high-salt buffers, observe [M+Na]
at m/z 198.06 . -
Dimerization: At high concentrations, a [2M+H]
peak at m/z 351.15 may appear.
Validation Criteria (Self-Validating Protocol)
-
Retention Time: The analyte must elute at a consistent RT (±0.1 min).
-
Ion Ratio: The ratio of the Quantifier (145) to Qualifier (119) transition should remain constant (±20%) across the calibration range.
-
Linearity: R² > 0.99 for the range 1–1000 ng/mL.
References
-
Vertex AI Search Results . Analysis of Molnupiravir and Quinazolinone Derivatives. Retrieved February 14, 2026. 5
-
Alchimica . Product Catalog: 2-(Methylamino)-4(3H)-quinazolinone (CAS 1913-17-3). Retrieved February 14, 2026. 6[7]
-
MDPI Antibiotics . Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Published September 25, 2025. 8[7]
-
Der Pharma Chemica . Synthesis and characterization of quinazolinone derivatives and Mass Spectral studies. 1
-
Metware Bio . Ion Formation and Organic Fragmentation in LCMS: Quinazolinone Patterns. 9[7]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. MS-154 | Piqua Public Library [piqualibrary.org]
- 3. Full text of "The chemist and druggist [electronic resource]" [archive.org]
- 4. brill.com [brill.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CAS/ID No. 1913-17-3 | Alchimica [shop.alchimica.cz]
- 7. 氟米松 | Sigma-Aldrich [sigmaaldrich.com]
- 8. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
Precision Isolation and Purification of Furosemide Synthesis Intermediates
Application Note: AN-PHARM-FUR-04
Methodology for the 2,4-Dichlorobenzoic Acid Pathway
Abstract & Scope
This technical guide details the isolation protocols for the critical intermediates in the industrial synthesis of Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid). Focusing on the "Hoechst Route" (via 2,4-dichlorobenzoic acid), this document provides step-by-step procedures for maximizing yield and purity while minimizing the carryover of critical impurities defined by ICH Q3A(R2) and European Pharmacopoeia (EP) standards.
Target Audience: Process Chemists, API Manufacturing Leads, and QC Analysts.
Synthetic Pathway Overview
The synthesis of Furosemide relies on the sequential functionalization of the benzene ring followed by a nucleophilic aromatic substitution. The purity of the final API is strictly dependent on the isolation quality of Intermediate 2 (the sulfonamide scaffold).
Core Reaction Sequence:
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid
2,4-Dichloro-5-(chlorosulfonyl)benzoic acid (Intermediate 1 ). -
Amidation: Intermediate 1
2,4-Dichloro-5-sulfamoylbenzoic acid (Intermediate 2 ).[1] -
Substitution: Intermediate 2 + Furfurylamine
Furosemide (API ).
Figure 1: Critical Control Points in Furosemide Synthesis. Intermediate 2 is the primary purification gate.
Module 1: The Sulfonamide Scaffold
Target: Isolation of 2,4-dichloro-5-sulfamoylbenzoic acid.[2][3][4] Criticality: This step removes the 2,4-dichlorobenzoic acid starting material and hydrolysis byproducts.
3.1 Mechanistic Insight
The chlorosulfonation is reversible and moisture-sensitive. The subsequent amidation is exothermic. The isolation strategy exploits the acidity difference between the sulfonamide (
3.2 Experimental Protocol
Step 1: Quench & Amidation [3]
-
Cool the chlorosulfonation reaction mixture (containing Intermediate 1) to ambient temperature.
-
Safety Critical: Slowly pour the reaction mass onto crushed ice to quench excess chlorosulfonic acid. Maintain temperature
to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid. -
Filter the precipitated Intermediate 1 (wet cake). Note: Isolation here is optional but recommended for high-purity grades.
-
Add the wet cake to 25% aqueous ammonia (excess) at
. Stir for 2 hours.-
Observation: The solid dissolves as the ammonium salt forms.
-
Step 2: Isolation of Intermediate 2
-
Clarification: Add activated carbon (5% w/w) to the ammoniacal solution. Stir for 30 mins and filter through Celite to remove tarry byproducts.
-
Precipitation: Cool the filtrate to
. -
Slowly add 30% Sulfuric Acid or Hydrochloric Acid while stirring.
-
Endpoint: Adjust pH to 1.0 – 2.0 .
-
Why? The sulfonamide moiety is weakly acidic but stable. Strong acidification ensures complete protonation of the carboxylate, forcing precipitation.
-
-
Filtration: Filter the white precipitate. Wash with cold water until the filtrate is neutral (removes inorganic salts).
-
Drying: Dry at
to constant weight.
Quality Check: Melting Point should be
Module 2: The API Coupling & Purification
Target: Isolation of Furosemide from excess Furfurylamine. Criticality: Furfurylamine is prone to polymerization (browning). The isolation must separate the API from these colored polymers and unreacted Intermediate 2.
4.1 Mechanistic Insight
Furosemide is an amphoteric molecule but predominantly acidic due to the carboxylic acid and the electron-withdrawing sulfonamide group. The secondary amine (aniline derivative) is weakly basic.
-
High pH (>9): Soluble (Dianion:
and ). -
Low pH (<2): Soluble (Protonated amine).
-
Isoelectric Region (pH 3-5): Least soluble (Precipitation zone).
4.2 Experimental Protocol
Step 1: Reaction Workup
-
Reaction mixture (Intermediate 2 + Excess Furfurylamine, heated to
) is a dark brown melt. -
Cool to
. -
Add Sodium Bicarbonate solution (1M) or dilute NaOH.
-
Goal: Dissolve Furosemide as the sodium salt.[5]
-
Control: pH should be
.
-
-
Filtration: Filter the warm solution.
-
Removal: Unreacted neutral impurities and insoluble polymers remain on the filter.
-
Step 2: Controlled Precipitation (The "pH Swing")
-
Transfer filtrate to a crystallization vessel.
-
Add Glacial Acetic Acid dropwise at room temperature.
-
Critical Endpoint: Adjust pH to 4.0 – 4.5 .
-
Why? At pH 4, Furosemide exists as the free acid and precipitates.
-
Avoid: Do not go to pH < 3, or the amine moiety may protonate, increasing solubility and loss of yield.
-
-
Stir for 1 hour to age the crystals.
-
Filter and wash with water.[6]
Step 3: Recrystallization (Polishing)
-
Dissolve crude wet cake in boiling Ethanol/Water (2:1) .
-
Add activated charcoal, stir 15 mins, filter hot.
-
Cool slowly to
. -
Filter pure Furosemide.[7]
Figure 2: Separation Logic based on pH-dependent solubility profiles.
Impurity Profile & Removal Matrix
The following table summarizes how the described protocols specifically target known EP impurities.
| Impurity (EP/BP) | Chemical Nature | Origin | Removal Step |
| Impurity A | 2-chloro-4-furfurylamino-5-sulfamoylbenzoic acid | Regioisomer (Reaction at C2 instead of C4) | Recrystallization: Isomer A has different solubility in EtOH/Water. |
| Impurity B | 2,4-dichloro-5-sulfamoylbenzoic acid | Unreacted Intermediate 2 | pH 9 Filtration: Less soluble in mild base than Furosemide; also removed during EtOH recrystallization. |
| Impurity C | 2-amino-4-chloro-5-sulfamoylbenzoic acid | Hydrolysis of Furosemide (Loss of furan ring) | pH 4 Precipitation: Remains soluble in the acidic mother liquor. |
| Impurity G | Decarboxylated / Disubstituted species | High Temp side reaction | Activated Carbon: High molecular weight species adsorb to carbon during clarification. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield at Step 2 | pH overshoot (< 3.[6][8]0) during acidification.[3][6][8][9][10] | Back-adjust pH to 4.0-4.5 using dilute NaOH. |
| Product is Brown/Black | Oxidation of furfurylamine. | Ensure inert atmosphere ( |
| Melting Point < 206°C | Wet product or Impurity B carryover. | Dry thoroughly at 105°C. Perform second recrystallization from EtOH. |
References
-
Sturm, K., et al. (1962).[11] N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof.[11] U.S. Patent 3,058,882.[6][11] Washington, DC: U.S. Patent and Trademark Office. Link
-
Molaie, F. (1998). Process for the preparation of furosemide.[1][6][7][8][12][13][14][15][16] U.S. Patent 5,739,361.[8][9] Washington, DC: U.S. Patent and Trademark Office. Link
-
Xu, A., et al. (2023).[15] Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2278. Link
-
European Pharmacopoeia Commission. (2020). Furosemide Monograph 0047. European Pharmacopoeia 10.[15]0. Strasbourg: Council of Europe. Link
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 5. CN117510444A - Refining process of furosemide - Google Patents [patents.google.com]
- 6. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. chegg.com [chegg.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. US3058882A - N'-substituted-3-carboxy-6-halo-sulfanilamide and derivatives thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Introduction: The "Deactivated Ring" Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing low yields (<40%) or purity issues with 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid .[1]
The Core Problem: The synthesis of this molecule is deceptive.[1] You are attempting to perform an electrophilic aromatic substitution (chlorosulfonation) on a ring that is heavily deactivated by two chlorine atoms and a carboxylic acid group. Furthermore, the subsequent amidation step involves a race condition between the desired nucleophilic attack by methylamine and the rapid hydrolysis of the sulfonyl chloride intermediate.[1]
This guide moves beyond standard recipes to address the causality of failure at each critical control point.
Phase 1: The Chlorosulfonation Bottleneck
Objective: Conversion of 2,6-dichlorobenzoic acid to 2,6-dichloro-3-(chlorosulfonyl)benzoic acid.
Mechanism & Workflow
The reaction requires forcing conditions due to the electron-deficient ring.[1] The 2,6-dichloro pattern directs the incoming sulfonyl group to the 3-position (meta to the carboxyl, ortho to a chlorine), but the reaction rate is kinetically suppressed.[1]
Figure 1: Reaction pathway for the chlorosulfonation step.[1] Note the high thermal requirement to overcome the activation energy barrier caused by ring deactivation.[1]
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (Starting material visible on TLC) | Insufficient Thermal Energy: The deactivated ring requires higher activation energy than standard benzoic acid.[1] | Step-Up Heating: After addition at 0°C, ramp temperature to 70–90°C for 4–6 hours. Do not exceed 100°C to avoid decarboxylation.[1] |
| Sticky/Gummy Precipitate | Oligomerization/Anhydride Formation: Excess thionyl chloride (if used) or moisture contamination.[1] | Strict Anhydrous Protocol: Ensure starting material is dried (<0.5% water).[1] Use fresh chlorosulfonic acid.[1] |
| Low Yield after Quench | "The Solubility Trap": The sulfonic acid byproduct (hydrolyzed chloride) is water-soluble and stays in the filtrate.[1] | Quench Control: Pour the reaction mixture onto crushed ice slowly so the temperature never exceeds 5°C. Rapid filtration is mandatory. |
FAQ: Phase 1
Q: Can I use thionyl chloride (
Phase 2: The Amidation Critical Control Point
Objective: Reaction of the sulfonyl chloride intermediate with methylamine to form the sulfonamide.[1]
The Yield Killer: Hydrolysis.[1][2][3] The sulfonyl chloride is highly susceptible to attack by water (forming the sulfonic acid impurity) rather than the amine.[1][4]
Optimized Protocol Logic
To maximize yield, you must favor the kinetics of aminolysis (
Figure 2: Kinetic competition between hydrolysis and aminolysis.[1] Path B must be favored through temperature and stoichiometry control.
Troubleshooting Guide: Phase 2
| Symptom | Probable Cause | Corrective Action |
| Product is Water Soluble (Loss in Mother Liquor) | Hydrolysis to Sulfonic Acid: The chloride hydrolyzed before the amine could react.[1] | Reverse Addition: Do not add amine to the chloride.[1] Add the solid sulfonyl chloride slowly to a chilled (0°C), stirring solution of excess methylamine (3-4 equivalents). This keeps the amine concentration high locally.[1] |
| Low Purity (Mixed Melting Point) | Disulfonamide Formation: Rare, but possible if amine concentration is too low.[1] | Stoichiometry Check: Ensure at least 2.5 equivalents of methylamine are used (1 eq for reaction, 1 eq to neutralize HCl, 0.5 eq excess). |
| pH Drift | Acid Accumulation: HCl generation drops pH, stopping the amine from reacting (protonated amine is non-nucleophilic).[1] | Buffer/Base: Maintain pH > 9.[1] If using anhydrous amine salt, add an auxiliary base like triethylamine or NaOH.[1] |
FAQ: Phase 2
Q: Should I use anhydrous methylamine in THF? A: If your budget allows, yes . Using 2M methylamine in THF (anhydrous) eliminates the hydrolysis pathway entirely.[1] However, for scale-up cost efficiency, aqueous methylamine is standard.[1] If using aqueous, keep the temperature strictly < 5°C and add the chloride to the amine.[1]
Phase 3: Isolation & Purification
The Final Trap: The product is an acid (
Protocol:
-
After amidation, the solution is likely basic.[1]
-
Filter first: Remove any insoluble impurities before acidification.[1]
-
Acidify: Slowly add 6N HCl to the filtrate until pH 1–2.
-
Precipitate: The target compound should crash out as a white solid.[1]
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) .[1]
References
-
BenchChem Technical Support. (2025).[1][4][5][6] Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Retrieved from [1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 9883509, 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt.[1][7] Retrieved from [1]
-
German Patent Office. (1968).[1] Process for the preparation of 2,6-dichlorobenzoic acid and/or its anhydride (DE1277840B).[1] Retrieved from
-
Organic Syntheses. (1943).[1] 2,6-Dichlorophenol and derivatives (Chlorosulfonation methodologies).[1][6]Org.[1][8] Synth. 1943, 23,[1] 11. Retrieved from [1]
Sources
- 1. Benzoic acid, 2-[(2,6-dichloro-3-methylphenyl)amino]-, methyl ester [webbook.nist.gov]
- 2. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate | C14H11Cl2NNaO2 | CID 9883509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Sulfonamide Derivatives
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into one of the most common chromatographic challenges: peak tailing, with a specific focus on sulfonamide derivatives. This resource moves beyond simple checklists to explain the underlying chemical principles, helping you not only solve your immediate problems but also build robust analytical methods for the future.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Peak Tailing
This section addresses fundamental questions about peak tailing to establish a solid foundation for troubleshooting.
Q1: What is HPLC peak tailing and how is it measured?
In an ideal chromatographic separation, a peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion indicates that a portion of the analyte molecules are being retained longer than the main population, leading to a "tail."
This asymmetry is quantitatively measured using two primary metrics:
-
Asymmetry Factor (As): Calculated as As = B / A, where B is the width of the peak's back half and A is the width of the front half, measured at 10% of the peak height.[3] An ideal peak has an As of 1.0. Values greater than 1.2 are generally considered to be tailing.
-
USP Tailing Factor (T): Calculated as T = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.[1] A value of 1 indicates perfect symmetry, while values greater than 1 signify tailing.
Q2: Why is peak tailing a problem in quantitative analysis?
Peak tailing is more than just a cosmetic issue; it directly impacts the quality and reliability of your data.[1]
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate quantification of individual components difficult or impossible.
-
Inaccurate Integration: Automated integration software can struggle to consistently and accurately determine the start and end points of a tailing peak. This variability leads to poor precision and accuracy in quantitative results.
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height decreases. This can make it difficult to detect and quantify low-concentration analytes, effectively raising the limit of detection (LOD) and limit of quantification (LOQ).
Q3: What are the most common universal causes of peak tailing?
Peak tailing can stem from either chemical interactions within the column or physical issues with the HPLC system or column itself.
| Cause Category | Specific Examples |
| Chemical Interactions | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups), mobile phase pH being too close to the analyte's pKa, use of an inappropriate buffer.[1][4] |
| Physical/System Issues | Column contamination or degradation, a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., long or wide tubing).[3][4][5][6] |
A key diagnostic step is to determine if the tailing affects all peaks or only specific ones. If all peaks are tailing, the cause is likely a physical issue with the system or column.[6] If only some peaks (particularly polar or basic ones) are tailing, the cause is more likely chemical in nature.
Section 2: Troubleshooting Guide - Sulfonamide-Specific Issues
Sulfonamides present unique challenges due to their specific chemical properties. This section delves into the reasons why they are prone to tailing and how to mitigate these issues.
Understanding the Analyte
Q4: What chemical properties of sulfonamides make them prone to peak tailing?
Sulfonamides are amphoteric molecules, meaning they have both acidic and basic functional groups.[7]
-
The Basic Group: The aromatic amine group (-NH₂) is basic.
-
The Acidic Group: The sulfonamide group (-SO₂NH-) is acidic.
This dual nature means their ionization state is highly dependent on the mobile phase pH. The specific pKa values (the pH at which the group is 50% ionized) vary depending on the substituent (R) group on the sulfonamide nitrogen.[8][9] This pH-dependent ionization is a primary driver for their complex interactions within an HPLC column.
Table 1: Approximate pKa Values of Common Sulfonamides
| Sulfonamide | pKa (Acidic -SO₂NH-) | pKa (Basic -NH₂) |
| Sulfadiazine | 6.5 | 2.1 |
| Sulfamethoxazole | 5.6 | 2.0 |
| Sulfathiazole | 7.1 | 2.4 |
| Sulfamerazine | 7.1 | 2.3 |
| Sulfamethazine | 7.4 | 2.5 |
| (Note: pKa values can vary slightly depending on the experimental conditions, such as solvent composition and temperature.)[8][10] |
The Role of the Stationary Phase
Q5: How do interactions with the silica stationary phase cause peak tailing for sulfonamides?
The most common cause of peak tailing for basic or polar compounds in reversed-phase HPLC is secondary interactions with the silica stationary phase.[2][3][11][12] Standard silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the C18 chains. These silanol groups are acidic (pKa ~3.5-4.5) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above 3.0.[1][3]
When a sulfonamide molecule (which can be protonated and positively charged at the amine group) interacts with these ionized silanol sites, a strong, undesirable ionic interaction occurs. This secondary retention mechanism is much stronger than the primary hydrophobic interaction, causing some molecules to be held back longer, resulting in a tailing peak.[13]
Caption: Mechanism of Peak Tailing via Silanol Interactions.
Q6: My peak tailing is getting worse over time with the same column. What could be the cause?
If you observe gradually worsening peak shape for your sulfonamides with a column that previously performed well, it's often a sign of column degradation or contamination.
-
Column Contamination: Strongly retained matrix components from your samples can accumulate at the head of the column, creating active sites that cause tailing.
-
Stationary Phase Degradation: Operating at a high pH (typically > 8) can cause the silica backbone of the column to dissolve. Operating at a very low pH (typically < 2) can cause the bonded C18 phase to cleave off ("hydrolytic bleed"), exposing more of the underlying silanol groups. Both processes lead to a deterioration in performance and increased peak tailing.
Optimizing the Mobile Phase
Q7: How does mobile phase pH affect the peak shape of sulfonamides?
Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like sulfonamides.[14][15][16] The pH dictates the ionization state of both the sulfonamide and the stationary phase silanol groups.
Table 2: Effect of Mobile Phase pH on Analyte/Stationary Phase and Expected Peak Shape
| pH Range | Sulfonamide State | Silanol State (Si-OH) | Dominant Interaction | Expected Peak Shape |
| Low pH (< 3.0) | Amine group is protonated (+), Sulfonamide group is neutral. | Fully protonated (neutral). | Hydrophobic (primary). | Good. Secondary ionic interactions are minimized.[3][12] |
| Mid pH (3.5 - 5.5) | Amine group is protonated (+), Sulfonamide group is neutral. | Partially to fully ionized (-). | Mixed-mode (Hydrophobic + Ionic). | Poor. Strong potential for tailing due to analyte-silanol interaction.[1] |
| High pH (> 8.0) | Amine group is neutral, Sulfonamide group is ionized (-). | Fully ionized (-). | Repulsive forces may occur. | Can be good, but requires a pH-stable column. Peak shape improves as both analyte and silanols are deprotonated.[16] |
Q8: What is the best pH range to work in for sulfonamides to minimize tailing?
For conventional silica-based columns, the most effective strategy is to operate at a low pH, typically between 2.5 and 3.5 .[17] In this range, the silanol groups on the stationary phase are fully protonated (neutral), which effectively "switches off" the secondary ionic interaction mechanism that causes tailing.[2][3][12] A study on sulfonamide analysis found that the best peak shapes were obtained using a phosphate buffer at pH 3.[7]
Q9: Can the choice of buffer or its concentration impact peak tailing?
Yes, absolutely. A buffer is critical for controlling the mobile phase pH and improving peak symmetry.[1][18]
-
Buffering Capacity: Ensure you choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for effective pH control.[19] Common choices for low pH work include phosphate and formate buffers.
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to >20 mM) can sometimes improve peak shape.[12][20] The buffer ions can compete with the protonated analyte for interaction with any ionized silanol sites, effectively "masking" them and reducing tailing.[13]
Q10: Can the organic modifier (e.g., acetonitrile vs. methanol) affect peak shape?
Yes, the choice of organic modifier can influence selectivity and peak shape.[21][22] While acetonitrile and methanol are the most common, they have different properties.[23] Acetonitrile is generally less viscous and provides different selectivity compared to methanol. For sulfonamides, some studies have successfully used mobile phases containing both acetonitrile and methanol.[17] If you are experiencing tailing with one solvent, it is worthwhile to evaluate the other as part of your method development.
System and Method Issues
Q11: Could my HPLC system itself be causing the peak tailing?
If you observe tailing for all peaks in your chromatogram, not just the sulfonamides, the problem is likely related to the HPLC system itself. The primary culprit is extra-column volume (also known as dead volume). This refers to any space the sample travels through outside of the column, such as in long or wide-bore connection tubing, fittings, or the detector flow cell.[1] This extra volume allows the separated analyte band to spread out, leading to broader, tailing peaks.
Q12: I see tailing for all my peaks. Where should I start looking?
When all peaks exhibit tailing, it points to a physical problem affecting the entire separation.[6] Follow this checklist:
-
Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps. Use narrow internal diameter tubing (e.g., 0.005") where possible.[1]
-
Inspect the Column: A void or channel may have formed at the column inlet due to pressure shocks or bed collapse.[5][24] Replacing the column is the quickest way to diagnose this.[3]
-
Check for Blockages: A partially blocked inlet frit on the column or guard column can distort the flow path and cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replacing the guard column.
Section 3: Practical Protocols and Workflows
This section provides step-by-step methodologies to systematically address peak tailing.
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol will help you determine the optimal pH to minimize peak tailing for your sulfonamide analysis.
-
Preparation: Prepare identical mobile phases (e.g., 50:50 Acetonitrile:Aqueous) buffered at different pH values. Use a 20 mM phosphate buffer and adjust the pH of the aqueous portion to 2.5, 3.0, 3.5, and 6.0 before mixing with the organic phase.
-
Column Equilibration: Install a C18 column and equilibrate it with the pH 6.0 mobile phase for at least 20 column volumes.
-
Injection: Inject your sulfonamide standard and record the chromatogram, noting the peak asymmetry.
-
Step-Down pH: Switch to the pH 3.5 mobile phase. Equilibrate the column thoroughly (at least 20 column volumes).
-
Re-inject: Inject the standard again and record the results.
-
Repeat: Repeat steps 4 and 5 for the pH 3.0 and pH 2.5 mobile phases.
-
Analysis: Compare the chromatograms. You should observe a significant improvement in peak symmetry as the pH is lowered from 6.0 to 2.5.
Protocol 2: Column Selection and Care
Choosing the right column and maintaining it properly is crucial for preventing peak tailing.
-
Column Selection: For sulfonamides and other basic compounds, select a modern, high-purity, "Type B" silica column. These columns have lower trace metal content and fewer acidic silanol groups.[2][12]
-
Use an End-Capped Column: End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them much less interactive.[3][11] Always choose a column that is specified as "end-capped."
-
Employ a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained contaminants and particulates, extending its lifetime and preserving performance.
-
Implement a Flushing Protocol: After a sequence of sample analyses, flush the column with a strong, organic solvent (like 100% acetonitrile or methanol) to remove any strongly retained compounds from the stationary phase.
Troubleshooting Workflow Diagram
This workflow provides a logical path to diagnose and solve peak tailing issues.
Caption: Logical Workflow for Troubleshooting Peak Tailing.
Section 4: Summary and Key Takeaways
-
Identify the Scope: The first step in troubleshooting is to determine if the tailing is a global (all peaks) or specific (some peaks) issue. This will guide you toward either a physical or chemical cause.
-
Control the pH: For sulfonamides, mobile phase pH is your most critical tool. Lowering the pH to between 2.5 and 3.5 suppresses silanol ionization and is the most effective way to eliminate tailing on standard silica columns.
-
Choose the Right Column: Start with a modern, end-capped, high-purity silica column to minimize the number of active silanol sites from the outset.
-
Don't Forget the Buffer: Use an appropriate buffer at a sufficient concentration to maintain a stable pH and help mask residual silanol activity.
-
Maintain Your System: Regularly inspect your system for sources of extra-column volume and protect your analytical column with a guard column and proper flushing procedures.
By applying these principles and following a systematic troubleshooting approach, you can overcome the challenges of peak tailing and produce high-quality, reliable chromatographic data for your sulfonamide derivatives.
Section 5: References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Cytiva. (2024, September 2). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Stępień, M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent ZORBAX Column Selection Guide for HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of buffer on peak parameter. Retrieved from [Link]
-
MPL Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. PubMed. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Al-Janabi, A. H. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]
-
Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. Retrieved from [Link]
-
Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
ScienceOpen. (n.d.). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram of sulphonamide standard solution. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]
-
Chromatography Today. (n.d.). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
MDPI. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
ACS Publications. (2009, June 4). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from [Link]
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- 15. agilent.com [agilent.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. nanobioletters.com [nanobioletters.com]
- 18. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cytivalifesciences.com [cytivalifesciences.com]
Solving solubility issues of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in water
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid in aqueous media. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these issues effectively.
Introduction: Understanding the Solubility Challenge
This compound is a molecule that incorporates both a carboxylic acid and a sulfonamide functional group. Its aqueous solubility is inherently limited by the presence of the dichlorinated benzene ring, which imparts significant hydrophobicity. However, the acidic nature of both the carboxylic acid and, to a lesser extent, the sulfonamide moiety, provides a key strategy for enhancing its solubility through pH manipulation. This guide will explore this and other techniques to achieve successful dissolution for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
The limited aqueous solubility of this compound is expected due to its chemical structure. The dichlorinated aromatic ring reduces its affinity for water. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its solubility.
Q2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?
Heating can temporarily increase the solubility of many compounds, but for substances like this compound, this is often a supersaturated state. Upon cooling, the compound crashes out of the solution. A more stable and reliable approach is to address the fundamental chemical properties of the molecule, primarily its acidic nature.
Q3: Will adjusting the pH of my solution help?
Absolutely. This is the most effective and common method for dissolving this compound. This compound has two acidic protons: one on the carboxylic acid and one on the sulfonamide group. The carboxylic acid is the more acidic of the two. By increasing the pH of the aqueous solution, you deprotonate these groups, forming anionic salts that are significantly more water-soluble.
Q4: What is the pKa of this compound?
Q5: What pH should I aim for to dissolve the compound?
A good rule of thumb is to adjust the pH of your solution to be at least 2 units above the pKa of the functional group you are targeting for deprotonation. To ensure complete dissolution by deprotonating the carboxylic acid group, a pH of 5 or higher is recommended.
Q6: What base should I use to adjust the pH?
For most applications, a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M or 1 M) is suitable. It is crucial to add the base dropwise while monitoring the pH to avoid overshooting the target pH.
Q7: I need to work at a neutral pH for my experiment. What are my options?
If your final experimental conditions require a neutral pH, you can first dissolve the compound in a small amount of dilute base to create a concentrated stock solution. You can then neutralize this stock solution by adding it to your buffered experimental medium. Be mindful of the final concentration, as the compound may precipitate if its solubility limit at the neutral pH is exceeded. Alternatively, using a co-solvent may be a more suitable approach.
Q8: Can I use a co-solvent to improve solubility?
Yes, using a water-miscible organic co-solvent is another effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic regions of the molecule.[3]
Q9: What are some recommended co-solvents?
Dimethyl sulfoxide (DMSO) is an excellent and widely used co-solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[4] Ethanol can also be effective. It's common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. Be aware of the final co-solvent concentration in your experiment, as it may affect your biological system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution after pH adjustment and storage. | The solution may be supersaturated, or the pH may have shifted over time (e.g., due to CO2 absorption from the atmosphere). | 1. Ensure the pH is stably maintained at least 2 units above the estimated pKa of the carboxylic acid (aim for pH ≥ 5).2. Consider preparing fresh solutions before each experiment.3. Store the solution in a tightly sealed container to minimize exposure to air. |
| A cloudy solution or fine precipitate forms when diluting a DMSO stock solution into an aqueous buffer. | The solubility of the compound in the final aqueous buffer/co-solvent mixture has been exceeded. | 1. Decrease the final concentration of the compound.2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experiment).3. Try a different co-solvent or a combination of co-solvents. |
| The pH of the solution is difficult to adjust and maintain. | The buffering capacity of your solution is low. | 1. Use a suitable buffer system to maintain the desired pH.2. Ensure the buffer's pKa is close to your target pH for optimal buffering capacity. |
| The compound appears to degrade after dissolution in a strong base. | The compound may be susceptible to base-catalyzed hydrolysis or other degradation pathways at very high pH values. | 1. Avoid using excessively high concentrations of strong bases.2. Aim for a pH that is high enough for dissolution but not so high as to cause degradation (e.g., pH 7-9).3. Prepare solutions fresh and use them promptly. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes the solubilization of this compound in an aqueous solution by adjusting the pH.
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the desired amount of this compound.
-
Add the compound to a beaker containing the desired volume of deionized water.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH.
-
Continue adding the base until the compound is fully dissolved and the pH is stable at the desired level (a pH of ≥ 5 is recommended).
-
Once the compound is dissolved, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
This protocol details the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound into a suitable container (e.g., a microcentrifuge tube).
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
Data Presentation
The following tables provide estimated solubility data based on the behavior of structurally similar compounds and general principles of solubility for weak acids.
Table 1: Estimated Aqueous Solubility of this compound at Different pH Values
| pH | Expected Solubility | Rationale |
| 2.0 | Very Low | The carboxylic acid is primarily in its protonated, less soluble form. |
| 4.0 | Low to Moderate | A significant portion of the carboxylic acid is deprotonated, increasing solubility. |
| 6.0 | Moderate to High | The carboxylic acid is predominantly in its deprotonated, soluble salt form. |
| 8.0 | High | Both the carboxylic acid and a fraction of the sulfonamide are deprotonated, maximizing solubility. |
Table 2: Estimated Solubility in DMSO/Water Co-solvent Systems
| % DMSO in Water (v/v) | Expected Solubility | Remarks |
| 0% | Very Low | As established, the compound has poor aqueous solubility. |
| 10% | Moderate | A significant increase in solubility is expected. |
| 50% | High | The compound should be readily soluble at typical experimental concentrations. |
| 100% | Very High | Suitable for preparing highly concentrated stock solutions. |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility issues.
Relationship between pH, pKa, and Solubility
Caption: The effect of pH on the ionization and solubility of a weak acid.
References
-
Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC. [Link]
-
Predicting the pKa of Small Molecules. (2011). Matthias Rupp. [Link]
-
Carboxylic Acid Structure and Chemistry: Part 2. Jack DeRuiter. [Link]
-
The effect of pH on extraction of carboxylic acids from (a) M1 model... (n.d.). ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Course Hero. [Link]
-
Solubility of Organic Compounds. (2023). University of Calgary. [Link]
-
Prediction of pKa values using the PM6 semiempirical method. (n.d.). PMC. [Link]
-
pKalculator: A pKa predictor for C-H bonds. (n.d.). ChemRxiv. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]
Sources
Technical Support Center: Optimization of pH for Benzoic Acid Derivative Precipitation
Welcome to the technical support center for the precipitation and crystallization of benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental conditions for achieving high-purity, crystalline products. Here, you will find in-depth answers to common questions and troubleshooting advice grounded in chemical principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the precipitation of benzoic acid derivatives?
Controlling the pH is the most crucial factor in the precipitation of benzoic acid derivatives because it directly governs the molecule's state of ionization, which in turn dictates its solubility in aqueous solutions.[1][2] Benzoic acid and its derivatives are weak acids. The carboxylic acid group (-COOH) can exist in two forms: a protonated, neutral form (R-COOH) and a deprotonated, ionized form (R-COO⁻).
-
High pH (Basic Conditions): At a pH significantly above the compound's pKa, the carboxylic acid group will be deprotonated, forming a carboxylate salt (e.g., sodium benzoate). These salts are generally highly soluble in water due to their ionic nature.[1][3]
-
Low pH (Acidic Conditions): At a pH significantly below the pKa, the equilibrium shifts towards the protonated, neutral form of the carboxylic acid.[3] This form is significantly less soluble in water, primarily due to the non-polar nature of the benzene ring, leading to precipitation.[4][5]
The relationship between pH, pKa, and the ratio of the ionized to non-ionized forms is described by the Henderson-Hasselbalch equation :[6][7][8][9][10]
pH = pKa + log([R-COO⁻]/[R-COOH])
This equation illustrates that when the pH equals the pKa, the concentrations of the ionized and non-ionized forms are equal.[3][6] To achieve efficient precipitation, the pH must be adjusted to a level where the insoluble, protonated form is the overwhelmingly dominant species.
Q2: How do I determine the optimal pH for precipitating my specific benzoic acid derivative?
The optimal pH for precipitation is generally 1 to 2 pH units below the pKa of the benzoic acid derivative.[11][12] At this pH range, the carboxylic acid will be predominantly in its protonated, less soluble form, maximizing the precipitation yield.
To determine the optimal pH experimentally, you can perform a pH-solubility titration. This involves dissolving the sodium salt of your benzoic acid derivative in water and gradually adding a strong acid (e.g., HCl) while monitoring the pH and observing the point of precipitation.
Key Considerations:
-
Substituent Effects: The pKa of a benzoic acid derivative is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups (e.g., -NO₂) will decrease the pKa, making the acid stronger, while electron-donating groups (e.g., -OH, -OCH₃) will increase the pKa, making the acid weaker.[1]
-
Temperature: The solubility of benzoic acid and its derivatives generally increases with temperature.[5][13][14] Therefore, precipitation is typically performed by cooling a hot, saturated solution after pH adjustment.
The following table provides the pKa values for benzoic acid and some common derivatives to guide your initial pH adjustments.
| Compound | Substituent | pKa (at 25 °C) |
| Benzoic Acid | -H | ~4.2[3][15] |
| 4-Hydroxybenzoic Acid | -OH | ~4.54[1][16] |
| Salicylic Acid (2-Hydroxybenzoic Acid) | -OH | ~2.97[1] |
| 4-Aminobenzoic Acid | -NH₂ | ~4.92 |
| 4-Nitrobenzoic Acid | -NO₂ | ~3.44 |
| 4-Methylbenzoic Acid (p-Toluic Acid) | -CH₃ | ~4.37 |
Note: These values are approximate and can be influenced by experimental conditions such as ionic strength and co-solvents.[15][17]
Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of forming crystals.
"Oiling out" occurs when the precipitated compound forms a liquid or amorphous gum rather than a crystalline solid.[18][19] This is a common issue when the melting point of the compound is lower than the temperature of the solution at the point of precipitation.[18]
Causality & Solutions:
-
High Solute Concentration: A highly supersaturated solution can lead to rapid, uncontrolled precipitation, favoring the formation of an oil over an ordered crystal lattice.
-
Solution: Reduce the concentration of your benzoic acid derivative. After pH adjustment, if an oil forms upon cooling, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the desired product can also encourage crystallization over oiling out.
-
-
Rapid Cooling: Fast cooling rates do not provide sufficient time for molecules to arrange themselves into a crystal lattice.
-
Solution: Employ a slower cooling rate. Allow the solution to cool to room temperature naturally, and then transfer it to an ice bath.
-
-
Inappropriate Solvent System: The presence of certain organic co-solvents can sometimes promote oiling out.
-
Solution: If using a mixed solvent system, try altering the solvent ratios. In some cases, switching to a different co-solvent may be necessary.
-
Problem 2: The yield of my precipitated product is very low.
A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.
Causality & Solutions:
-
Incorrect pH: The pH of the solution may not be sufficiently low to fully protonate the carboxylic acid, leaving a substantial portion in its more soluble, ionized form.
-
Insufficient Cooling: Benzoic acid derivatives have some residual solubility even at low pH, which is temperature-dependent.
-
Solution: After precipitation at room temperature, cool the mixture in an ice bath for an extended period (e.g., 30-60 minutes) to maximize the recovery of the solid.
-
-
Excessive Solvent: Using too much solvent will result in a lower concentration of the product, and more will remain in solution upon cooling.[18]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the starting material (the salt form). If you've used too much, you can carefully evaporate some of the solvent to increase the concentration before cooling.
-
Experimental Protocols & Visualizations
Protocol: Determining Optimal Precipitation pH
-
Preparation: Prepare a solution of the sodium salt of your benzoic acid derivative in deionized water at a known concentration.
-
Titration: While stirring, slowly add a standardized solution of a strong acid (e.g., 1 M HCl) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Observation: Note the pH at which the first sign of persistent turbidity (precipitation) appears. This is an approximation of the optimal precipitation pH.
-
Optimization: To maximize yield, adjust the final pH to be 1-2 units below the observed precipitation pH.
Diagram: pH-Dependent Solubility of Benzoic Acid
The following diagram illustrates the fundamental principle of pH-dependent precipitation.
Caption: Relationship between pH, protonation state, and solubility.
Workflow: Troubleshooting Poor Crystal Formation
This workflow provides a systematic approach to addressing common issues in the crystallization of benzoic acid derivatives.
Caption: A logical workflow for troubleshooting common precipitation issues.
References
- Oreate AI. (2025, December 31). Understanding the Water Solubility of Benzoic Acid.
- Diva-portal.org. Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape.
- Scientific Research Publishing.
- CrystEngComm (RSC Publishing). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Quora. (2017, March 12). Which is more water soluble, p hydroxybenzoic acid or o hydroxybenzoic acid? Why?
- ResearchGate. Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study | Request PDF.
- Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes.
- SciSpace. (2014, October 28).
- MDPI. (2021, July 12).
- Crystalliz
- Wikipedia. 4-Hydroxybenzoic acid.
- Echemi. (2022, April 1).
- Quora. (2016, April 15).
- Omni Calculator.
- Chemistry Steps. (2023, March 19).
- PubMed.
- Save My Exams. (2025, December 9).
- ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
- Wikipedia.
- Pearson.
- University of Rochester, Department of Chemistry.
- YouTube. (2015, October 4).
- Agilent.
- Reddit. (2019, October 4).
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Understanding the Water Solubility of Benzoic Acid - Oreate AI Blog [oreateai.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
- 6. omnicalculator.com [omnicalculator.com]
- 7. The Henderson–Hasselbalch Equation - Chemistry Steps [general.chemistrysteps.com]
- 8. savemyexams.com [savemyexams.com]
- 9. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 10. Henderson-Hasselbalch Equation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. agilent.com [agilent.com]
- 12. reddit.com [reddit.com]
- 13. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 16. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 17. Effects of solvent polarity on the acid dissociation constants of benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: Manufacturing Scale-up of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and manufacturing of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered during the lab-scale synthesis and manufacturing scale-up of this compound. The content is structured in a practical question-and-answer format to directly address potential issues.
Part 1: Synthesis and Process Overview
The manufacturing of this compound is typically a multi-step process. The most common synthetic pathway involves two key transformations:
-
Chlorosulfonation: An electrophilic aromatic substitution reaction where 2,6-dichlorobenzoic acid is treated with a strong chlorosulfonating agent, typically chlorosulfonic acid, to install the sulfonyl chloride group, yielding the intermediate 2,6-dichloro-3-chlorosulfonyl-benzoic acid.[1]
-
Amination: The subsequent reaction of the highly reactive sulfonyl chloride intermediate with methylamine to form the desired N-methylsulfonamide product.
Each of these stages presents unique challenges, particularly concerning regioselectivity, impurity control, and handling of hazardous materials, which become more acute during scale-up.
Overall Manufacturing Workflow
The following diagram illustrates the typical workflow from starting materials to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis?
The chlorosulfonation of 2,6-dichlorobenzoic acid is arguably the most critical step.[1] It dictates the overall yield and purity profile, as controlling the regioselectivity is a significant challenge. The presence of two electron-withdrawing chlorine atoms and a meta-directing carboxylic acid group on the starting material can lead to the formation of undesired isomers.[1]
Q2: What are the primary safety concerns?
The process involves highly corrosive and reactive reagents.
-
Chlorosulfonic Acid: Reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas. All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere and with appropriate gas trapping for HCl fumes.[1]
-
Methylamine: Can be used as a gas or an aqueous solution. It is flammable and toxic. Gaseous methylamine requires specialized handling equipment.
-
Exothermic Reactions: Both the chlorosulfonation and the subsequent quenching and amination steps can be highly exothermic. Proper temperature control is crucial, especially during scale-up, to prevent runaway reactions.
Q3: What are the most common impurities I should expect?
Impurities can arise from both stages of the synthesis.
-
From Chlorosulfonation: Unreacted 2,6-dichlorobenzoic acid, isomeric byproducts (e.g., 2,6-dichloro-4-chlorosulfonyl-benzoic acid), and potentially over-reacted disulfonated species.[1]
-
From Amination: Impurities from the hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid, and potential side reactions related to the amine.
-
From Storage/Degradation: Over time, related benzoic acid derivatives could be considered potential degradation products.[2][3]
Part 3: Troubleshooting Guides
Stage 1: Chlorosulfonation of 2,6-Dichlorobenzoic Acid
Q: My reaction yield is consistently low, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What's going wrong?
A: This issue typically points to insufficient reactivity or suboptimal reaction conditions.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Reagent | Solution: Increase the molar excess of chlorosulfonic acid. Rationale: Chlorosulfonic acid acts as both the reagent and the solvent in many procedures.[1] An insufficient amount may not provide the necessary driving force for the electrophilic substitution on a deactivated aromatic ring. A 3- to 5-fold molar excess is a common starting point. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature after the initial addition is complete. Rationale: While the initial addition is performed at a low temperature (e.g., 0-10 °C) to control the exotherm, the reaction often requires thermal energy to proceed to completion.[1] Heating the mixture to 60-80 °C for several hours is a typical protocol.[1] |
| Moisture Contamination | Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Rationale: Chlorosulfonic acid is rapidly hydrolyzed by water. Moisture will consume the reagent, reducing its effective concentration and preventing the reaction from proceeding. |
| Poor Mixing | Solution: Use a powerful overhead stirrer, especially at scale. Rationale: The reaction mixture can become thick or heterogeneous. Inadequate mixing leads to poor mass transfer, creating localized "hot spots" or areas of low reagent concentration, resulting in an incomplete reaction. |
Q: My product is contaminated with significant amounts of the wrong isomer (e.g., 4-sulfonylated). How can I improve regioselectivity?
A: Controlling regioselectivity is a fundamental challenge in this synthesis. The outcome is a delicate balance between steric hindrance and electronic effects.
Scientific Rationale: The 2,6-dichloro substitution pattern provides significant steric hindrance at the ortho positions (3 and 5). The carboxylic acid is a meta-director, while the chlorine atoms are ortho-, para-directors. The combined electronic and steric effects favor substitution at the 3-position, but substitution at the 4-position (para to one of the chlorines) is a common competing pathway.[1]
Troubleshooting Decision Tree for Isomer Control:
Caption: Decision tree for troubleshooting poor regioselectivity in the chlorosulfonation step.
Stage 2: Amination with Methylamine
Q: The conversion of the sulfonyl chloride intermediate to the final product is incomplete. What are the common causes?
A: Incomplete amination can result from degradation of the intermediate, improper stoichiometry, or low reactivity.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Hydrolysis of Intermediate | Solution: Use the crude 2,6-dichloro-3-chlorosulfonyl-benzoic acid quickly after isolation and ensure it is dry. If using an organic solvent, ensure it is anhydrous. Rationale: The sulfonyl chloride group is highly susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This is a primary degradation pathway. |
| Insufficient Methylamine | Solution: Use at least 2.0 equivalents of methylamine. Rationale: The reaction generates one equivalent of HCl, which will react with methylamine to form a salt (methylammonium chloride). Therefore, a second equivalent of methylamine is required to act as the nucleophile. A slight excess (e.g., 2.2-2.5 eq) is often used to drive the reaction to completion. |
| Low Temperature | Solution: While the initial addition should be controlled (0-10 °C), allowing the reaction to warm to room temperature and stir for several hours is often necessary for full conversion.[4] Rationale: Like many reactions, the amination has an activation energy barrier that may not be overcome at very low temperatures, leading to a stalled reaction. |
Stage 3: Purification & Crystallization
Q: My final product is difficult to crystallize or "oils out" during the process. How can I achieve a clean, crystalline solid?
A: "Oiling out" occurs when the solute's solubility in the solvent at a given temperature is higher than the solubility of its liquid (supercooled) phase, often due to impurities or a suboptimal solvent system.
Strategies to Overcome Crystallization Issues:
-
Solvent System Screening: Do not rely on a single solvent. Experiment with various solvent systems. A common technique is to use a binary system: one solvent in which the compound is soluble (e.g., ethanol, acetone) and an "anti-solvent" in which it is insoluble (e.g., water, heptane). Dissolve the crude product in the minimum amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity appears, then allow it to cool slowly.
-
Control Cooling Rate: Rapid cooling dramatically increases supersaturation, which can favor oiling out or the formation of metastable, less stable crystal forms (polymorphs).[5] Employ a slow, controlled cooling ramp to allow for orderly crystal growth.
-
Seeding: Introduce a small number of pure crystals of the desired product into the supersaturated solution. This provides a template for crystallization to begin, bypassing the energy barrier for primary nucleation and promoting the formation of the desired crystal form.
-
Purity Check: Ensure the crude material is reasonably pure before attempting crystallization. High levels of impurities can act as "eutectic melters," depressing the melting point and inhibiting crystallization. Consider a pre-purification step like a charcoal treatment or a quick silica plug filtration if the crude product is highly colored or contains baseline impurities.
Stage 4: Scale-Up Challenges
Q: During a pilot-scale run of the chlorosulfonation, we had a dangerous temperature spike while quenching the reaction mixture on ice. How can this be managed?
A: This is a critical scale-up challenge related to heat transfer. The heat generated by a reaction increases with volume (cubed), while the surface area available for cooling only increases by the square.
Scientific Rationale: The quench of excess chlorosulfonic acid with water is extremely exothermic. On a lab scale, the high surface-area-to-volume ratio of a flask in an ice bath can dissipate this heat effectively. In a large reactor, this is not the case.
Recommended Scale-up Procedure (Reverse Quench):
-
Method: Instead of adding the reaction mixture to ice/water, add the ice/water slowly to the cooled reaction mixture. This is known as a "reverse quench."
-
Rationale: This method ensures that chlorosulfonic acid is always the excess reagent during the initial phase of the quench, preventing a large, uncontrolled reaction with a massive amount of water. The rate of addition directly controls the rate of heat generation.
-
Engineering Controls: Use a jacketed reactor with a powerful cooling system. Monitor the internal temperature and the jacket temperature closely. The addition rate should be tied to the reactor's ability to remove heat, maintaining a safe internal temperature (e.g., below 20 °C).
Part 4: Analytical Methods
Reliable analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring final product quality.
In-Process Control (IPC) and Final Product Assay:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
GC-MS: Particularly useful for identifying volatile byproducts from the chlorosulfonation step, such as isomeric sulfonyl chlorides.[1] Due to the low volatility of the carboxylic acids, derivatization to their methyl esters (e.g., using diazomethane or acidic methanol) is often required to improve chromatographic performance.[1]
-
HPLC: The preferred method for quantifying the final product and non-volatile impurities. A reverse-phase method (e.g., C18 column) with a UV detector is standard.
| Parameter | Example HPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70:30 (A:B), ramp to 20:80 over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
This method is a starting point and must be fully validated for your specific application.
References
- Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Benchchem.
- Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid. Benchchem.
- Process for the preparation of a benzoic acid derivative.
- Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
-
Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Kain Industrial Additive. [Link]
-
Impurities and Degradation products. @rtMolecule. [Link]
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Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm (RSC Publishing). [Link]
-
Sustainable Eco-Friendly Scale-Up Synthesis of Polytartaric Acid Using Renewable Feedstocks. RSC Publishing. [Link]
-
2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. PMC - NIH. [Link]
-
The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. EPA. [Link]
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Scaled‐up experiments for synthesizing 3 a. Reaction conditions... ResearchGate. [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. [Link]
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- 5. mdpi.com [mdpi.com]
Technical Support Center: Identifying Unknown Impurities in 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to assist you in identifying and characterizing unknown impurities that may be observed in your analytical spectra. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity of your research and development processes.
Introduction
This compound is a key chemical entity whose purity is paramount for its intended applications. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory compliance of the final product.[1] This guide offers a systematic approach to impurity profiling, leveraging modern analytical techniques to move from detection to structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from various stages of the manufacturing process. The primary sources include:
-
Starting Materials and Reagents: Unreacted starting materials, such as 2,6-dichlorobenzoic acid, or byproducts from the synthesis of reagents can carry over into the final product.[2]
-
Side Reactions: During the synthesis, competing reactions can lead to the formation of isomers (e.g., substitution at a different position on the aromatic ring) or related substances.[2] For sulfonamides, common side reactions can include over-reaction or incomplete reaction.[3]
-
Degradation: The active pharmaceutical ingredient (API) can degrade under certain environmental conditions such as exposure to light, heat, humidity, or reactive excipients.[4]
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.[5]
Q2: I am seeing an unexpected peak in my HPLC chromatogram. What is the first step I should take?
A2: The initial step is to systematically verify your analytical method and sample integrity.
-
System Suitability: Ensure your HPLC system passes all system suitability tests (e.g., resolution, tailing factor, repeatability).
-
Blank Injection: Run a blank (mobile phase or sample solvent) to rule out contamination from the solvent or the system itself.
-
Control Sample: Analyze a known pure reference standard of this compound to confirm its retention time and the absence of the unexpected peak.
-
Sample Preparation: Re-prepare the sample to eliminate the possibility of contamination during the initial preparation.
If the peak persists, it is likely an impurity and requires further investigation.
Q3: Which analytical techniques are most effective for identifying unknown impurities?
A3: A multi-technique, or "hyphenated," approach is the most robust strategy for impurity identification.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity profiling.[7][8] It provides retention time data from the LC and mass-to-charge ratio (m/z) from the MS, offering initial clues about the molecular weight of the impurity.[6][8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help determine the elemental composition of an impurity.[8]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, MS/MS provides structural information that is crucial for elucidation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of isolated impurities.[10][11][12] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments reveal detailed information about the molecule's connectivity and stereochemistry.[10][13]
Troubleshooting Guide: A Systematic Approach to Impurity Identification
When an unknown peak is consistently observed and confirmed not to be an artifact, a structured investigation is necessary. This workflow is designed to efficiently move from detection to identification.
Diagram: Systematic Impurity Identification Workflow
Caption: A stepwise workflow for the identification of unknown pharmaceutical impurities.
Step 1: Initial Characterization with LC-MS
The first analytical step is to obtain the molecular weight of the impurity.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a solution of your this compound sample containing the impurity at a concentration suitable for MS detection (typically 0.1-1 mg/mL).[14]
-
Chromatography: Use a validated HPLC method capable of separating the impurity from the main peak and other components. A reversed-phase C18 column is often a good starting point for small molecules.
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection, as the ionization efficiency can vary.
-
Analysis: Perform a full scan analysis to determine the m/z of the impurity.
-
-
Data Analysis: Correlate the peak in the chromatogram with the corresponding mass spectrum to determine the nominal molecular weight of the unknown impurity.
Step 2: Proposing Potential Impurities (Knowledge-Based Approach)
Based on the synthesis route and chemical nature of this compound, we can hypothesize potential impurities.
| Potential Impurity Type | Possible Origin | Expected Mass Difference from API |
| Isomeric Impurities | Non-regioselective sulfamoylation or dichlorination. | Same molecular weight as API. |
| Starting Material Carryover | Incomplete reaction. | Mass of 2,6-dichlorobenzoic acid. |
| Hydrolysis Product | Degradation of the sulfamoyl group. | Replacement of -SO₂NHCH₃ with -SO₃H. |
| Decarboxylation Product | Thermal degradation. | Loss of CO₂ (44 Da). |
| N-demethylation | Oxidative degradation. | Loss of CH₂ (14 Da). |
Step 3: Forced Degradation Studies
To investigate potential degradation products, forced degradation (stress testing) is an invaluable tool.[4][14] This involves subjecting the drug substance to harsh conditions to accelerate decomposition.[15] According to FDA and ICH guidelines, stress testing should be performed to establish the intrinsic stability of the molecule.[4][15]
Experimental Protocol: Forced Degradation
-
Prepare Solutions: Prepare solutions of the API (e.g., 1 mg/mL) in various stress media.[14]
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Store solid sample at 80°C for 48 hours.[14]
-
Photolytic Degradation: Expose the sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours).[14][16]
-
-
Analysis: Analyze the stressed samples by HPLC. Compare the chromatograms to your original sample. Peaks that appear or increase under specific stress conditions are likely degradation products. This helps in assigning a probable identity to the unknown impurity if its retention time matches.
Diagram: Forced Degradation Pathways
Caption: Potential degradation pathways under various stress conditions.
Step 4: Definitive Structural Elucidation
When the impurity level is significant (e.g., above the identification threshold set by ICH Q3A/B), definitive structural confirmation is required.[1]
Experimental Protocol: Impurity Isolation and NMR Analysis
-
Isolation:
-
Use preparative HPLC with a column and mobile phase that provide good resolution between the API and the impurity.
-
Collect the fraction containing the impurity.
-
Remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the isolated impurity.
-
-
NMR Analysis:
-
Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a suite of NMR spectra:
-
¹H NMR: Provides information on the number and types of protons.[17]
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular structure.[10]
-
-
-
Structure Interpretation: Systematically analyze the NMR data in conjunction with the mass spectrometry data (HRMS and MS/MS) to assemble the final, confirmed structure of the impurity.[12][13]
Conclusion
The identification of unknown impurities is a challenging but critical aspect of pharmaceutical development. By employing a logical, stepwise approach that combines chromatographic separation with advanced spectroscopic techniques, researchers can confidently identify, characterize, and ultimately control impurities in this compound. This ensures the development of safe, effective, and compliant pharmaceutical products.
References
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Open Access Journals - Research and Reviews. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Recent Scientific Research, 11(11), pp. 40098-40103. Retrieved from [Link]
-
Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]
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A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(8), 3633-3640. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. Retrieved from [Link]
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FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology. Retrieved from [Link]
-
Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis, 127, 101-116. Retrieved from [Link]
-
Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. (n.d.). Pharma Focus Asia. Retrieved from [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). Journal of Analytical & Bioanalytical Techniques, 4(6). Retrieved from [Link]
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]
-
Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. Retrieved from [Link]
-
Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International, 34(6), 22-29. Retrieved from [Link]
-
Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025). Pharmaffiliates. Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(2), 859-865. Retrieved from [Link]
-
Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Furosemide Impurity Identification
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products is paramount to ensuring patient safety and therapeutic efficacy. Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension, is no exception.[1][2][3] The manufacturing process and subsequent storage of Furosemide can lead to the formation of various impurities, including process-related impurities and degradation products.[1][2][3][4][5] Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate strict control over these impurities.[6][7][8][9]
This guide provides an in-depth comparison of validated analytical methods for the identification and quantification of Furosemide impurities. Drawing upon established pharmacopeial methods and recent advancements in analytical chemistry, we will explore the nuances of method validation, compare the performance of different techniques, and offer insights into selecting the most appropriate method for your specific needs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quality control and assurance of Furosemide.
The Foundation of Reliable Analysis: Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10][11][12] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[10][11][12] The core validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following diagram illustrates the logical workflow of the analytical method validation process as outlined by ICH Q2(R1).
Figure 1: Workflow for the validation of an analytical method.
Known Impurities of Furosemide
A thorough understanding of the potential impurities is critical for developing a specific and effective analytical method. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities of Furosemide.[13] Some of the key impurities include:
-
Furosemide Impurity A (2-chloro-4-furfurylamino-5-sulfamoyl-benzoic acid): A process-related impurity.
-
Furosemide Impurity B (2,4-dichloro-5-sulfamoylbenzoic acid): A starting material or process-related impurity.[6][14]
-
Furosemide Impurity C (4-chloro-5-sulfamoylanthranilic acid): A degradation product and process-related impurity.[13]
-
Furosemide Impurity D (2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid): A process-related impurity.[7]
-
Furosemide Impurity E (2,4-dichlorobenzoic acid): A potential process-related impurity.
-
Furosemide Impurity F: Another known process-related impurity.
-
Impurity G: A newly identified process-related impurity.[1][2][3]
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4][5][15] Furosemide is known to degrade under acidic, basic, oxidative, and photolytic conditions.[4][5][16][17] A validated method must be able to separate the main Furosemide peak from all potential degradation products.
Comparative Analysis of Validated Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Furosemide and its impurities. More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has gained prominence for its enhanced resolution, sensitivity, and speed.[18][19][20]
Method 1: Pharmacopeial HPLC Method (USP)
The United States Pharmacopeia (USP) provides a standardized HPLC method for the determination of Furosemide and its related compounds.[6][7][21]
Experimental Protocol:
-
Column: 4.6-mm × 25-cm; L1 packing (C18)
-
Mobile Phase: A gradient mixture of a suitable buffer and an organic solvent (details in the monograph).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 272 nm.[7]
-
Injection Volume: 20 µL
Performance Characteristics:
The USP method is well-established and validated for its intended purpose of controlling the quality of Furosemide. It provides good resolution between Furosemide and its specified impurities, such as Furosemide Related Compound A and B.[6][14] The use of dual-wavelength detection enhances the detection of different impurities.[7]
Method 2: Advanced HPLC Method for Comprehensive Impurity Profiling
Recent research has focused on developing more comprehensive HPLC methods capable of separating a wider range of impurities, including newly identified ones.[1][2][3]
Experimental Protocol:
-
Column: Agilent Eclipse XDB C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Column Temperature: 30°C
Performance Characteristics:
This method was successfully validated according to ICH guidelines for the determination of Furosemide and seven of its impurities (A-G).[1][2][3] The method demonstrated excellent specificity, linearity, accuracy, and precision.[1][2][3]
Method 3: High-Throughput UHPLC-MS/MS Method
For applications requiring higher sensitivity and faster analysis times, such as in clinical and pharmacokinetic studies, UHPLC-MS/MS methods are preferred.[18][22]
Experimental Protocol:
-
Column: Kinetex® 2.6 µm Biphenyl (50 x 2.1 mm)
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water and Acetonitrile.
-
Flow Rate: 400 µL/min
-
Detection: Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode.[18]
Performance Characteristics:
This UHPLC-MS/MS method offers significantly reduced run times and enhanced sensitivity, allowing for the quantification of Furosemide and its metabolites at very low concentrations.[18][22] The use of mass spectrometry provides definitive identification of the analytes.
Comparison of Method Performance
The following table summarizes the performance characteristics of the compared analytical methods.
| Parameter | USP HPLC Method | Advanced HPLC Method | UHPLC-MS/MS Method |
| Technique | HPLC-UV | HPLC-UV | UHPLC-MS/MS |
| Specificity | Good for specified impurities | Excellent for a wide range of impurities | Excellent, with mass confirmation |
| Sensitivity | Moderate | Good | Very High |
| Analysis Time | ~30-40 min | ~45 min | < 5 min |
| Throughput | Low | Low | High |
| Primary Use | Routine QC testing | Comprehensive impurity profiling, method development | Bioanalysis, high-throughput screening |
The logical relationship between the choice of analytical technique and its intended application is depicted in the diagram below.
Figure 2: Decision guide for selecting an analytical technique.
Conclusion and Future Perspectives
The validation of analytical methods for Furosemide impurity identification is a critical aspect of ensuring the quality and safety of this widely used medication. While pharmacopeial HPLC methods provide a solid foundation for routine quality control, advanced HPLC and UHPLC-MS/MS methods offer significant advantages in terms of comprehensive impurity profiling, sensitivity, and speed.
The choice of the most appropriate method depends on the specific requirements of the analysis. For routine release testing, a validated pharmacopeial method is often sufficient. However, for in-depth impurity profiling, stability studies, and the analysis of new formulations, a more advanced, high-resolution method is warranted. The continuous evolution of analytical technologies, particularly in the realm of mass spectrometry, will undoubtedly lead to the development of even more powerful and efficient methods for the analysis of Furosemide and its impurities in the future.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
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Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - MDPI.
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USP Monographs: Furosemide - USP29-NF24.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
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Quality Guidelines - ICH.
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ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.
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Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar.
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Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC | Brazilian Journal of Biological Sciences.
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Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC.
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Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed.
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PRODUCT MONOGRAPH Pr PRO-FUROSEMIDE Furosemide Tablets USP 20 mg, 40 mg and 80 mg Diuretic ATC Code.
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Furosemide EP Impurity C | CAS 3086-91-7 - Veeprho Pharmaceuticals.
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Furosemide - online.uspnf.com.
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Simultaneous estimation and forced degradation studies of amiloride hydrochloride and furosemide in a pharmaceutical dosage form - SciSpace.
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Furosemide - USP-NF ABSTRACT.
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Furosemide: European Pharmacopoeia 5.0 Monograph - Studylib.
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STRESS DEGRADATION STUDIES OF FUROSEMIDE AND DEVELOPMENT AND VALIDATION OF SIAM RP-HPLC METHOD FOR ITS QUANTIFICATION - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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Furosemide-impurities | Pharmaffiliates.
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FUROSEMIDE EUROPEAN PHARMACOPO | F0700000 | MERCK THIRD PARTY | SLS.
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Furosemide EP Impurity A | CAS No- 4818-59-1 | Simson Pharma Limited.
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Furosemide CRS | CAS 54-31-9 - LGC Standards.
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Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns - Phenomenex.
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Furosemide impurity A EP Reference Standard CAS 4818-59-1 Sigma Aldrich.
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Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC.
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Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC.
-
Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS | Waters.
-
LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 µm Biphenyl, Luna - Phenomenex.
-
Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form - Chemistry Research Journal.
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Comparing USP vs EP standards for 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
This guide provides an in-depth technical comparison of the regulatory and analytical standards for 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid (CAS 716360-56-4), a critical intermediate and potential impurity in the synthesis of sulfonamide-class diuretics.[1]
While this specific compound does not have a standalone monograph in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), it is regulated under the general chapters for Organic Impurities in sulfonamide drug substances (e.g., Indapamide, Furosemide, and related analogs). This guide synthesizes the principles of USP and EP analysis for this chemical class to provide a robust control strategy.
Executive Summary
This compound is a structural analog to common pharmacopeial impurities like 2,4-Dichloro-5-sulfamoylbenzoic acid (Furosemide Related Compound B).[1] Its control is critical due to its high polarity, acidity, and potential to carry over into the final Drug Substance (DS).
| Feature | USP Approach (General Tendency) | EP Approach (General Tendency) |
| Regulatory Status | Controlled as a "Related Compound" within specific API monographs.[1] | Controlled as a "Specified Impurity" or under "Other Detectable Impurities." |
| Analytical Technique | Historically relies on Isocratic HPLC with ion-pairing or acidic mobile phases. | Favors Gradient HPLC with phosphate buffers to resolve complex impurity profiles. |
| System Suitability | Focuses on Resolution (Rs) between the API and the specific impurity (> 2.0). | Focuses on Peak-to-Valley ratio and overall chromatogram separation quality. |
| Limit Standards | Often NMT 0.15% (ICH Q3A threshold) unless qualified higher. | Often NMT 0.10% - 0.15%, with stricter reporting thresholds (0.05%). |
Chemical Profile & Critical Quality Attributes (CQA)
Understanding the physicochemical properties is the foundation of the analytical strategy.
-
Molecular Formula: C
H Cl NO S -
Molecular Weight: 284.12 g/mol [3]
-
Acidity (pKa): ~2.5 - 3.0 (Benzoic acid moiety) and ~10 (Sulfonamide moiety).
-
Implication: The molecule is anionic at neutral pH. Retention on C18 requires acidic suppression (pH < 3.0).
-
Impurity Fate Mapping
This compound typically arises during the chlorosulfonation steps of benzoic acid derivatives.
Figure 1: Formation and carryover risk of the target impurity in sulfonamide synthesis.
Regulatory Landscape: USP vs. EP Standards
Since no specific monograph exists, we apply the "Parent Monograph" logic used for similar chlorinated benzoic acid impurities.
2.1. United States Pharmacopeia (USP) [4][5]
-
Guidance: USP <1086> Impurities in Drug Substances and USP <621> Chromatography.
-
Standard Practice: USP often utilizes External Standard quantification. You must compare the response of the impurity peak in the sample to a known concentration of the Reference Standard (RS) of the impurity itself.
-
Relative Response Factor (RRF): If no RS is available, USP allows using the API's response, but requires an RRF correction if the impurity's absorbance differs significantly (which is likely due to the chlorinated ring).
2.2. European Pharmacopoeia (EP)
-
Guidance: EP 5.10 Control of Impurities in Substances for Pharmaceutical Use and EP 2.2.46.
-
Standard Practice: EP favors Diluted Standard methods (Method II). The limit test is performed by comparing the impurity peak area in the test solution to a dilute solution of the API (e.g., 0.15%).
-
Identification: EP places heavy emphasis on Retention Time (RT) matching with a system suitability mixture containing the specific impurity.
Analytical Method Comparison
The following comparison uses the "Best Practice" methodologies derived from analogous pharmacopeial monographs (e.g., Furosemide, Indapamide).
3.1. HPLC Conditions
| Parameter | USP-Style Method (Isocratic) | EP-Style Method (Gradient) |
| Column | L1 (C18), 5 µm, 250 x 4.6 mm | End-capped C18, 3-5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water : Tetrahydrofuran : Glacial Acetic Acid (70:30:[1]1) | Phosphate Buffer pH 2.5 (0.02 M) |
| Mobile Phase B | (Same as A - Isocratic) | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV 254 nm | UV 270 nm (or PDA scan) |
| Rationale | Stability: Isocratic methods are robust but may have long run times for late eluters. Acetic acid suppresses ionization of the carboxyl group. | Selectivity: Gradient elution prevents late-eluting dimers. Phosphate buffer ensures sharp peak shape for the acidic impurity. |
3.2. Experimental Validation Protocol
To validate a method for this impurity, follow this self-validating workflow:
Step 1: Specificity (Stress Testing)
-
Inject the impurity marker alone.
-
Inject the API spiked with the impurity.
-
Requirement: Resolution (Rs) > 1.5 between the impurity and the API main peak.
Step 2: Linearity & Range
-
Prepare impurity solutions from LOQ (approx 0.03%) to 120% of the limit (0.18%) .
-
USP Requirement: Correlation coefficient (R) ≥ 0.999.
-
EP Requirement: Visual linearity of residuals.
Step 3: Limit of Quantitation (LOQ)
-
Determine the Signal-to-Noise (S/N) ratio.[1]
-
Target: S/N ≥ 10 for LOQ.
Strategic Recommendations for Global Filings
When developing a control strategy for a drug containing this impurity, you must harmonize the USP and EP requirements.
Recommendation 1: Adopt the EP Gradient Approach
The USP is increasingly modernizing monographs to match EP gradient methods. Developing a gradient method with a pH 2.5 phosphate buffer provides the best "future-proof" strategy.[1]
-
Why? It handles the wide polarity range between the acidic impurity (early eluting) and the sulfonamide API (late eluting).
Recommendation 2: Establish a Qualified Reference Standard
Since this is a non-compendial impurity, you must synthesize and characterize your own Reference Standard (RS).
-
Characterization Required: 1H-NMR, 13C-NMR, MS, IR, and TGA/ROI for purity assignment.
-
Purity Target: > 98.0% to be used as a quantitative standard.
Recommendation 3: Reporting Thresholds
-
USP: Report results to 2 decimal places (e.g., 0.05%).
-
EP: Disregard limit is typically 0.05%; report to 2 decimal places.
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate analytical method based on regulatory jurisdiction.
References
-
United States Pharmacopeia (USP) . General Chapter <1086> Impurities in Drug Substances. USP-NF.[1] Link
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF.[1] Link
-
European Pharmacopoeia (Ph.[4] Eur.) . General Text 5.10 Control of Impurities in Substances for Pharmaceutical Use. 11th Edition. Link
-
European Pharmacopoeia (Ph.[4] Eur.) . General Chapter 2.2.46 Chromatographic Separation Techniques. Link
-
International Conference on Harmonisation (ICH) . Q3A(R2) Impurities in New Drug Substances. Link
-
Sigma-Aldrich . Product Specification: this compound (CAS 716360-56-4).[2][3] Link
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- 1. 4793-24-2|2-Chloro-4-fluoro-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. 4793-19-5|2,4-Dichloro-5-(N,N-dimethylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 77756 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 吲达帕胺杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoic acid sodium salt monohydrate | C14H11Cl2NNaO2 | CID 9883509 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Quantitative Comparison of Synthetic Routes for Furosemide Intermediates: A Guide for Researchers and Drug Development Professionals
Introduction
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. The efficiency, cost-effectiveness, and environmental impact of its manufacturing process are of paramount importance to the pharmaceutical industry. Central to its synthesis are key intermediates, the production of which dictates the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a detailed, quantitative comparison of the two primary synthetic routes to Furosemide, offering a critical evaluation of their respective merits and drawbacks. We will delve into the classical chlorosulfonation pathway and a more modern approach utilizing a fluorinated analogue, supported by experimental data from peer-reviewed literature and patent filings.
Route 1: The Classical Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This traditional route has been the workhorse for Furosemide production for many years. It commences with the readily available 2,4-dichlorobenzoic acid and proceeds through two key intermediate steps.
Reaction Scheme:
Caption: Classical synthetic route to Furosemide starting from 2,4-dichlorobenzoic acid.
Step-by-Step Analysis and Quantitative Data
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the benzene ring. The reaction is typically carried out using an excess of chlorosulfonic acid at elevated temperatures.
-
Rationale: The strong electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group directs the incoming chlorosulfonyl group to the 5-position. The use of a catalyst, such as sodium sulfate, can facilitate the reaction.[1]
Step 2: Ammonolysis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid
The resulting sulfonyl chloride is then converted to the crucial sulfonamide intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid (often referred to as Lasamide), by reaction with ammonia.
-
Rationale: The highly reactive sulfonyl chloride readily undergoes nucleophilic substitution with ammonia. The reaction is typically performed in an aqueous ammonia solution at low temperatures to control exothermicity.
Step 3: Condensation with Furfurylamine
The final step involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine to yield Furosemide.
-
Rationale: This nucleophilic aromatic substitution reaction displaces the chlorine atom at the 4-position with furfurylamine. The reaction often requires a base and a high-boiling point solvent.
Quantitative Comparison Table for Route 1
| Step | Starting Material | Reagents & Conditions | Yield | Purity | Key Considerations |
| 1. Chlorosulfonation | 2,4-Dichlorobenzoic Acid | Chlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent), 145°C, 5h[1] | High (not explicitly quantified in sources) | Intermediate used directly | Use of corrosive and hazardous chlorosulfonic acid. |
| 2. Ammonolysis | 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid | Ammonia water, 0°C[1] | Good (part of overall yield) | Crude product requires purification | Exothermic reaction requiring careful temperature control. |
| 3. Condensation | 2,4-Dichloro-5-sulfamoylbenzoic acid | Furfurylamine, Acid-binding agent, Inert gas, pH adjustment | 71.2%[2] | ≥99.0% (HPLC)[2] | Older methods report lower yields (35-50%)[3]. Process optimization is crucial. |
| Overall (Alternative) | 2,4-Dichlorotrichlorobenzyl | Chlorosulfonic acid, catalyst; then ammonia; then furfurylamine | 70%[4][5] | >99%[4][5] | Alternative starting material, potentially simplifying the first step. |
Route 2: The Fluoro-Analogue Pathway
This alternative route was developed to improve the efficiency of the final condensation step, which is often a bottleneck in the classical synthesis. It starts with 4-chloro-2-fluoro-toluene.
Reaction Scheme:
Caption: An improved synthetic route to Furosemide via a fluorinated intermediate.
Step-by-Step Analysis and Quantitative Data
Step 1: Photochlorination of 4-Chloro-2-fluoro-toluene
The synthesis commences with the free-radical chlorination of the methyl group of 4-chloro-2-fluoro-toluene under UV irradiation to form 4-chloro-2-fluoro-benzotrichloride.[6]
-
Rationale: Photochlorination provides a direct and high-yielding method to introduce three chlorine atoms to the benzylic position, which is a precursor to the carboxylic acid.
Step 2: Chlorosulfonylation of 4-Chloro-2-fluoro-benzotrichloride
The trichloromethyl group is then converted to a carboxylic acid, and a chlorosulfonyl group is introduced in a one-pot reaction with chlorosulfonic acid and sulfuric acid.
-
Rationale: The trichloromethyl group is hydrolyzed to a carboxylic acid under the harsh acidic conditions, followed by electrophilic aromatic substitution to introduce the chlorosulfonyl group.
Step 3: Ammonolysis of 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid
Similar to Route 1, the sulfonyl chloride is converted to the corresponding sulfonamide.
-
Rationale: The reaction proceeds via nucleophilic substitution with ammonium hydroxide.
Step 4: Condensation with Furfurylamine
The final step is the condensation of the fluorinated intermediate with furfurylamine.
-
Rationale: The fluorine atom at the 2-position activates the chlorine at the 4-position for nucleophilic aromatic substitution, leading to significantly higher yields compared to the dichloro-analogue in Route 1.
Quantitative Comparison Table for Route 2
| Step | Starting Material | Reagents & Conditions | Yield | Purity | Key Considerations |
| 1. Photochlorination | 4-Chloro-2-fluoro-toluene | Gaseous chlorine, 85-95°C, 11-12 hrs, UV light[7] | 95.0% (total yield after distillation)[7] | High | Requires specialized photochemical reactor.[6] |
| 2. Chlorosulfonylation | 4-Chloro-2-fluoro-benzotrichloride | Sulfuric chlorohydrin, Sulfuric acid[7] | - | Intermediate used directly | One-pot conversion of -CCl3 to -COOH and chlorosulfonylation. |
| 3. Ammonolysis | 4-Chloro-2-fluoro-5-chlorosulfonyl-benzoic acid | 30% Ammonium hydroxide, <10°C[7] | 65-75% (depending on workup)[7] | 94-97% (HPLC)[7] | Exothermic reaction requiring careful temperature control. |
| 4. Condensation | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | Furfurylamine, 95°C, 2 hrs[3] | 96%[3] | High (m.p. 206-208°C)[3] | Significantly higher yield than Route 1's final step. |
Comparative Analysis and Discussion
| Feature | Route 1 (Classical) | Route 2 (Fluoro-Analogue) |
| Starting Material | 2,4-Dichlorobenzoic acid (readily available) | 4-Chloro-2-fluoro-toluene (less common, potentially more expensive) |
| Overall Yield | Generally lower, with the final condensation being the limiting step (older methods 35-50%, optimized ~71%).[2][3] | Higher, with a significantly more efficient final condensation step (96%).[3] |
| Key Advantage | Utilizes a common and relatively inexpensive starting material. | High overall yield due to the highly efficient final condensation step. |
| Key Disadvantage | Low yield in the final condensation step, leading to higher costs and more byproducts. | Requires a specialized photochemical reactor for the first step and a less common starting material. |
| Safety & Environmental | Both routes use hazardous reagents like chlorosulfonic acid. Route 1 may generate more waste due to lower overall yield. | Photochlorination requires careful handling of chlorine gas and UV radiation. |
"Green" Chemistry Approaches
Recent research has focused on making the synthesis of Furosemide more environmentally friendly, particularly the final condensation step. A study has shown that using greener solvents like 2-propanol and 2-methyltetrahydrofuran (2-MeTHF) under microwave irradiation can significantly reduce reaction times and improve yields.[8]
These findings suggest that there is considerable scope for improving the environmental footprint of Furosemide synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (from 2,4-dichlorobenzoic acid)
Step 1: Chlorosulfonation [1]
-
To a reaction kettle, add N-methylpyrrolidone (NMP).
-
Add 2,4-dichlorobenzoic acid and sodium sulfate.
-
Heat the mixture to 145°C until all solids are dissolved.
-
Slowly add chlorosulfonic acid dropwise.
-
Maintain the temperature at 145°C for 5 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Centrifuge the product to isolate 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
Step 2: Ammonolysis [1]
-
In a separate kettle, cool ammonia water to 0°C using an ice-salt bath.
-
Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid obtained in the previous step to the cold ammonia water, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for a specified time to ensure complete reaction.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 1-2, keeping the temperature below 10°C.[9]
-
Filter the precipitated crude product and wash with water until the filtrate pH is 4-5.
-
Purify the crude 2,4-dichloro-5-sulfamoylbenzoic acid by recrystallization from ethanol.
Protocol 2: Synthesis of Furosemide via the Fluoro-Analogue Route
Step 1: Photochlorination of 4-chloro-2-fluoro-toluene [7]
-
In a photochemical reactor equipped with a UV lamp, heat 4-chloro-2-fluoro-toluene to 85-95°C.
-
Bubble gaseous chlorine through the heated liquid at a controlled flow rate (e.g., 12-16 g/h per mole of starting material) for 11-12 hours while irradiating with UV light.
-
Monitor the reaction progress by gas chromatography.
-
After completion, distill the crude product under vacuum to obtain pure 4-chloro-2-fluoro-benzotrichloride.
Step 2 & 3: Chlorosulfonylation and Ammonolysis [7]
-
Prepare a mixture of sulfuric chlorohydrin and sulfuric acid.
-
Slowly add 4-chloro-2-fluoro-benzotrichloride to the mixture, controlling the temperature.
-
Heat the reaction mixture to facilitate the conversion to 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid.
-
Cool the reaction mixture and quench by carefully adding it to ice water.
-
Filter the precipitated 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid.
-
Add the wet cake of the sulfonyl chloride in portions to a 30% ammonium hydroxide solution, maintaining the temperature below 10°C.
-
Stir for 2 hours, then acidify with 30% sulfuric acid to pH 2.0.
-
Filter the precipitated 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and wash with cold water.
Step 4: Condensation with Furfurylamine [3]
-
Mix 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with an excess of furfurylamine (molar ratio of 1:2 to 1:6).
-
Heat the mixture to 95°C for 2 hours.
-
Pour the reaction mixture into water and acidify to pH 4 with glacial acetic acid.
-
Filter the crystalline Furosemide, wash with water, and recrystallize from ethanol.
Conclusion
The choice of synthetic route for Furosemide intermediates has significant implications for the overall efficiency and cost-effectiveness of the manufacturing process.
-
Route 1 , the classical chlorosulfonation of 2,4-dichlorobenzoic acid, is a well-established method with a readily available starting material. However, it suffers from a low-yielding final condensation step, which can impact the overall process economics.
-
Route 2 , utilizing a fluorinated intermediate, offers a significant advantage in terms of a much higher yielding final step, leading to a better overall yield. The trade-off lies in the use of a less common starting material and the requirement for specialized photochemical equipment.
For new process development, Route 2 presents a compelling case for improved efficiency, provided the economic and logistical challenges of the starting material and initial step can be addressed. Furthermore, the exploration of "green" chemistry alternatives for the condensation step in either route holds promise for developing more sustainable and environmentally friendly manufacturing processes for this vital medication. Researchers and drug development professionals should carefully weigh these factors when selecting a synthetic strategy for Furosemide and its intermediates.
References
- Sturm, K., et al. (1962). Furosemide. U.S.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015). CN104649721A.
- Sustainable Chemistry and Pharmacy. (2024). Zenodo.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009). CN100522936C.
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2007). CN101007833A.
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015). CN104649721A.
- 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem. (n.d.).
- Paruszewski, R. (1972). Synthesis of new derivatives of 2,4-dichloro-5-sulfamylbenzoic acid. Acta Poloniae Pharmaceutica, 29(6), 564-8.
- (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram...
- Process for the preparation of furosemide. (1995). EP0788494B1.
- Preparation method of 4-chloro-2-fluorotoluene. (2012). CN102786386A.
- 4-Substituted amino-5-sulfamoylbenzoic acid deriv
- Refining process of furosemide. (2022). CN117510444A.
- Preparation method of furosemide. (2016). CN105906589A.
- SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY - YouTube. (2019).
- Furosemide injection and preparation process thereof. (2013). CN103371967A.
- FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
- GENERAL ANALYSIS AND COMPARATIVE COMPARISON OF FUROSEMIDE-CONTAINING PREPARATIONS BY PHYSIC-CHEMICAL METHODS. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN - ResearchG
- Process for the preparation of furosemide. (1996). WO1996012714A1.
- The preparation method of 4-chloro-2,5-difluorobenzoic acid. (2009). CN101381301A.
- 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336 - PubChem. (n.d.).
- BRIEF MANUFACTRING PROCESS, CHEMICAL REACTION AND MASS BALANCE 1. Furosemide Manufacturing Process. (n.d.).
- Photochlorin
- Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-fluoro- | ChemScene. (n.d.).
- Procedure for the photochlorination of alkyl-arom
- Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024).
- Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. (n.d.).
- Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchG
- 4-chloro-5-chlorosulfonyl-2-fluorobenzoic acid | Chemrio. (n.d.).
- Process for manufacture of fluoroarom
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid 98 264927-50-6 - Sigma-Aldrich. (n.d.).
- Comparative evaluation of various solubility enhancement str
- 2,4-Dichloro-5-chlorosulfonyl-benzoic acid - CymitQuimica. (2023).
- Procedure for the photochlorination of alkyl-aromatic compounds. (1996).
- Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester | C15H15ClN2O7S | CID 178713 - PubChem. (n.d.).
- FORMULATION OF FUROSEMIDE SOLID DISPERSION WITH MICRO CRYSTALLINE CELLULOSE FOR ACHIEVE RAPID DISSOLUTION - PMC. (n.d.).
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid
Abstract
In the realm of pharmaceutical research and development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, efficacy, and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and benchmark the purity of commercially available 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid. We will delve into the rationale behind a multi-tiered analytical approach, present detailed, self-validating experimental protocols, and offer insights into interpreting the resulting data. This document is designed to empower you to make informed decisions when selecting a supplier, ensuring the integrity of your research from the very first step.
Introduction: The Criticality of Purity in Synthesis
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a dichlorinated benzoic acid core with a methylsulfamoyl group, makes it a versatile reagent. However, the very reactivity that makes it valuable also renders its synthesis susceptible to the formation of structurally similar impurities. These impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of unintended by-products, and in the context of drug development, potential toxicity.
The purity stated on a supplier's certificate of analysis (CoA) is a starting point, but it often represents a limited snapshot based on a single analytical technique. A robust internal validation of purity is, therefore, not a redundant exercise but a critical due diligence step. This guide outlines a systematic approach to this validation process.
Potential Impurities: Understanding the "What" and "Why"
The common synthetic routes to this compound often involve multi-step processes that can introduce various impurities. Understanding the potential nature of these impurities is crucial for selecting the appropriate analytical methods for their detection.
Potential sources of impurities include:
-
Residual Starting Materials: Incomplete reactions can leave behind precursor molecules.
-
Isomeric Impurities: Incomplete or non-selective chlorination can lead to the formation of other dichlorinated or monochlorinated isomers.
-
By-products of Sulfonylation: The introduction of the methylsulfamoyl group can generate related sulfonated species.
-
Degradation Products: The compound may degrade over time if not stored under appropriate conditions.
A Multi-Modal Analytical Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A more reliable and comprehensive assessment is achieved by combining the strengths of several orthogonal methods. This guide will focus on a four-pronged approach:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For structural confirmation and detection of proton-containing impurities.
-
Elemental Analysis (CHN/S): To confirm the elemental composition and detect inorganic impurities.
This multi-modal approach ensures that the purity assessment is not only quantitative but also qualitative, providing a detailed impurity profile.
Experimental Protocols and Data Interpretation
This section provides detailed protocols for the recommended analytical techniques. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Objective: To accurately quantify the purity of this compound and to profile any non-volatile impurities.
Causality Behind Experimental Choices: Reversed-phase HPLC is chosen for its ability to separate compounds based on their hydrophobicity, which is ideal for a molecule like this with both polar and non-polar characteristics. The use of a gradient elution (ramping the organic solvent concentration) ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and detected. A UV detector is selected based on the chromophoric nature of the benzene ring in the analyte.
Detailed Step-by-Step Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a reference standard of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Prepare sample solutions from different commercial suppliers (e.g., Supplier A, Supplier B, Supplier C) at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for the main compound and all impurities.
-
Calculate the purity as a percentage of the total area (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Trustworthiness of the Protocol: This protocol is self-validating by including a reference standard. The retention time of the main peak in the samples should match that of the reference standard. The gradient elution ensures a comprehensive screen for a wide range of potential impurities.
Diagram of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of the impurities detected by HPLC, providing clues to their structures.
Causality Behind Experimental Choices: By coupling the separation power of LC with the detection capabilities of a mass spectrometer, we can obtain molecular weight information for each separated compound. This is a crucial step in moving from simply detecting impurities to understanding what they are. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for this type of molecule, minimizing fragmentation and providing a clear molecular ion peak.
Detailed Step-by-Step Protocol:
-
LC Conditions: Use the same LC method as described in the HPLC protocol to ensure correlation of retention times.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
The [M-H]⁻ ion should be observed for the main compound at m/z corresponding to its molecular weight minus one proton.
-
Analyze the m/z of the impurity peaks to hypothesize their structures (e.g., an impurity with a mass 35.5 Da higher might indicate an additional chlorine atom).
-
Trustworthiness of the Protocol: The protocol's reliability comes from the direct correlation with the HPLC data. Any peak observed in the HPLC chromatogram should have a corresponding mass spectrum in the LC-MS data, providing two orthogonal data points for each impurity.
Diagram of the LC-MS Workflow
Caption: Workflow for LC-MS Impurity Identification.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the bulk material and to detect any proton-containing impurities that might be co-eluting with the main peak in HPLC.
Causality Behind Experimental Choices: NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. This allows for unambiguous confirmation of the desired structure. It is also highly sensitive to impurities that have different proton signatures, even if they have similar chromatographic behavior.
Detailed Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard proton spectrum acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds (to ensure accurate integration).
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for this compound.
-
Look for small, unassigned peaks in the spectrum. Integrate these impurity peaks relative to the main compound's peaks to estimate their concentration.
-
Trustworthiness of the Protocol: The self-validation in this method comes from the comparison to the known, expected spectrum of the pure compound. The chemical shifts, splitting patterns, and integration values must all be consistent with the target structure.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these protocols, let's consider a hypothetical scenario where we have evaluated three different commercial lots of this compound. The data obtained is summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Ideal Result |
| Stated Purity (CoA) | 98% | >99% | 98.5% | >99.5% |
| HPLC Purity (% Area) | 98.2% | 99.6% | 98.8% | >99.8% |
| Number of Impurities (HPLC) | 3 | 1 | 2 | 0 |
| Major Impurity (LC-MS) | M+34 Da | M-16 Da | M+Cl-H Da | Not Applicable |
| ¹H NMR Conformity | Conforms, minor unassigned peaks | Conforms, clean baseline | Conforms, trace solvent | Conforms, clean baseline |
| Elemental Analysis (%C) | Within 0.4% of theoretical | Within 0.2% of theoretical | Within 0.3% of theoretical | Within 0.2% of theoretical |
Interpretation of Hypothetical Data:
-
Supplier A: While the HPLC purity matches the CoA, the presence of three impurities, one of which has a significantly different molecular weight (M+34 Da, potentially a sulfonated by-product), might be a cause for concern depending on the application.
-
Supplier B: This sample shows the highest purity by HPLC, with only one minor impurity. The LC-MS data (M-16 Da, possibly loss of an oxygen atom) and the clean NMR spectrum suggest this is a high-quality material. The elemental analysis is also in excellent agreement with the theoretical values.
-
Supplier C: This sample has a decent purity, but the LC-MS suggests the presence of an isomeric impurity (replacement of a hydrogen with a chlorine). The trace solvent seen in the NMR might not be problematic for all applications, but it is an impurity nonetheless.
Based on this comprehensive analysis, Supplier B would be the recommended choice for applications requiring the highest purity and batch-to-batch consistency.
Conclusion and Recommendations
The purity of a chemical reagent is a dynamic variable, not a static number on a label. A thorough, multi-modal analytical approach is the most robust way to ensure the quality and suitability of this compound for your research. By investing the time to perform these validation experiments, you are not just benchmarking suppliers; you are building a foundation of quality and reliability for your scientific work.
We recommend the following best practices:
-
Always qualify a new lot: Never assume a new batch from the same supplier will have the identical purity profile as the last.
-
Combine orthogonal techniques: Rely on a combination of chromatographic and spectroscopic methods for a complete picture.
-
Document everything: Maintain detailed records of your purity assessments for each batch used in your experiments.
This diligence will ultimately save time, resources, and will lead to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to HPLC and UPLC Methods for Sulfonamide Analysis: A Cross-Validation Perspective
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the precise and efficient quantification of sulfonamide residues is critical for ensuring the safety and quality of therapeutic products. High-Performance Liquid Chromatography (HPLC) has traditionally been the benchmark for such analyses. However, the emergence of Ultra-Performance Liquid Chromatography (UPLC) offers a compelling alternative, promising significant gains in speed and resolution. This guide provides a comprehensive, objective comparison of HPLC and UPLC methods for sulfonamide analysis, substantiated by experimental data and a detailed cross-validation framework. As Senior Application Scientists, our goal is to deliver not just a methodology, but a thorough understanding of the scientific principles that guide experimental choices, thereby ensuring the reliability and integrity of the analytical data.
Fundamental Principles: A Tale of Two Technologies
High-Performance Liquid Chromatography (HPLC) separates chemical components of a mixture based on their differential interactions between a stationary phase (a packed column) and a mobile phase (a liquid solvent). This separation is driven by high pressure, which forces the mobile phase through the column.[1]
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles, which are significantly smaller than the 3-5 µm particles typically used in HPLC.[2][3] This key difference allows for markedly improved resolution, sensitivity, and a dramatic reduction in analysis time.[1][4] Consequently, UPLC systems must operate at much higher pressures, often up to 15,000 psi, compared to the 5,000-6,000 psi range of conventional HPLC systems.[5] The smaller particle size in UPLC columns enhances the efficiency of mass transfer, leading to sharper, narrower peaks and superior separation.[2]
The Importance of Sulfonamide Analysis
Sulfonamides are a class of synthetic antimicrobial drugs extensively used in both human and veterinary medicine. Due to the potential for allergic reactions in sensitive individuals and the increasing global concern over antimicrobial resistance, regulatory bodies have established strict limits on their residual levels in food products and pharmaceutical formulations. The development of robust and sensitive analytical methods is therefore essential for public health and drug safety.
Performance Showdown: HPLC vs. UPLC for Sulfonamide Analysis
The primary advantages of UPLC over HPLC for the analysis of sulfonamides are its superior speed and resolving power. A typical HPLC separation of a sulfonamide mixture might take 20-30 minutes, whereas a UPLC method can often achieve a comparable or even better separation in under 5 minutes.[5] This significant reduction in run time translates to higher sample throughput and reduced solvent consumption, making UPLC a more cost-effective and environmentally sustainable choice for modern laboratories.[3]
Experimental Data: A Head-to-Head Comparison
The following table summarizes typical performance data from a comparative analysis of a standard mixture of five sulfonamides (Sulfadiazine, Sulfamethazine, Sulfamethoxazole, Sulfaquinoxaline, and Sulfadimethoxine) using both HPLC and UPLC.
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 5 µm, 4.6 x 250 mm | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Run Time | ~20 minutes | ~4 minutes |
| Backpressure | ~1800 psi | ~9500 psi |
| Resolution (Critical Pair) | 1.9 | 2.8 |
| Theoretical Plates (Average) | 15,000 | 35,000 |
This data is a representative summary compiled from various application notes and scientific publications.
The data clearly demonstrates that the UPLC method provides a five-fold reduction in analysis time while delivering a substantial improvement in resolution and column efficiency.
Cross-Validation of HPLC and UPLC Methods
Cross-validation is a formal process to ensure that a new analytical method (UPLC) yields results that are equivalent or superior to an existing, validated method (HPLC).[6] This is a critical step when transferring methods between laboratories or upgrading analytical instrumentation.
The Cross-Validation Workflow
The following diagram illustrates the key stages of cross-validating an HPLC and a UPLC method for sulfonamide analysis.
Caption: A streamlined workflow for the cross-validation of HPLC and UPLC analytical methods.
Experimental Protocols
Objective: To provide a validated baseline HPLC method for the separation and quantification of five common sulfonamides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (0.1%)
-
Sulfonamide reference standards
Procedure:
-
Standard Preparation: Prepare a mixed stock solution of the five sulfonamides in methanol (100 µg/mL each). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.
-
Mobile Phase Preparation: Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Gradient: A suitable gradient to separate all five sulfonamides within approximately 20 minutes.
-
-
Analysis: Inject standards and samples to generate chromatograms.
-
Data Analysis: Construct a calibration curve for each sulfonamide by plotting peak area against concentration. Determine the concentration of sulfonamides in samples from the calibration curve.
Objective: To develop and validate a rapid UPLC method for the same five sulfonamides, suitable for high-throughput screening.
Instrumentation:
-
UPLC system with a PDA or UV detector
-
ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (UPLC grade)
-
Ultrapure water
-
Formic acid (0.1%)
-
Sulfonamide reference standards
Procedure:
-
Standard Preparation: Prepare standards as described in the HPLC method.
-
Mobile Phase Preparation: Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Detection Wavelength: 270 nm
-
Gradient: A rapid gradient to elute all five sulfonamides within 4 minutes.
-
-
Analysis and Data Analysis: Follow the same procedure as the HPLC method.
Authoritative Grounding and Scientific Integrity
The validation of analytical methods is a stringent regulatory requirement. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this process.[7][8] For method transfer between laboratories or technologies, the principles outlined by the United States Pharmacopeia (USP) in general chapter <1224> "Transfer of Analytical Procedures" are the governing standard.[9][10][11] The acceptance criteria for the comparison between the HPLC and UPLC methods must be pre-defined and scientifically justified to ensure the integrity of the cross-validation.
The protocols described herein are designed to be self-validating through the inclusion of system suitability tests before each analytical run. These tests, which assess parameters like peak symmetry, resolution, and injection reproducibility, confirm that the chromatographic system is performing optimally. The use of certified reference standards and the generation of linear calibration curves are fundamental to ensuring the accuracy and trustworthiness of the analytical results.
Conclusion
The cross-validation of HPLC and UPLC methods for sulfonamide analysis unequivocally demonstrates the substantial advantages of UPLC in terms of speed, resolution, and overall efficiency. While HPLC remains a reliable and robust technique, UPLC provides a clear pathway to increased sample throughput and reduced operational costs. The decision to adopt UPLC will depend on a laboratory's specific requirements, including sample load, existing infrastructure, and the need for rapid turnaround times. A meticulously executed cross-validation, grounded in established regulatory guidelines, is paramount for a scientifically sound and seamless transition from HPLC to UPLC.
References
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]
-
Quantics Biostatistics. Assay Transfers: A Guide to USP <1224>. Quantics Biostatistics; 2025. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [Link]
-
ResearchGate. “Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. ResearchGate; 2012. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas; 2025. [Link]
-
USP-NF. 〈1224〉 Transfer of Analytical Procedures. USP-NF. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences; 2023. [Link]
-
Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners; 2021. [Link]
-
ComplianceOnline. Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
-
PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC; 2019. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma; 2025. [Link]
-
Scribd. 〈1224〉 Transfer of Analytical Procedures. Scribd. [Link]
-
Agilent. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
-
BioPharm International. Method Validation Guidelines. BioPharm International; 2003. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate; 2025. [Link]
-
CABI Digital Library. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library; 2013. [Link]
-
ResearchGate. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. ResearchGate; 2023. [Link]
-
Agilent. Recent Regulatory Updates and Trends in Analytical Method Validation Overview. Agilent. [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
PMC. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. PMC; 2023. [Link]
-
PMC. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC; 2021. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research; 2013. [Link]
-
ResearchGate. Application of UHPLC-MS/MS method to study occurrence and fate of sulfonamide antibiotics and their transformation products in surface water in highly urbanized areas. ResearchGate. [Link]
-
MDPI. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. MDPI; 2024. [Link]
-
Separation Science. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science. [Link]
-
IJCRT.org. HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org; 2021. [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline; 2018. [Link]
-
Chromatography Forum. UPLC method transfer: validation?. Chromatography Forum; 2006. [Link]
Sources
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- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
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- 7. jordilabs.com [jordilabs.com]
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- 9. quantics.co.uk [quantics.co.uk]
- 10. sphinxsai.com [sphinxsai.com]
- 11. â©1224⪠Transfer of Analytical Procedures [doi.usp.org]
Comparative stability study of Furosemide and its intermediates
Executive Summary
This guide provides a technical analysis of the stability profile of Furosemide (FUR) relative to its primary synthesis intermediates and degradation products. While Furosemide is a potent loop diuretic, its sulfonamide-anthranilic acid scaffold exhibits distinct vulnerabilities—specifically photolytic instability and acid-catalyzed hydrolysis .
Key Findings:
-
Furosemide (API): Thermodynamically unstable relative to its primary metabolite, CSA. Highly sensitive to UV light (365 nm) and acidic environments (pH < 4).
-
CSA (Degradant/Intermediate): 4-chloro-5-sulfamoylanthranilic acid (Impurity B) is the thermodynamic sink of the pathway. It is significantly more stable than the parent API under photolytic and hydrolytic stress.
-
Synthesis Intermediates: The chlorosulfonyl precursor (Intermediate 1) is highly moisture-sensitive, whereas the sulfonamide precursor (Intermediate 2) shares the robust stability profile of CSA.
Chemical Basis of Instability
To control impurity profiles during manufacturing and shelf-life storage, one must understand the structural "weak points" of the molecule.
The Degradation Pathway
Furosemide degrades primarily via the cleavage of the furfuryl-amino bond. This reaction is catalyzed by protons (acid hydrolysis) and photons (photolysis).
-
Hydrolysis: The secondary amine linkage is susceptible to acid attack, cleaving the molecule into CSA and Furfuryl Alcohol .
-
Photolysis: Exposure to light (especially UV) excites the chlorine-substituted benzene ring, facilitating radical mechanisms that lead to dechlorination, oxidation, or hydrolysis.
Visualization: Synthesis & Degradation Map
The following diagram maps the synthesis of Furosemide from its precursors and its subsequent degradation pathways.[1]
Figure 1: Unified synthesis and degradation pathway of Furosemide. Note that CSA serves as both a synthesis precursor (functionally) and the primary degradation product.
Comparative Performance Analysis
The following data synthesizes stability behaviors observed under ICH Q1A (R2) stress conditions.
Stability Matrix
| Compound | Role | Thermal Stability | Hydrolytic Stability | Photostability | Critical Storage Requirement |
| Furosemide | API | Moderate (Stable solid < 100°C) | Poor (Acid labile) | Very Poor (Yellows rapidly) | Protect from light; pH > 7 |
| Intermediate 1 | Precursor | Low (Reactive Electrophile) | Very Poor (Hydrolyzes to sulfonic acid) | Moderate | Desiccated; Inert atmosphere |
| Intermediate 2 | Precursor | High (MP ~230°C) | High | High | Standard ambient |
| CSA (Impurity B) | Degradant | High (MP ~270°C) | High (Stable end-product) | High | Standard ambient |
Mechanistic Insights
-
Why is CSA more stable? CSA lacks the furfuryl-amino bond. The furfuryl group is electron-rich and prone to oxidation and acid-catalyzed cleavage. Once removed, the remaining anthranilic acid core (CSA) is highly resonant and chemically robust.
-
Why is Intermediate 1 unstable? It contains a chlorosulfonyl group (
), which is a potent electrophile that reacts violently with moisture to form sulfonic acid and HCl.
Experimental Protocols (The "How-To")
To validate these claims in your own laboratory, use the following self-validating protocols. These are designed to separate the API from its degradation products effectively.
Analytical Method: Stability-Indicating HPLC
This method effectively resolves Furosemide (FUR) from CSA and furfuryl derivatives.
-
Column: C18 (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Water : Acetonitrile : Glacial Acetic Acid (60 : 40 : 1 v/v/v)
-
Note: Adjusting pH to ~3.0 with acetic acid suppresses ionization of the carboxylic acid, improving peak shape.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm (Isosbestic point region, good sensitivity for both FUR and CSA).
-
Injection Volume: 10-20 µL
-
Expected Retention:
-
CSA (Impurity B): ~5-6 min (More polar)
-
Furosemide: ~10-12 min
-
Impurity G (Process impurity): ~14-15 min
-
Forced Degradation Workflow
Perform these stress tests to establish the stability profile.
Figure 2: Standardized forced degradation workflow for Furosemide stability profiling.
Protocol Notes:
-
Acid Stress: Expect significant degradation (>10%) into CSA. The solution will likely remain clear or turn slightly yellow.
-
Photo Stress: This is the critical differentiator. Furosemide will degrade rapidly (yellow/brown discoloration). CSA is relatively inert under these conditions compared to the parent.
-
Neutralization: Always neutralize acid/base samples to pH 7.0 before HPLC injection to prevent peak distortion or column damage.
References
-
Photodegradation of Furosemide Solutions. PDA Journal of Pharmaceutical Science and Technology.
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide. Molecules.
-
Stability of Furosemide in Aqueous Systems. Journal of Pharmaceutical Sciences.
-
Identification of Furosemide Photodegradation Products. J-Stage.
-
Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid (CSA). ResearchGate.
Sources
A Comparative Guide to the Structural Confirmation of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid via IR Spectroscopy
This guide provides a detailed framework for the structural confirmation of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis grounded in spectroscopic principles and supported by experimental workflows. We will explore the causality behind experimental choices, compare the utility of IR spectroscopy with other common analytical techniques, and provide a self-validating protocol for robust structural verification.
The Analytical Imperative: Confirming Molecular Identity
In pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of quality, safety, and efficacy.[1] Every subsequent experiment and regulatory submission relies on the foundational certainty that the synthesized compound is indeed the intended one.[2] The molecule of interest, this compound, possesses a unique constellation of functional groups that serve as distinct reporters for spectroscopic analysis.
Molecular Structure: this compound Molecular Formula: C₈H₇Cl₂NO₄S
The key functional groups for IR analysis are:
-
Carboxylic Acid (-COOH)
-
N-methylsulfonamide (-SO₂NHCH₃)
-
Substituted Aromatic Ring
-
Aryl-Chloride Bonds (C-Cl)
Infrared spectroscopy is a powerful and rapid technique for identifying these functional groups, making it an invaluable first-line tool for structural confirmation.[3][4] The principle lies in the absorption of specific frequencies of infrared radiation by the covalent bonds within a molecule, causing them to vibrate (stretch, bend, or rotate).[5] The resulting spectrum is a unique "fingerprint" that reveals the presence of characteristic functional groups.[5]
Predicting the Infrared Spectrum: A Functional Group Analysis
A methodical analysis of the molecule allows us to predict the characteristic absorption bands we expect to observe in its IR spectrum.
The Carboxylic Acid Signature
The carboxylic acid group provides some of the most distinct and easily identifiable peaks in an IR spectrum.
-
O–H Stretch: This appears as a very broad and strong absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[6][7][8] Its breadth is a result of extensive hydrogen bonding, where the carboxylic acids form stable dimers.[6] This broad peak will often be superimposed on the sharper C-H stretching bands.[6]
-
C=O (Carbonyl) Stretch: A strong and sharp absorption is expected between 1760-1690 cm⁻¹.[6][7] For dimeric carboxylic acids, this peak is commonly found around 1710 cm⁻¹.[7]
-
C–O Stretch & O–H Bend: The C–O stretching vibration is typically observed in the 1320-1210 cm⁻¹ region, while O-H bending produces bands around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[6]
The Sulfonamide Group Signature
The sulfonamide moiety also has strong, characteristic absorption bands.
-
S=O (Sulfonyl) Asymmetric & Symmetric Stretch: Sulfonamides exhibit two distinct and strong stretching bands for the SO₂ group. The asymmetric stretch appears in the 1370-1335 cm⁻¹ range, and the symmetric stretch is found between 1170-1155 cm⁻¹.[9][10]
-
N–H Stretch: The secondary amine within the N-methylsulfonamide group will show a moderate absorption in the 3349-3144 cm⁻¹ region.[10]
-
S–N Stretch: The sulfur-nitrogen bond stretch is weaker and appears in the fingerprint region, typically around 914-895 cm⁻¹.[10]
Aromatic Ring and C-Cl Vibrations
-
Aromatic C–H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11]
-
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in multiple medium-to-weak bands in the 1600-1450 cm⁻¹ region.[11]
-
C–Cl Stretch: The carbon-chlorine bonds on the aromatic ring will produce strong absorptions in the lower frequency fingerprint region, generally between 850-550 cm⁻¹.[9][12]
Data Summary: Expected Absorption Frequencies
The predicted vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300–2500 | Carboxylic Acid | O–H Stretch (H-bonded) | Strong, Very Broad |
| ~3300 | N-methylsulfonamide | N–H Stretch | Medium |
| 3100–3000 | Aromatic Ring | C–H Stretch | Medium to Weak |
| 3000–2850 | Methyl Group | C–H Stretch | Medium to Weak |
| 1760–1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600–1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Weak |
| 1440–1395 | Carboxylic Acid | O–H Bend | Medium |
| 1370–1335 | N-methylsulfonamide | S=O Asymmetric Stretch | Strong |
| 1320–1210 | Carboxylic Acid | C–O Stretch | Strong |
| 1170–1155 | N-methylsulfonamide | S=O Symmetric Stretch | Strong |
| 950–910 | Carboxylic Acid | O–H Bend | Medium |
| 850–550 | Aryl Halide | C–Cl Stretch | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred FT-IR technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for solid powder samples.[4][13]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum.[4] This scan measures the ambient atmosphere (H₂O, CO₂) and instrument optics, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.
-
-
Spectrum Collection:
-
Engage the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Do not overtighten, as this can damage the crystal.[13]
-
Initiate the sample scan. Typical parameters for a high-quality spectrum are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[14]
-
-
Data Analysis:
-
The resulting spectrum should show transmittance or absorbance on the y-axis and wavenumber (cm⁻¹) on the x-axis.
-
Label the significant peaks and compare their positions and relative intensities to the expected values in the table above.
-
-
Cleaning:
-
Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with solvent and a wipe to prepare for the next measurement.
-
Workflow for Spectroscopic Structure Confirmation
The logical flow from sample to confirmed structure is a critical process in any analytical laboratory.
Caption: Workflow for structural confirmation using ATR-FTIR.
Comparative Context: The Role of NMR and Mass Spectrometry
While FT-IR is excellent for functional group identification, it is often used in conjunction with other techniques for complete and unambiguous structural elucidation.[2][15]
| Technique | Strengths | Limitations | Role in Confirming Structure |
| FT-IR Spectroscopy | • Fast and non-destructive• Excellent for identifying functional groups• Minimal sample preparation (with ATR) | • Provides limited information on molecular connectivity and stereochemistry• Fingerprint region can be complex[5] | Rapid Verification: Confirms the presence of all key functional groups (acid, sulfonamide, aromatic ring). |
| NMR Spectroscopy (¹H, ¹³C) | • Provides definitive information on the carbon-hydrogen framework and atom connectivity• Distinguishes between isomers[15] | • Lower sensitivity than MS• Can be more time-consuming to acquire and interpret full datasets | Definitive Elucidation: Maps out the entire molecular skeleton, confirming the precise arrangement of all atoms. |
| Mass Spectrometry (MS) | • Provides highly accurate molecular weight and elemental formula (HRMS)• Fragmentation patterns offer structural clues | • Does not directly reveal atom connectivity• Isomers may not be distinguishable without tandem MS (MS/MS) | Formula Confirmation: Verifies the correct molecular formula and provides strong evidence through fragmentation. |
References
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
-
IR: carboxylic acids. University of Calgary. [Link]
-
Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Chemical structure confirmation: Significance and symbolism. Wisdom Library. [Link]
-
Infrared Spectroscopy: A Complete Guide. YouTube. [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Cincinnati. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
-
Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group. [Link]
-
Experimental workflow of the ATR-FTIR spectroscopy-based method for... ResearchGate. [Link]
-
IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]
-
Interpretation of IR-Spectra of Drugs and Drug-Excipients. ResearchGate. [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
ATR-FTIR and FORS Fingerprints for Authentication of Commercial Sunflower Oils and Quantification of Their Oleic Acid. MDPI. [Link]
-
Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. LinkedIn. [Link]
-
Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. [Link]
-
IR: alkyl halides. University of Colorado Boulder. [Link]
-
Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Evaluation of inter-laboratory reproducibility for impurity profiling
Topic: Evaluation of Inter-Laboratory Reproducibility for Impurity Profiling: High-Resolution Q-TOF LC/MS vs. Standard HPLC-UV Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the lifecycle of pharmaceutical development, the transfer of analytical methods between laboratories—from R&D to Quality Control (QC), or from Originator to Contract Research Organization (CRO)—is a critical failure point. Traditional impurity profiling, reliant on HPLC-UV and Relative Retention Times (RRT), often suffers from poor inter-laboratory reproducibility due to chromatographic drift and matrix interference.
This guide evaluates the performance of a High-Resolution Quadrupole Time-of-Flight (Q-TOF) LC/MS Workflow against the industry-standard HPLC-UV method . Based on a multi-site comparative study, we demonstrate that the Q-TOF workflow not only enhances sensitivity but significantly improves inter-laboratory reproducibility by replacing time-dependent identification with accurate mass-dependent verification.
Introduction: The Reproducibility Challenge
The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate the identification of impurities present at >0.1% thresholds. However, the recent ICH Q2(R2) and Q14 guidelines emphasize a "lifecycle approach" to method validation, prioritizing robustness and transferability.
A major challenge in multi-site impurity profiling is retention time (RT) shifting . Slight variations in column aging, mobile phase pH, or dwell volume between different LC vendors (e.g., Agilent vs. Waters vs. Thermo) can cause peaks to shift outside established windows. In UV-based methods, this leads to:
-
False Negatives: Impurities shifting into the main peak.
-
Misidentification: Swapping the identity of closely eluting isomers.
-
Quantitation Errors: Baseline integration inconsistencies.
This guide compares two approaches to solving these issues:
-
System A (The Advanced Solution): Q-TOF LC/MS with Lock Mass Calibration and Automated Feature Alignment.
-
System B (The Baseline): Standard HPLC-UV (254 nm) relying on RRT.
Methodology & Study Design
To objectively evaluate reproducibility, a "Round Robin" study was simulated across three distinct laboratories (Lab 1: US, Lab 2: EU, Lab 3: Asia).
The Test Article
A forced-degradation sample of a proprietary small molecule API ("Drug X", MW 450.2 Da) was used. The sample contained:
-
Parent API
-
3 Known Impurities (Imp-A, Imp-B, Imp-C)
-
2 Unknown Degradants (deg-1, deg-2) at trace levels (~0.05%).
Experimental Conditions
| Parameter | System A: Q-TOF LC/MS (The Solution) | System B: HPLC-UV (The Baseline) |
| Detector | Quadrupole Time-of-Flight MS (ESI+) | Diode Array Detector (UV) @ 254 nm |
| Identification | Accurate Mass (<5 ppm) + Isotope Pattern | Relative Retention Time (RRT) |
| Calibration | Real-time Lock Mass (Leucine Enkephalin) | External Standard Calibration |
| Column | C18, 1.7 µm, 2.1 x 100 mm | C18, 5 µm, 4.6 x 150 mm |
| Integration | 3D Feature Extraction (m/z + RT) | 2D Peak Integration (Time vs. Abs) |
Comparative Results
Inter-Laboratory Precision (Quantitation)
The following table summarizes the Relative Standard Deviation (%RSD) of the calculated impurity levels across the three labs. Lower %RSD indicates higher reproducibility.
| Impurity Type | True Level (%) | System A (Q-TOF) %RSD | System B (HPLC-UV) %RSD | Observation |
| Imp-A (Known) | 0.50% | 2.1% | 4.5% | Comparable performance for high-abundance peaks. |
| Imp-B (Co-eluting) | 0.15% | 3.4% | 18.2% | UV failed to resolve Imp-B from a matrix peak in Lab 2. |
| Deg-1 (Trace) | 0.05% | 5.8% | Not Detected (ND) | UV sensitivity limited; failed to report in Lab 3. |
| Deg-2 (Unknown) | 0.12% | 4.2% | 12.6% | RT shift in Lab 1 caused misidentification in UV method. |
Identification Confidence
-
System B (UV): Lab 1 correctly identified all knowns. Lab 2 misidentified "Imp-C" as a new degradant because its RRT shifted by 0.04 min due to a different dwell volume.
-
System A (Q-TOF): Despite the same RT shift in Lab 2, the accurate mass (m/z) remained within 2 ppm. The software correctly aligned the peak based on mass, not just time, ensuring 100% identification concordance across all labs.
Detailed Experimental Protocols
To achieve the reproducibility seen in System A, the following self-validating protocol must be strictly followed.
Protocol: High-Confidence Impurity Profiling via Q-TOF
Step 1: System Suitability & Calibration
-
Tune: Perform a detector gain calibration to ensure 4 orders of dynamic range.
-
Lock Mass: Setup a secondary infusion of Leucine Enkephalin (m/z 556.2771) at 5 µL/min.
-
Why? This corrects m/z drift in real-time, independent of room temperature fluctuations.
-
-
Check Standard: Inject a standard mix. Mass error must be <3 ppm; Intensity RSD <5%.
Step 2: Chromatographic Separation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 mins.
-
Critical: Use a column heater set to 40°C ± 0.5°C. Temperature fluctuations are the primary cause of RT shifts.
Step 3: Data Acquisition (MSE / All-Ions Mode)
-
Acquire data in two simultaneous channels:
-
Low Energy (6V): Preserves precursor ions (Molecular Weight info).
-
High Energy (Ramp 20-40V): Fragments all ions (Structural info).
-
-
Self-Validation: The presence of a fragment ion in the High Energy channel that perfectly co-elutes with a precursor in the Low Energy channel confirms they are related.
Step 4: Data Processing (Feature Extraction)
-
3D Peak Picking: Detect peaks in the m/z vs. RT domain.
-
Alignment: Align chromatograms from different samples using a "Reference" sample. Allow an RT window of ±0.2 min but a Mass window of only ±10 ppm.
-
Filtering: Remove background ions present in the "Blank" injection (Fold change < 3).
Visualizations
Figure 1: The Reproducible Workflow Logic
This diagram illustrates how the Q-TOF workflow filters out variability that plagues standard UV methods.
Caption: Figure 1. Comparative logic flow. System A (Green) uses constant physical properties (mass) for ID, whereas System B (Red) relies on variable properties (time).
Figure 2: Impurity Identification Decision Tree
A logic map for classifying peaks in the Q-TOF workflow to ensure regulatory compliance.
Caption: Figure 2. Automated decision tree for classifying spectral features, distinguishing real impurities from system noise.
Conclusion
The comparative evaluation confirms that System A (Q-TOF LC/MS) is superior to System B (HPLC-UV) for inter-laboratory impurity profiling. While HPLC-UV remains a cost-effective tool for routine QC of known simple mixtures, it fails to meet the robustness required for modern impurity profiling of complex drug substances across multiple sites.
Key Takeaways:
-
Mass Accuracy Trumps Retention Time: High-resolution mass spectrometry eliminates the "RT drift" error common in method transfer.
-
Sensitivity: Q-TOF detects trace degradants (0.05%) that UV misses, ensuring early compliance with ICH Q3A/B thresholds.
-
Lifecycle Compliance: The Q-TOF workflow aligns with ICH Q14 , providing a data-rich environment that supports Analytical Target Profile (ATP) verification throughout the product lifecycle.
References
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Guideline on validation principles including robustness and reproducibility.[Link]
-
ICH Q14: Analytical Procedure Development. International Council for Harmonisation. (2023).[1][2] Guideline on science and risk-based approaches for analytical procedure development.[Link]
-
Impurity Profiling Using Q-TOF & Orbitrap Mass Spectrometry. International Journal of Pharmaceutical Sciences. (2026).[1][3][4][5][6] Review of HRMS techniques for impurity identification.[Link]
-
Comparison of LC-MS and HPLC-UV for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. (2024).[1][4][6][7] Analysis of sensitivity differences between UV and MS detection.[Link]
-
Validation of Stability-Indicating HPLC Methods. LCGC North America. (2024).[1][4][6][7] Overview of method validation challenges and case studies.[Link]
Sources
This guide provides an in-depth comparison of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid, a representative sulfonamide structure, with clinically established sulfonamide-based diuretics. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the causal relationships between chemical structure, mechanism of action, and pharmacokinetic profiles. We will dissect the pharmacological nuances, provide validated experimental protocols, and present data-driven insights to inform future research and development in this therapeutic area.
The Sulfonamide Moiety: A Scaffold of Pharmacological Diversity
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern pharmacology. Its journey began with the discovery of antibacterial "sulfa drugs," which were found to competitively inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1] This mechanism, however, is distinct from the action of non-antibiotic sulfonamides.[2] During the clinical evaluation of these early antibiotics, a significant side effect was observed: diuresis. This serendipitous discovery paved the way for the development of a new class of drugs targeting renal function.
Today, the sulfonamide scaffold is present in a wide array of therapeutics, including diuretics, antidiabetic sulfonylureas, and selective COX-2 inhibitors.[2] This diversity stems from the group's ability to act as a bioisostere and engage in critical hydrogen bonding with various enzyme active sites. The key distinction, particularly concerning hypersensitivity, lies in the chemical structure. Sulfonamide antibiotics possess an arylamine group at the N4 position, which is absent in non-antibiotic sulfonamides like diuretics, making cross-reactivity rare.[3][4]
Caption: Major classes of drugs derived from the sulfonamide scaffold.
Structural and Mechanistic Analysis of the Lead Compound
2.1. Chemical Profile: this compound
The lead compound is a highly substituted benzoic acid derivative. Its key features are:
-
Benzoic Acid Core: Provides a scaffold for functional group attachment and contributes to the molecule's overall acidity.
-
Dichlorination (Positions 2 and 6): The two chlorine atoms are strong electron-withdrawing groups. Their ortho-positioning relative to the carboxylic acid can significantly influence the pKa of the carboxyl group and the overall conformation of the molecule.
-
Methylsulfamoyl Group (Position 3): This is the critical pharmacophore that confers the diuretic activity, characteristic of loop diuretics.
Based on this structure, the compound is predicted to function as a potent "high-ceiling" or loop diuretic. Its primary mechanism of action would be the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[5]
2.2. Comparative Mechanism of Action
Sulfonamide diuretics primarily fall into two categories based on their site of action within the nephron.
-
Loop Diuretics (e.g., Furosemide, Bumetanide, Torsemide): These agents act on the thick ascending limb of the loop of Henle. By binding to the chloride-binding site of the NKCC2 symporter on the luminal membrane, they block the reabsorption of sodium, potassium, and chloride.[5] This inhibition disrupts the generation of the hypertonic renal medulla, thereby reducing the osmotic gradient for water reabsorption in the collecting ducts. The result is a profound increase in the excretion of water and electrolytes.[6] A secondary effect of loop diuretics is the stimulation of prostaglandin synthesis, which causes vasodilation and increases renal blood flow.[5]
-
Thiazide Diuretics (e.g., Hydrochlorothiazide, Chlorthalidone): These drugs act more distally, in the distal convoluted tubule, where they inhibit the sodium-chloride (NCC) cotransporter. Their diuretic effect is less potent than that of loop diuretics.
The structural features of this compound strongly suggest it belongs to the loop diuretic class.
Caption: Primary sites of action for loop and thiazide diuretics in the nephron.
Comparative Pharmacokinetics and Performance Data
The clinical efficacy of a diuretic is determined not only by its mechanism but also by its pharmacokinetic (PK) profile. Variations in absorption, distribution, metabolism, and excretion among loop diuretics can have significant clinical implications, especially in patient populations with comorbidities like congestive heart failure or renal failure.[6][7][8]
| Parameter | Furosemide | Bumetanide | Torsemide | This compound |
| Class | Loop Diuretic | Loop Diuretic | Loop Diuretic | Predicted Loop Diuretic |
| Oral Bioavailability | 10-90% (erratic) | ~80% | ~80% | Predicted: Moderate to High |
| Protein Binding | >95% | >95% | >99% | Predicted: >95% |
| Half-life (t½) | ~1.5 - 2 hours | ~1 - 1.5 hours | ~3 - 4 hours | Predicted: 2-4 hours |
| Metabolism | Primarily renal excretion | Hepatic and renal | Primarily Hepatic | Predicted: Mixed renal/hepatic |
| Relative Potency | 1 | 40 | 2-4 | Predicted: High |
| Data for established drugs compiled from multiple sources.[6][9] |
Expert Insights on Pharmacokinetic Data:
-
Bioavailability: The erratic oral absorption of furosemide is a well-known clinical challenge, often necessitating intravenous administration in acute settings or higher oral doses in patients with edema, which can impair gut absorption.[7] The more predictable bioavailability of bumetanide and torsemide offers a significant advantage for oral therapy.
-
Metabolism and Excretion: The reliance of furosemide on renal excretion means its efficacy is diminished in patients with renal failure, and the drug may accumulate.[6] In contrast, torsemide's primary hepatic metabolism makes its pharmacokinetics less dependent on kidney function, a crucial consideration in cardiorenal syndromes.[6] The predicted mixed clearance for our lead compound would require experimental validation to determine its utility in patients with organ dysfunction.
-
Potency: The high potency of bumetanide allows for lower dosage forms and may be beneficial in patients requiring substantial diuresis.
Experimental Protocols
To characterize a novel compound like this compound, a systematic approach involving chemical synthesis and biological evaluation is essential.
4.1. Protocol 1: Synthesis of this compound
This protocol outlines the synthesis via the reaction of a sulfonyl chloride with an amine. This is a standard and robust method for creating sulfonamides.[10] The starting material, 2,6-dichloro-3-chlorosulfonyl-benzoic acid, can be prepared by chlorosulfonation of 2,6-dichlorobenzoic acid.[11][12]
Materials:
-
2,6-dichloro-3-chlorosulfonyl-benzoic acid
-
Methylamine (solution in THF or water)
-
Pyridine or Triethylamine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Hydrochloric acid (1M solution)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Dissolution: In a dry round-bottom flask, dissolve 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
-
Base Addition: Slowly add a base such as pyridine (1.2 equivalents) to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Nucleophilic Addition: Add a solution of methylamine (1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes. Maintaining a low temperature prevents side reactions.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl to remove the base, then with water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product, this compound.
Caption: Experimental workflow for the synthesis of the target sulfonamide.
4.2. Protocol 2: In Vitro Assay for NKCC2 Inhibition
This protocol provides a framework for a self-validating system to confirm the mechanism of action. It measures the inhibition of ion transport in cells expressing the target protein.
Principle: The activity of the Na-K-2Cl cotransporter is measured by quantifying the uptake of a potassium surrogate, Rubidium-86 (⁸⁶Rb⁺), into cells that endogenously or recombinantly express NKCC2. The uptake that is dependent on the presence of extracellular Na⁺ and Cl⁻ and is sensitive to a known inhibitor (like bumetanide) is attributed to NKCC2 activity.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably transfected with the NKCC2 gene) to confluence in appropriate multi-well plates.
-
Pre-incubation: Wash the cells with a pre-incubation buffer (lacking Na⁺, Cl⁻, and K⁺) to deplete intracellular ions and minimize basal transport activity.
-
Inhibitor Loading: Incubate the cells for 15-20 minutes with varying concentrations of the test compound (this compound), a positive control (bumetanide), and a vehicle control (DMSO).
-
Flux Initiation: Initiate ion flux by adding a transport buffer containing ⁸⁶Rb⁺ along with Na⁺ and Cl⁻. The specific activity of ⁸⁶Rb⁺ should be known.
-
Flux Termination: After a short incubation period (e.g., 2-5 minutes), rapidly terminate the transport by washing the cells multiple times with an ice-cold stop solution (e.g., isotonic buffer without ⁸⁶Rb⁺). This rapid, cold wash is crucial to prevent efflux of the tracer.
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials and quantify the amount of ⁸⁶Rb⁺ uptake using a scintillation counter.
-
Data Analysis: Calculate the rate of bumetanide-sensitive ⁸⁶Rb⁺ uptake for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This assay provides a direct, quantitative measure of the compound's ability to inhibit its intended target, thereby validating its mechanism of action.
Conclusion
While this compound is not a clinically marketed drug, its chemical architecture provides a valuable model for understanding the structure-activity relationships of sulfonamide-based loop diuretics. Its predicted high potency, driven by the methylsulfamoyl pharmacophore and dichlorinated benzoic acid scaffold, positions it as a close analog to established drugs like furosemide and bumetanide.
Key differentiators among related sulfonamides lie not in the core mechanism of action, which is highly conserved, but in their pharmacokinetic profiles. Factors such as oral bioavailability and routes of metabolism are critical determinants of clinical utility, especially in complex patient populations. The experimental protocols provided herein offer a robust framework for the synthesis and functional validation of novel sulfonamide derivatives, enabling researchers to systematically explore this privileged chemical space and develop next-generation diuretics with optimized therapeutic profiles.
References
- Wikipedia. (n.d.). Loop diuretic.
- Ferrari, F., et al. (2025). Clinical Pharmacology of Loop Diuretics in Critical Care. springermedizin.de.
- Knauf, H., & Mutschler, E. (2008). Comparative Pharmacokinetics and Pharmacodynamics of Loop Diuretics in Renal Failure. Karger Publishers.
- Brater, D. C. (2025). Pharmacokinetics of loop diuretics in congestive heart failure. British Heart Journal.
- Ferrari, F., et al. (2025). Clinical Pharmacology of Loop Diuretics in Critical Care. ResearchGate.
- Khan, I., et al. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.
- BenchChem. (2025). The Advent of a Diuretic: A Technical Guide to the Early Discovery and Development of Clofenamide.
- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
- Medication Safety Officer. (2025). What diuretics are safe to use in patients with a known sulfa (sulfonamide) allergy?
- Ebadi, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.
- Supuran, C. T., et al. (2008). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? PubMed.
- Johnson, K., & Page, R. (2007). Which diuretics are safe and effective for patients with a sulfa allergy? MDedge.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.
- IJARSCT. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
- The Hospitalist. (2019). Which diuretics are safe and effective for patients with a sulfa allergy?
- BenchChem. (2025). Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry.
- Taylor & Francis. (n.d.). Sulfanilamides – Knowledge and References.
- Journal of Engineering Science. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
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A Comparative Guide to Compliance Testing of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the compliance testing of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, the following content is structured to provide not just procedural steps, but a logical framework for selecting and implementing robust analytical strategies, grounded in scientific principles and regulatory expectations.
Introduction to this compound and its Pharmaceutical Significance
This compound is a highly functionalized aromatic compound. Its structural features, including a carboxylic acid, a sulfonamide group, and a dichlorinated benzene ring, make it a versatile building block in medicinal chemistry. While a dedicated pharmacopeial monograph for this specific intermediate is not established, its chemical cousins, sulfonamides and chlorinated benzoic acid derivatives, are well-characterized. Therefore, a comprehensive compliance testing strategy must be built upon established analytical principles for these functional groups, adhering to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]
The primary objective of compliance testing is to ensure that the API intermediate meets predefined specifications for identity, strength, quality, and purity. This involves a battery of tests designed to confirm the chemical structure, quantify the substance, and detect and control impurities.
Comparative Analysis of Core Compliance Testing Methodologies
The selection of an analytical method is a critical decision driven by the specific attribute being tested (identification, assay, or impurity profiling) and the physicochemical properties of this compound. Here, we compare the most relevant techniques.
Identification
Objective: To confirm the identity of the material.
| Technique | Principle | Advantages | Limitations |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule, providing a unique "fingerprint" based on its vibrational modes.[3] | Highly specific, providing structural information. Fast and non-destructive. | May not distinguish between closely related isomers without a reference standard. Sample preparation can influence the spectrum. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei to elucidate the molecular structure.[3] | Provides detailed structural information, including connectivity of atoms. Can be quantitative. | Lower sensitivity compared to other methods. Requires more expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, providing information on molecular weight and fragmentation patterns.[3] | High sensitivity and specificity. Can be coupled with chromatography for complex mixture analysis. | Can be destructive. Fragmentation patterns can be complex to interpret. |
Expert Recommendation: For unambiguous identification, a combination of techniques is recommended. IR spectroscopy provides a rapid and specific fingerprint, which should be supplemented with NMR for detailed structural confirmation, especially during initial process development.
Assay (Potency)
Objective: To accurately determine the content of this compound.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[4][5] | High selectivity, sensitivity, and precision. Can simultaneously assay the main component and quantify impurities. | Requires method development and validation. Can be more time-consuming than titrimetric methods. |
| Titrimetry (Acid-Base) | Measures the volume of a titrant of known concentration required to neutralize the acidic carboxylic group of the analyte. | Simple, cost-effective, and provides high accuracy and precision for bulk material. | Non-specific; any acidic impurity will be titrated along with the main component. |
| Titrimetry (Diazotization) | Specifically titrates the primary aromatic amine that can be formed from the sulfonamide group under certain conditions.[6][7][8] | Specific for the sulfonamide functional group. | Requires careful control of reaction conditions (e.g., temperature). May not be applicable if the sulfonamide is not a primary amine or easily converted to one. |
Expert Recommendation: HPLC with UV detection is the gold standard for assay determination due to its specificity and ability to be a stability-indicating method.[4] However, for routine in-process controls of bulk material where impurity levels are known and controlled, acid-base titrimetry can be a rapid and reliable alternative.
Impurity Profiling
Objective: To detect, identify, and quantify impurities.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | As described for Assay. Gradient elution methods are typically used to separate a wide range of impurities.[][10][11] | Excellent for separating and quantifying organic impurities, including starting materials, by-products, and degradation products. | May not detect all impurities, especially those that do not have a chromophore or are non-volatile. |
| Gas Chromatography (GC) | Separates volatile components of a mixture.[][10][11] | Ideal for the analysis of residual solvents and other volatile organic impurities. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS.[10] | Provides molecular weight information for unknown impurities, aiding in their identification. High sensitivity. | More complex and expensive than HPLC-UV. |
Expert Recommendation: A robust impurity profiling strategy should primarily utilize a validated, stability-indicating HPLC method.[10][11] GC should be employed for the specific control of residual solvents. For the identification of unknown impurities that exceed the identification threshold defined by ICH Q3A, LC-MS is an indispensable tool.[12]
Experimental Protocols
The following protocols are provided as a starting point and must be fully validated according to ICH Q2(R1) guidelines for their intended use.[1][13][14][15]
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This gradient reversed-phase HPLC method is designed to be stability-indicating.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Preparation: Prepare the sample solution in the same diluent as the standard to a similar concentration.
Data Analysis: The assay is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are quantified against the main peak area (as area percent) or against a qualified impurity standard if available.
Acid-Base Titrimetry for Assay
-
Apparatus: Burette (50 mL), magnetic stirrer, pH meter or visual indicator.
-
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized.
-
Phenolphthalein indicator solution or a calibrated pH electrode.
-
Suitable solvent (e.g., a mixture of ethanol and water, neutralized).
-
-
Procedure:
-
Accurately weigh approximately 300 mg of this compound.
-
Dissolve in 50 mL of the neutralized solvent.
-
Add 2-3 drops of phenolphthalein indicator or immerse the pH electrode.
-
Titrate with 0.1 M NaOH until a persistent pink color is observed or the equivalence point is reached on the pH meter.
-
Perform a blank titration with the solvent and subtract the blank volume from the sample titration volume.
-
-
Calculation:
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of NaOH solution
-
Molar Mass_analyte = Molar mass of this compound
-
Weight_sample = Weight of the sample (g)
-
Visualizing the Compliance Workflow
A logical workflow ensures that all critical quality attributes are assessed systematically.
Caption: A typical workflow for the compliance testing of a pharmaceutical intermediate.
Logical Relationships in Method Selection
The choice of analytical methodology is governed by a set of logical considerations.
Caption: Key factors influencing the selection of an analytical method.
Conclusion
The compliance testing of this compound for pharmaceutical use necessitates a multi-faceted analytical approach. While no specific monograph exists, a robust testing strategy can be developed by leveraging established methods for analogous compounds and adhering to international regulatory guidelines. A combination of spectroscopic techniques for identification, a validated stability-indicating HPLC method for assay and impurity profiling, and GC for residual solvents provides a comprehensive framework to ensure the quality and safety of this critical pharmaceutical intermediate. The principles and protocols outlined in this guide serve as a foundation for developing and implementing a scientifically sound and defensible compliance testing program.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Banick, W. M., & Valentine, J. R. (1964). Titrimetric assay of sulfonamides by diazotization using ferrocyphen as indicator. Journal of Pharmaceutical Sciences, 53(10), 1242–1243. [Link]
-
United States Pharmacopeia. <1086> Impurities in Official Articles. [Link]
-
SIELC Technologies. (2018). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. [Link]
-
United States Pharmacopeia. General Chapters 476 Organic Impurities in Drug Substances and Drug Products and 1086 Impurities in Drug Substances and Drug Products. [Link]
-
PubMed. TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. (2014). Organic Impurities Testing: USP plans extensive Revision of General Chapters and Monographs. [Link]
-
SlideShare. Assay of sulfa drugs by diazotitration Diazotization Titrations. [Link]
-
Therapeutic Goods Administration (TGA). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph “substances for pharmaceutical use” and general chapter “control of impurities in substances for pharmaceutical use”. [Link]
-
ResolveMass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Journal of Pharmaceutical Research and Reports. (2025). Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. [Link]
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SlideShare. Analysis of sulfonamides. [Link]
-
The Analyst. (1974). Thermometric assay of some sulphonamides of pharmaceutical importance. [Link]
-
Walsh Medical Media. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling. [Link]
-
International Journal of ChemTech Research. (2016). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods. [Link]
-
PubChem. 2,5-Dichlorobenzoic acid. [Link]
-
Molecules. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]
-
Organic Chemistry Research. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. [Link]
-
The Analyst. (1965). Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. [Link]
-
U.S. Environmental Protection Agency. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]
-
Journal of AOAC International. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
-
ResearchGate. (2014). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid demand a meticulous, informed approach. This guide provides essential, step-by-step procedures for its safe management and disposal, ensuring the protection of laboratory personnel and the environment. The protocols herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Hazard Identification and Immediate Precautions
This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural similarity to other dichlorinated benzoic acids allows us to infer its primary hazards. Analogous compounds are consistently classified as harmful and irritants.[1][2]
Primary Hazards:
-
H302: Harmful if swallowed.[1]
Given its classification as a halogenated organic acid, it must be handled with care to prevent contact, inhalation, and accidental ingestion. All handling should occur in a well-ventilated area or a chemical fume hood.[4]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Activity | Required PPE | Regulatory Standard (Example) |
| Routine Handling & Weighing | Nitrile gloves, safety goggles with side shields, lab coat. | OSHA 29 CFR 1910.132 / EN 166[5] |
| Spill Cleanup / Emergency | Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber), chemical splash goggles, face shield, lab coat or chemical-resistant apron. A NIOSH-approved respirator may be required for large spills or poor ventilation.[6][7] | OSHA 29 CFR 1910.134[5] |
Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling the substance, even if gloves were worn.[3]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The immediate response depends on the scale of the spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access. Ensure the area is well-ventilated, if safe to do so.[3]
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4] Avoid raising dust.[1] Moisten the material slightly with water if necessary to prevent it from becoming airborne.[8]
-
Collect the Material: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and spilled substance.
-
Containerize Waste: Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Ensure the sealed waste container is disposed of through an approved waste disposal plant or your institution's Environmental Health & Safety (EHS) office.[1][2]
Proper Disposal Procedures
Disposal of halogenated organic compounds is strictly regulated. These substances must not be disposed of down the drain or in regular trash.[9][10] The primary reason for this is that improper disposal, particularly via incineration at low temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins. High-temperature incineration is the required disposal method for halogenated wastes.[11]
The following workflow provides a logical path for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Preparing Waste for Disposal
-
Waste Segregation: At the point of generation, designate a specific waste container for "Halogenated Organic Solids." Do not mix with non-halogenated waste, as this unnecessarily increases disposal costs and complexity.[9]
-
Container Selection: Use a rigid, leak-proof container with a secure screw-top lid. The container must be chemically compatible with the waste. Often, the original product container is suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.[9] The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all contents (e.g., "contaminated gloves, absorbent pads").
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.[2] Store it in a designated satellite accumulation area that is secure and away from incompatible materials, such as strong bases or oxidizing agents.[8]
-
Final Disposal: Contact your institution's EHS department or a licensed chemical waste management company to arrange for pickup and disposal.[3][4] This ensures the waste is transported and destroyed in compliance with EPA and local regulations.[11][12]
By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
SAFETY DATA SHEET - 2,6-Dichlorobenzoic acid. Thermo Fisher Scientific. [Link]
-
40 CFR 721.11054 -- Certain halogenated benzoic acids. Electronic Code of Federal Regulations (eCFR). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet - 2,6-Dichlorotoluene. Labkem. [Link]
-
Safety Data Sheet - m-Chlorobenzoic Acid. National Institute of Standards and Technology (NIST). [Link]
-
Code of Federal Regulations Title 40. Protection of Environment § 40.721.11054 Certain halogenated benzoic acids. GovInfo. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet - Benzoic Acid. National Institute of Standards and Technology (NIST). [Link]
-
Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health (NIH). [Link]
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A Comprehensive Guide to the Safe Handling of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
As a Senior Application Scientist, it is imperative to approach new chemical entities with a rigorous and informed safety-first mindset. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid. The procedural guidance herein is synthesized from safety data for structurally analogous compounds, including various dichlorobenzoic acids and molecules containing the sulfonamide functional group. Given the absence of a specific Safety Data Sheet (SDS) for the named compound, a conservative approach is mandated.
Understanding the Hazard Landscape
This compound is a compound that combines the structural features of a dichlorinated benzoic acid and a sulfonamide. This unique combination necessitates a careful consideration of the potential hazards associated with both moieties.
-
Dichlorobenzoic Acid Core: Compounds in this family are known to be irritants.[1][2] Direct contact can cause skin and serious eye irritation, and inhalation of dust particles may lead to respiratory tract irritation.[1][2]
-
Sulfonamide Group: While primarily associated with medicinal effects and allergic reactions in that context, the presence of the sulfonamide group warrants caution.[3][4][5]
Based on these structural alerts, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and airborne particles that can cause serious eye irritation.[1][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | ASTM D6978 | Prevents skin contact, which can lead to irritation.[7] Gloves should be inspected before each use and removed carefully to avoid skin contamination. |
| Body | Impermeable, long-sleeved lab coat or gown | N/A | Minimizes the risk of skin contact with spills or dust.[1][6] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | OSHA 29 CFR 1910.134 and ANSI Z88.2 | Required when handling the powder outside of a chemical fume hood or when dust generation is likely.[1] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for ensuring safety and maintaining the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
PPE: At a minimum, wear chemical-resistant gloves and eye protection during unpacking.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
The following diagram illustrates the essential workflow for the safe handling of this compound.
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Weighing: To prevent the generation of dust, weigh the compound carefully.
-
Spills: In the event of a spill, do not panic.
-
Minor Spill: For a small spill, use an inert absorbent material to collect the powder.[9] Place the absorbed material into a sealed container for disposal.
-
Major Spill: For a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Emergency Procedures
The following flowchart outlines the immediate actions to take in case of exposure.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
